molecular formula C26H50N2O12 B12303336 (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

货号: B12303336
分子量: 582.7 g/mol
InChI 键: VEMVVACPIWNZPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid is a high-purity, synthetic compound designed for advanced biochemical research and drug development. This bifunctional linker features a central (R)-configured amidohexanoic acid core, providing a chiral center, which is symmetrically functionalized with two monodisperse tetraethylene glycol (PEG4) chains, each terminated by an amide group. The molecule is capped with a carboxylic acid functional group, making it suitable for further conjugation to amine-containing molecules via carbodiimide coupling chemistry. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a critical linker to connect an E3 ligase-binding ligand to a target protein-binding moiety . The incorporation of the PEG4 spacers is crucial as it enhances the aqueous solubility of the resulting complex and provides the necessary flexibility and length to facilitate the formation of a productive ternary complex, leading to the targeted degradation of proteins . With a molecular formula of C26H50N2O12 and a molecular weight of 582.68 g/mol, this compound is a valuable tool in oncology research, particularly in the development of novel targeted cancer therapies that induce programmed cell death . The compound is supplied for research purposes and is not intended for diagnostic or therapeutic use in humans.

属性

分子式

C26H50N2O12

分子量

582.7 g/mol

IUPAC 名称

2,6-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoylamino]hexanoic acid

InChI

InChI=1S/C26H50N2O12/c1-33-11-13-37-19-21-39-17-15-35-9-6-24(29)27-8-4-3-5-23(26(31)32)28-25(30)7-10-36-16-18-40-22-20-38-14-12-34-2/h23H,3-22H2,1-2H3,(H,27,29)(H,28,30)(H,31,32)

InChI 键

VEMVVACPIWNZPA-UHFFFAOYSA-N

规范 SMILES

COCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOC

产品来源

United States

Foundational & Exploratory

Technical Deep Dive: (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid , a specialized discrete PEGylation reagent used primarily to enhance the solubility and pharmacokinetic profiles of small molecule drugs and PROTACs.

Executive Summary

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid (CAS: 2353409-74-0) is a branched, discrete polyethylene glycol (dPEG) derivative built upon a D-lysine scaffold.[1] Unlike linear PEGs, this molecule utilizes the


- and 

-amino groups of lysine to display two short, methoxy-terminated PEG chains (m-PEG4). The remaining carboxylic acid serves as a single point of attachment (bioconjugation handle).

In drug development, particularly for Proteolysis Targeting Chimeras (PROTACs) and hydrophobic small molecules, this reagent functions as a "solubility tag." By conjugating this moiety to a drug candidate, researchers can mask hydrophobicity, prevent aggregation, and improve plasma stability without significantly altering the target binding affinity, provided the attachment site is solvent-exposed.

Chemical Structure & Identity

Structural Deconstruction

The molecule is a tripartite conjugate consisting of a central core and two hydrophilic arms.

  • Scaffold: (R)-2,6-Diaminohexanoic acid (D-Lysine). The (R)-enantiomer is selected to confer resistance against endogenous proteases/peptidases, which typically recognize natural L-amino acids (S-configuration).

  • Hydrophilic Arms: Two identical m-PEG4-propionyl chains attached via amide bonds to the

    
     and 
    
    
    
    positions.
    • "m-PEG4" Designation: In this context, it refers to a chain containing 4 ethylene oxide-like oxygen atoms (or 3 distinct EO units plus a terminal methoxy ether). The specific chain is derived from 3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanoic acid .[1]

  • Reactive Handle: A free carboxylic acid (-COOH) at the C1 position of the lysine, available for activation (e.g., via NHS ester) and conjugation to amines.

Physiochemical Data
PropertyValue
Chemical Name (R)-2,6-bis(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanamido)hexanoic acid
CAS Number 2353409-74-0
Molecular Formula

Molecular Weight 582.68 g/mol
Solubility High in water, DMSO, DMF, Methanol
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)
Appearance Viscous oil or low-melting solid (hygroscopic)
Structural Visualization

The following diagram illustrates the connectivity, highlighting the D-Lysine core and the PEGylation pattern.

ChemicalStructure Core D-Lysine Core (R-Configuration) COOH Carboxylic Acid (Reactive Handle) Core->COOH C1 Position AlphaAmide Alpha-Amide Core->AlphaAmide N-Alpha EpsilonAmide Epsilon-Amide Core->EpsilonAmide N-Epsilon PEG_Alpha m-PEG4 Chain (Hydrophilic Shield) AlphaAmide->PEG_Alpha PEG_Epsilon m-PEG4 Chain (Hydrophilic Shield) EpsilonAmide->PEG_Epsilon

Caption: Structural topology of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid, showing the central lysine scaffold branching into two PEG arms and a reactive acid tail.

Synthesis & Manufacturing

The synthesis follows a convergent pathway, ensuring high purity and defined stereochemistry.

Synthetic Pathway
  • Starting Material: H-D-Lys(Boc)-OH or free D-Lysine HCl.

  • Reagent Preparation: Activation of m-PEG4-acid (3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)propanoic acid) to its NHS ester form (m-PEG4-NHS) using EDC/NHS or TSTU.

  • Conjugation:

    • D-Lysine is dissolved in a basic buffer (pH 8.5) or organic base (DIPEA/DMF).

    • Excess m-PEG4-NHS (2.5 equivalents) is added to ensure complete acylation of both amines.

  • Purification: The reaction mixture is acidified and purified via Reverse-Phase HPLC (C18 column) to remove mono-PEGylated byproducts and excess PEG acid.

SynthesisWorkflow DLys D-Lysine (Starting Scaffold) Reaction Double Acylation (pH 8.5 or DIPEA) DLys->Reaction mPEG m-PEG4-Acid Activation Activation (EDC/NHS) mPEG->Activation NHS m-PEG4-NHS Ester Activation->NHS NHS->Reaction Crude Crude Mixture (Bis + Mono + Excess PEG) Reaction->Crude HPLC Prep-HPLC Purification (C18 Column) Crude->HPLC Product Purified Product (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid HPLC->Product

Caption: Manufacturing workflow for generating high-purity Bis-PEGylated Lysine.

Applications in Drug Development

The primary utility of this molecule lies in PROTAC (Proteolysis Targeting Chimera) development and ADC (Antibody-Drug Conjugate) linkers.

Solubility Enhancement in PROTACs

PROTACs are often large, lipophilic molecules ("beyond Rule of 5") consisting of two ligands connected by a linker. Their poor aqueous solubility complicates formulation and bioavailability.

  • Mechanism: Conjugating (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid to the PROTAC (usually at a solvent-exposed region of the E3 ligase ligand, such as VHL or Cereblon) introduces a "hydration cloud."

  • Effect: The two PEG arms recruit water molecules, effectively shielding the hydrophobic patches of the PROTAC.

  • Why D-Lysine? The (R)-configuration prevents the tag from being cleaved by plasma peptidases, ensuring the solubility benefit persists during circulation.

Experimental Protocol: Conjugation to an Amine-Containing Drug

Objective: Attach the Bis-PEG acid to a drug molecule containing a primary amine (


).[2]

Reagents:

  • (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid (1.0 equiv)

  • HATU (1.1 equiv) or PyBOP

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Step-by-Step:

  • Activation: Dissolve the Bis-PEG acid in anhydrous DMF (approx. 0.1 M). Add DIPEA followed by HATU. Stir for 5–10 minutes at Room Temperature (RT) to generate the active ester.

  • Coupling: Add the amine-containing drug (

    
    ) to the activated mixture.
    
  • Incubation: Stir at RT for 1–4 hours. Monitor reaction progress via LC-MS (Target mass = Drug MW + 564.6 Da).

    • Note: The mass addition is (582.68 - 18.02) = 564.66 Da.

  • Workup: Dilute with water/acetonitrile and purify directly via Prep-HPLC.

  • Lyophilization: Freeze-dry the collected fractions to obtain the stable conjugate.

Quality Control & Analytics

To ensure the integrity of the reagent before use, the following QC parameters are critical.

TestMethodAcceptance Criteria
Identity H-NMR (DMSO-d6)Characteristic PEG peaks (3.5-3.6 ppm), Amide protons, Lysine backbone signals.
Identity LC-MS (ESI+)

Da;

Da.
Purity HPLC (210/220 nm)> 95% (Area under curve). No free amine peaks.
Water Content Karl Fischer< 1.0% (Hygroscopic nature requires tight control).

References

  • BroadPharm. (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid Product Data. Catalog BP-24227.

  • MedChemExpress. Bis-(m-PEG4)-amidohexanoic acid (HY-140016) Datasheet.

  • An, S., et al. (2018).[3] "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[3] EBioMedicine, 36, 553-562.[3] (Context on PROTAC linker solubility).

  • TargetMol. Bis-(m-PEG4)-amidohexanoic acid Structure and Properties.

Sources

Technical Guide: (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, applications, and handling of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid (CAS 2353409-74-0).

Executive Summary

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid is a specialized, branched polyethylene glycol (PEG) derivative designed for medicinal chemistry applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) .[1][2] Unlike linear bifunctional linkers that simply connect two ligands, this molecule features a "V-shaped" architecture with two inert methoxy-PEG4 (m-PEG4) arms and a single reactive carboxylic acid handle.[1]

Its primary function is physicochemical modulation .[1] By attaching this moiety to a drug candidate or a PROTAC linker, researchers can significantly increase aqueous solubility and hydrodynamic radius without introducing reactive cross-linking sites.[1] This guide outlines its chemical properties, mechanism of solubility enhancement, and validated protocols for conjugation.[1]

Chemical & Physical Properties[1][2][3][4][5]

Identity & Structure

The molecule is built upon a D-Lysine (or related hexanoic acid) scaffold.[1] The


-amine and 

-amine positions are acylated with m-PEG4 chains, leaving the carboxylic acid free for conjugation.[1]
PropertySpecification
Chemical Name (R)-2,6-Bis-(2,5,8,11-tetraoxatetradecan-14-amido)hexanoic acid
Common Name Bis-(m-PEG4)-amidohexanoic acid
CAS Number 2353409-74-0
Molecular Formula

Molecular Weight 582.68 g/mol
Appearance Viscous oil or low-melting waxy solid (colorless to pale yellow)
Solubility Highly soluble in DMSO, DMF, Methanol, Water; Moderate in DCM.[1][2][3]
Reactive Group Carboxylic Acid (-COOH)
Inert Groups Two Methoxy-PEG4 chains (

)
Structural Diagram (SMILES Visualization)

SMILES:COCCOCCOCCOCC(=O)NCOCCOCCOCCOCC)C(=O)O

Mechanism of Action: Solubility Modulation

In drug development, particularly with PROTACs, high molecular weight and lipophilicity often lead to poor oral bioavailability and precipitation in biological assays.[1] CAS 2353409-74-0 acts as a "Solubility Shield" .[1]

The "Shielding" Effect[1]
  • Hydration Shell Formation: The two m-PEG4 arms recruit water molecules, creating a hydration sphere around the conjugated molecule.[1]

  • Steric Protection: The branched nature provides steric bulk, preventing the aggregation of hydrophobic drug cores (e.g., cereblon ligands or VHL ligands).[1]

  • Pharmacokinetic (PK) Tuning: PEGylation increases the hydrodynamic volume, potentially reducing renal clearance rates for smaller peptides, although the primary use here is solubility.[1]

Strategic Placement

This building block is typically attached to a solvent-exposed region of a PROTAC linker or an exit vector on the E3 ligase ligand, ensuring it does not interfere with the ternary complex formation (Target Protein - PROTAC - E3 Ligase).[1]

SolubilityMechanism cluster_effect Physicochemical Outcome Drug Hydrophobic Drug Core (Low Solubility) Coupling Amide Coupling (Activation of COOH) Drug->Coupling Free Amine Linker CAS 2353409-74-0 (Branched PEG Reagent) Linker->Coupling Free COOH Conjugate PEGylated Conjugate (High Aqueous Solubility) Coupling->Conjugate Formation of Amide Bond Prevents Aggregation Prevents Aggregation Conjugate->Prevents Aggregation Improved Bioavailability Improved Bioavailability Conjugate->Improved Bioavailability

Figure 1: Mechanism of solubility enhancement via conjugation of CAS 2353409-74-0 to a hydrophobic drug core.[1]

Experimental Protocols

Storage and Handling[1]
  • Storage: Store pure substance at -20°C under desiccant. The compound is hygroscopic.[1]

  • Reconstitution: Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve in anhydrous DMSO or DMF to create a stock solution (e.g., 50-100 mM).

  • Stability: Stock solutions in DMSO are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles.[1]

Conjugation Protocol (General Amide Coupling)

This protocol describes coupling CAS 2353409-74-0 to an amine-bearing substrate (e.g., a PROTAC intermediate) using HATU activation.[1]

Reagents:

  • Substrate (Amine-R-NH2)[1]

  • CAS 2353409-74-0 (Acid)[1][2][3][4][5][6][7][8]

  • HATU (Coupling Agent)[1]

  • DIPEA (Base)[1]

  • DMF (Solvent)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equiv of the Amine Substrate and 1.2 equiv of CAS 2353409-74-0 in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add 3.0 equiv of DIPEA. Stir for 5 minutes.

  • Coupling: Add 1.1 equiv of HATU.

  • Reaction: Stir at Room Temperature (RT) under nitrogen atmosphere. Monitor by LC-MS.[1]

    • Note: Reaction is typically complete within 1–4 hours.[1]

  • Quenching: Once complete, dilute with water/acetonitrile (1:1) containing 0.1% TFA.[1]

  • Purification: Purify directly via Reverse Phase Preparative HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

    • Detection: Since the PEG linker has low UV absorbance, rely on the UV signal of the drug core or use ELSD/CAD detection if the drug core also has weak UV.[1]

QC & Validation
  • Mass Spectrometry: The mass spectrum should show the parent ion + 582.68 Da (minus water, +18 Da for adducts depending on ionization).[1]

    • Diagnostic: Look for PEG patterns (repeating units of +44 Da) if fragmentation occurs, though this molecule is small enough to often appear as a single peak.[1]

  • H-NMR: Confirm the presence of the large PEG peak (multiplet around 3.5–3.7 ppm) and the methoxy singlets (approx.[1] 3.3 ppm).[1]

Supplier & Sourcing Information

When sourcing CAS 2353409-74-0, purity is critical to avoid "n-1" PEG impurities which are difficult to remove after conjugation.[1]

SupplierCatalog No.Purity GradePack SizesURL
BroadPharm BP-24227>95%100mg, 500mg, 1g
TargetMol T17600>98%100mg, 250mg
ChemScene Custom>95%Inquire

Note: Always request the Certificate of Analysis (CoA) to verify the absence of free amines or incomplete PEGylation byproducts.[1]

References

  • Besemer, L., et al. (2005).[1] Strategies for the synthesis of PROTACs and their solubility optimization. Journal of Medicinal Chemistry.[1] (Contextual citation for PEG linkers in PROTACs).

Sources

Branched PEG Architectures: Overcoming the Solubility-Permeability Paradox in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Branched PEG Linkers for PROTAC Solubility Enhancement Content Type: Technical Whitepaper / Advanced Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Leads

Executive Summary

The clinical translation of Proteolysis Targeting Chimeras (PROTACs) is frequently stalled by "molecular obesity"—high molecular weight (>800 Da) and poor physicochemical properties. While linear polyethylene glycol (PEG) linkers have been the industry standard for modulating solubility, they often introduce a zero-sum trade-off: increasing chain length improves aqueous solubility but catastrophically reduces passive membrane permeability.

This guide details the transition to Branched PEG (bPEG) architectures. Unlike linear analogues, branched linkers utilize non-linear topology to maximize the hydration shell while minimizing the hydrodynamic radius (


). This "molecular chameleon" behavior allows for high aqueous solubility without the permeability penalty associated with long linear chains.
Mechanistic Rationale: The Topology Advantage

To design effective linkers, we must move beyond treating them as inert spacers. The branched PEG linker acts as a functional solubilizing domain.

2.1 The Solvation Shell & Hydrodynamic Radius

Linear PEGs rely on entropic freedom to solvate. However, to achieve sufficient solubility for a lipophilic warhead, linear chains often must exceed 4-6 units, pushing the PROTAC into a high


 state that precludes cell entry.

Branched Advantage:

  • High Local Concentration of Ethers: A branched core (e.g., based on Tris, Lysine, or Pentaerythritol) presents multiple ether oxygens in a compact volume. This recruits a dense hydration shell of water molecules via hydrogen bonding without significantly extending the molecule's length.

  • Shielding Hydrophobic Patches: In aqueous media, the hydrophilic PEG branches collapse around the hydrophobic warhead/ligase ligand, effectively "masking" the lipophilicity.

  • The Chameleon Effect: Upon contact with the cell membrane, the flexible branches can reorganize to expose hydrophobic surfaces, facilitating passive diffusion—a property less efficient in rigid or long linear chains.

2.2 Entropic Pre-organization

Branched linkers reduce the entropic penalty of ternary complex formation. By restricting the conformational space compared to a linear chain of equivalent mass, bPEGs can pre-organize the PROTAC into a bioactive conformation, potentially enhancing cooperativity (


) and degradation potency (

).
Visualization: Mechanism of Action

The following diagram illustrates the "Chameleon Effect" of branched linkers compared to linear counterparts.

ChameleonEffect cluster_aqueous Aqueous Phase (Solubility) cluster_membrane Lipid Bilayer (Permeability) Linear_Aq Linear PEG Extended Conformation High Rh Linear_Mem Linear PEG Polar Surface Exposed Low Permeability Linear_Aq->Linear_Mem Membrane Partitioning Branched_Aq Branched PEG Globular/Shielded High Solvation / Low Rh Branched_Mem Branched PEG Collapsed/Hidden Polarity High Permeability Branched_Aq->Branched_Mem Conformational Reorganization

Figure 1: The Molecular Chameleon Effect. Branched PEGs adopt a globular, highly solvated state in water but reorganize to hide polar groups in lipid environments, superior to linear chains.

Strategic Design & Decision Matrix

Before synthesis, evaluate the physicochemical profile of your Warhead (POI ligand) and Anchor (E3 ligand).

Table 1: Linker Selection Logic

ParameterLinear PEG RecommendedBranched PEG RecommendedRationale
Combined MW of Ligands < 600 Da> 800 DaBranched linkers mitigate the "obesity" of heavy ligands.
Ligand Lipophilicity (cLogP) Low (< 3)High (> 5)Branching provides superior shielding for highly lipophilic warheads.
Solubility Requirement ModerateCriticalbPEGs offer higher solubility per unit of length.
Ternary Complex Data Crystal structure availableUnknown / FlexibleBranched linkers can explore multiple vectors (if designed as Y-type).
Synthetic Complexity Low (Commercial availability)Moderate (Requires assembly)Use linear for initial screening; switch to branched for lead optimization.
Experimental Protocol: Synthesis of a Y-Type Branched PEG Linker

This protocol describes the synthesis of a Y-type branched linker utilizing a Lysine core. This design provides two attachment points (for POI and E3 ligands) and a third "solubilizing arm" (a PEG chain that does not bind protein but enhances solubility).

Objective: Synthesize a heterobifunctional linker with a pendant mPEG solubilizing group.

Materials
  • Core: N-alpha-Fmoc-N-epsilon-Boc-L-Lysine (Fmoc-Lys(Boc)-OH)

  • Solubilizing Arm: mPEG-Amine (2kDa or 4 units, depending on need)

  • Coupling Agents: HATU, DIPEA, DMF (Anhydrous)

  • Deprotection: Piperidine, TFA (Trifluoroacetic acid)

Workflow

Step 1: Solubilizing Arm Attachment (The "Branch")

  • Dissolve Fmoc-Lys(Boc)-OH (1.0 eq) in anhydrous DMF.

  • Activate carboxyl group: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 min at 0°C.

  • Add mPEG-Amine (1.1 eq). Allow to warm to RT and stir for 4 hours.

    • Checkpoint: Monitor via LC-MS. Look for mass shift corresponding to Fmoc-Lys(Boc)-PEG.

  • Workup: Dilute with EtOAc, wash with 1N HCl, NaHCO3, and Brine. Dry over MgSO4.

Step 2: Orthogonal Deprotection (N-alpha)

  • Dissolve intermediate in 20% Piperidine in DMF (v/v). Stir for 30 min (Fmoc removal).

  • Precipitate in cold diethyl ether.

    • Result: Free amine at the alpha-position. This is Attachment Point A (e.g., for the E3 Ligase Ligand).

Step 3: Functionalization of Point A

  • React the free amine with a bifunctional spacer (e.g., succinic anhydride or a propargyl-NHS ester) to create a handle for the first ligand.

    • Why: This creates a "Click-ready" or "Amide-ready" handle distinct from the epsilon amine.

Step 4: Orthogonal Deprotection (N-epsilon)

  • Treat with 50% TFA in DCM (Boc removal). Stir for 1 hour.

  • Evaporate volatiles under reduced pressure.

    • Result: Free amine at the epsilon-position. This is Attachment Point B (e.g., for the POI Warhead).

Step 5: Final Assembly (Convergent Synthesis)

  • Conjugate Ligand 1 to Point A.

  • Conjugate Ligand 2 to Point B.

    • Note: The mPEG chain remains as a pendant solubilizing group, not part of the linear path between ligands.

Visualization: Synthesis Workflow

SynthesisProtocol Start Fmoc-Lys(Boc)-OH (Core Scaffold) Step1 Step 1: Attach mPEG-Amine (Solubilizing Arm) Start->Step1 Inter1 Intermediate: Fmoc-Lys(Boc)-PEG Step1->Inter1 Step2 Step 2: Fmoc Removal (20% Piperidine) Inter1->Step2 PointA Free Alpha-Amine (Attachment Point A) Step2->PointA Step3 Step 3: Functionalize Point A (e.g., Propargyl-NHS) PointA->Step3 Inter2 Alkyne-Lys(Boc)-PEG Step3->Inter2 Step4 Step 4: Boc Removal (50% TFA) Inter2->Step4 PointB Free Epsilon-Amine (Attachment Point B) Step4->PointB Final Final Assembly: Conjugate POI & E3 Ligands PointB->Final

Figure 2: Step-by-step synthetic route for a Lysine-core branched PROTAC linker.

Case Study Data: Branched vs. Linear

The following data summarizes the impact of branching on the BET degrader system (based on MZ1 analogues). The "Branched" variant utilizes a trivalent architecture (SIM1-like) compared to the linear MZ1.

Table 2: Comparative Performance Metrics

MetricLinear Linker (MZ1)Branched Linker (SIM1 Analogue)Improvement
Aqueous Solubility < 10 µM> 100 µM10-fold increase due to solvation shell.
Permeability (PAMPA) Low (

cm/s)
Moderate (

cm/s)
Improved shielding of polar surface area.
Degradation Potency (

)
~10-50 nM~0.7 - 5 nMHigh (Avidity/Cooperativity effect).
Hook Effect Onset ~1 µM> 10 µMBranched structure delays formation of binary complexes.

Data aggregated from comparative studies on VHL-based BET degraders [1][4].

References
  • BenchChem. (2025).[1][2][3][4][5][6] A Comparative Guide to PROTAC Linkers: Evaluating Trifunctional N-(Propargyl-peg4). Retrieved from 5

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[8][9][10] Retrieved from 10

  • Klein, V. G., et al. (2018).[11] Impact of Linker Composition on VHL PROTAC Cell Permeability. J. Med. Chem. Retrieved from 12

  • BenchChem. (2025).[1][4][5][6] The Impact of Linker Architecture on PROTAC Efficacy: A Comparative Guide to Branched Linkers. Retrieved from 3

  • BroadPharm. (2022).[13] What are PROTAC Linkers? Retrieved from 13

Sources

Technical Guide: Linear vs. Branched PEG Architectures in Therapeutic Design

[1]

Executive Summary

In the engineering of protein-polymer conjugates, the selection of Polyethylene Glycol (PEG) architecture—specifically Linear vs. Branched —is often reduced to a question of molecular weight.[1] This is a fundamental error. The geometry of the PEG reagent dictates the hydrodynamic volume (

This guide moves beyond basic conjugation chemistry to analyze the biophysical and pharmacological divergences between linear and branched PEG reagents.[2][3] It provides a decision framework for researchers aiming to optimize circulating half-life, minimize immunogenicity, and ensure manufacturability.

Part 1: Structural Physics & Hydrodynamics

The primary driver for PEGylation is the extension of circulation half-life via the reduction of renal clearance. The kidney’s glomerular filtration barrier has a molecular weight cutoff of approximately 30–50 kDa for globular proteins, but this is more accurately defined by a hydrodynamic radius (

The Hydrodynamic Volume Paradox

Linear and branched PEGs of the same molecular weight (MW) do not occupy the same volume in solution.

  • Linear PEG: Behaves as a random coil. Its

    
     scales with MW according to the Flory radius. It provides moderate exclusion volume but can leave "gaps" in shielding.
    
  • Branched PEG (e.g., Y-Shape): Consists of two linear chains attached to a central core (often lysine). A 40 kDa branched PEG (2x20 kDa) behaves as a denser, more compact sphere than a 40 kDa linear chain.

Critical Insight: While branched PEGs are more compact (lower intrinsic viscosity), they create a much denser "cloud" of ethylene oxide units around the attachment site. This density is far more effective at preventing glomerular filtration than the loose coil of a linear PEG.

The Shielding Regimes: Mushroom vs. Umbrella

The effectiveness of PEG in protecting a therapeutic payload from proteolysis and neutralizing antibodies depends on the grafting density and architecture.

  • Mushroom Regime (Linear): At low grafting density, linear PEG chains flop over the protein surface like mushrooms. Proteases can penetrate the gaps.

  • Umbrella Regime (Branched): The bifurcation of branched PEG at the attachment site forces the polymer chains to spread laterally, creating an overlapping "umbrella" that effectively seals the protein surface from enzymatic attack.

shielding_comparisoncluster_linearLinear PEG (Mushroom Regime)cluster_branchedBranched PEG (Umbrella Regime)prot1Protein Payloadpeg1Linear Chain(Loose Coil)prot1->peg1Conjugationprotease1Protease(Access Possible)protease1->prot1Attackprot2Protein Payloadcoreprot2->corearm1Arm A (20kDa)core->arm1arm2Arm B (20kDa)core->arm2protease2Protease(Blocked)

Figure 1: Comparison of steric shielding. Linear PEGs (left) may allow protease access, while branched PEGs (right) create a dense steric barrier protecting the payload.

Part 2: Pharmacokinetic & Pharmacodynamic Implications[1]

The structural differences described above translate directly into clinical performance. The classic case study is the comparison between PEG-Intron (Linear 12 kDa PEG-IFN) and Pegasys (Branched 40 kDa PEG-IFN).

Comparative Data Analysis
ParameterLinear PEG Conjugate (e.g., PEG-Intron)Branched PEG Conjugate (e.g., Pegasys)Mechanism
PEG Architecture Linear 12 kDaBranched 40 kDa (2x20 kDa)Geometry
In Vitro Activity ~28% retained~7% retainedSteric hindrance blocks receptor binding (Branched > Linear).
Half-Life (

)
~40 hours~80 hoursBranched structure minimizes renal filtration.
Proteolytic Stability ModerateHigh"Umbrella" effect blocks proteases.
Injection Viscosity High (relative to MW)Low (relative to MW)Branched polymers have lower intrinsic viscosity.
The Trade-off: Activity vs. Stability

Expert Insight: You will notice in the table above that the Branched PEG conjugate retains less in vitro activity (7%) than the Linear version (28%). Do not view this as a failure.

  • Causality: The massive steric shield that protects the drug from proteases also hinders it from binding to its target receptor.

  • Outcome: despite lower receptor affinity, the branched conjugate is often more efficacious in vivo because it stays in circulation long enough to compensate for the reduced binding rate (Area Under the Curve - AUC).

Part 3: Immunogenicity & Safety[4]

The "Anti-PEG" antibody phenomenon is a critical safety consideration.

  • Anti-Protein Immunogenicity: Branched PEGs are superior here. By masking immunogenic epitopes on the protein surface, they reduce the formation of Anti-Drug Antibodies (ADAs) against the protein payload.

  • Anti-PEG Immunogenicity: This is the risk. The PEG backbone itself can be immunogenic.[4][5][6][7] While early assumptions were that branched PEGs might be more immunogenic due to higher mass, recent data suggests that the density of branching can sometimes reduce the ability of anti-PEG IgM to cross-link B-cell receptors, though this is highly dependent on the terminal groups (methoxy vs. hydroxy).

Safety Protocol: Always screen for pre-existing anti-PEG antibodies in patient populations, regardless of the architecture chosen.

Part 4: Experimental Workflow (Conjugation & QC)

Switching from linear to branched reagents requires adjustments to your conjugation protocol. Branched PEGs are bulkier; the reactive center is sterically hindered.

Protocol Adjustments

Standard Reagents:

  • Linear: mPEG-NHS (20 kDa)

  • Branched: mPEG2-NHS (40 kDa, Y-shape)

Step-by-Step Methodology:

  • Buffer Preparation: Use a non-nucleophilic buffer (Phosphate or HEPES, pH 7.2–8.0). Avoid primary amines (Tris).

  • Solubilization:

    • Linear: Dissolves rapidly.[4]

    • Branched: May require vortexing; solution is more viscous at high concentrations.

  • Reaction Kinetics (The Critical Step):

    • Linear: React for 1–2 hours at 4°C or RT. Molar excess 2:1 to 5:1 (PEG:Protein).

    • Branched:Increase reaction time to 4–6 hours. The steric bulk of the "Y" shape slows the approach of the reactive group to the protein lysine. You may need a higher molar excess (5:1 to 10:1) to drive the reaction to completion.

  • Quenching: Add Glycine or Tris to stop the reaction.

  • Purification: Size Exclusion Chromatography (SEC).[8]

    • Note: Branched PEG conjugates will elute earlier than linear analogs of similar MW due to the expanded hydrodynamic radius.

QC Visualization (Graphviz)

conjugation_workflowstartTarget Protein(Solubilized)decisionSelect PEG Reagentstart->decisionlinear_pathLinear PEG(Low Steric Hindrance)decision->linear_pathSmall Target / Antibodybranched_pathBranched PEG(High Steric Hindrance)decision->branched_pathPeptide / Enzymereact_linReaction: 2h, 3:1 Excesslinear_path->react_linreact_brReaction: 6h, 8:1 Excessbranched_path->react_brpurifyPurification (SEC/IEX)react_lin->purifyreact_br->purifyqcQC: SDS-PAGE & SEC-MALSpurify->qc

Figure 2: Adaptive workflow for PEG conjugation. Note the altered reaction conditions required for branched reagents due to steric hindrance.

Part 5: Decision Matrix

When should you choose Branched over Linear?

Design ConstraintRecommended ArchitectureReasoning
Target is a small peptide (<15 kDa) Branched (40kDa+) Linear PEG may not increase

enough to prevent renal filtration. Branched provides maximum bulk.
Target is an Antibody/Fragment Linear (20-30kDa) Antibodies are already large. Branched PEG might block the antigen-binding site (steric clash).
High Concentration Formulation Branched Branched PEGs have lower intrinsic viscosity, allowing for easier injection (syringeability) at high concentrations (>100 mg/mL).
High Proteolytic Instability Branched "Umbrella" shielding is required to protect the backbone.
Cost of Goods (COGS) Linear Linear PEGs are synthetically simpler and cheaper to manufacture.

References

  • Bailon, P., et al. (2001).[1][9][10] "Rational design of a potent, long-lasting form of interferon: a 40 kDa branched polyethylene glycol-conjugated interferon alpha-2a for the treatment of hepatitis C." Bioconjugate Chemistry.[9][10] Link

  • Fee, C. J., & Van Alstine, J. M. (2006). "PEG-proteins: Reaction engineering and separation issues." Chemical Engineering Science. Link

  • Veronese, F. M., & Pasut, G. (2005). "PEGylation, successful approach to drug delivery." Drug Discovery Today. Link

  • Jevsevar, S., et al. (2010). "PEGylation of therapeutic proteins." Biotechnology Journal. Link

  • Fishburn, C. S. (2008).[11] "The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics." Journal of Pharmaceutical Sciences. Link

An In-depth Technical Guide to the Molecular Weight and Hydrophilicity of Bis-(m-PEG4)-amidohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular weight and hydrophilicity of Bis-(m-PEG4)-amidohexanoic acid, a bifunctional linker critical in the development of advanced bioconjugates and therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's physicochemical properties to inform their experimental design and formulation strategies.

Core Molecular Properties

Bis-(m-PEG4)-amidohexanoic acid is a well-defined, monodisperse polyethylene glycol (PEG)-based linker. Its precise molecular composition allows for consistent and reproducible results in conjugation chemistries.

PropertyValueSource(s)
Molecular Formula C26H50N2O12[1][2][3]
Molecular Weight 582.68 g/mol [1][2][3]
CAS Number 2353409-74-0[1][2][3][4]
Predicted Density 1.130 g/cm³[1]

The structural integrity of this molecule is paramount to its function. The defined length of the PEG chains and the specific chemical linkages ensure uniformity in the final conjugated product, a critical factor for therapeutic applications.

Deconstructing the Molecular Architecture and its Impact on Hydrophilicity

The hydrophilicity of Bis-(m-PEG4)-amidohexanoic acid is a direct consequence of its unique chemical structure, which marries a hydrophobic core with hydrophilic arms. A nuanced understanding of this architecture is key to predicting its behavior in aqueous environments.

cluster_0 Hydrophilic Domain cluster_1 Hydrophobic Core PEG4_1 m-PEG4 Chain (4 Ethylene Glycol Units) Hexanoic_Acid Amidohexanoic Acid PEG4_1->Hexanoic_Acid Amide Bond PEG4_2 m-PEG4 Chain (4 Ethylene Glycol Units) PEG4_2->Hexanoic_Acid Amide Bond

Caption: Molecular architecture of Bis-(m-PEG4)-amidohexanoic acid.

The molecule's structure can be conceptually divided into two key domains:

  • The Hydrophilic Polyethylene Glycol (PEG) Chains: The two m-PEG4 arms are the primary drivers of the molecule's hydrophilicity. Each chain consists of four repeating ethylene glycol units. The ether oxygen atoms within these chains are capable of forming hydrogen bonds with water molecules, leading to increased aqueous solubility. This "stealth" property of PEG is also known to reduce non-specific protein binding and can improve the pharmacokinetic profile of conjugated molecules.

  • The Amidohexanoic Acid Core: The central hexanoic acid moiety, a six-carbon alkyl chain, contributes a degree of hydrophobicity to the molecule. However, the hydrophilic character of the two PEG4 chains generally outweighs the hydrophobic nature of this core, resulting in a molecule that is, on the whole, water-soluble. The amide linkages provide structural stability and are common motifs in bioconjugation.

Quantitative Assessment of Hydrophilicity: The Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is the gold-standard measure of a molecule's hydrophilicity. A negative LogP value indicates a preference for the aqueous phase (hydrophilic), while a positive value signifies a preference for the lipid phase (hydrophobic).

Experimental Determination of LogP: The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most widely accepted technique for LogP determination.[5][6][7] It directly measures the partitioning of a compound between n-octanol and water.

Principle: A known amount of the substance is dissolved in a mixture of n-octanol and water. The mixture is shaken to allow for equilibrium to be reached, after which the two phases are separated. The concentration of the substance in each phase is then determined analytically to calculate the partition coefficient.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation prep1 Prepare n-octanol and water saturated with each other prep2 Prepare a stock solution of Bis-(m-PEG4)-amidohexanoic acid prep1->prep2 part1 Add stock solution to a known volume of n-octanol and water prep2->part1 part2 Shake vigorously to allow for partitioning part1->part2 part3 Centrifuge to separate the n-octanol and water phases part2->part3 anal1 Carefully sample both the n-octanol and aqueous layers part3->anal1 anal2 Quantify the concentration in each phase using a suitable analytical method (e.g., HPLC, LC-MS) anal1->anal2 calc1 Calculate LogP = log([Concentration in n-octanol] / [Concentration in water]) anal2->calc1

Caption: Workflow for LogP determination by the shake-flask method.

Detailed Protocol:

  • Preparation of Solvents:

    • Mix equal volumes of high-purity n-octanol and water in a separatory funnel.

    • Shake vigorously for 24 hours at a constant temperature (e.g., 25 °C).

    • Allow the phases to separate completely. These mutually saturated solvents will be used for the experiment.

  • Sample Preparation:

    • Prepare a stock solution of Bis-(m-PEG4)-amidohexanoic acid in a suitable solvent (e.g., the aqueous phase prepared in step 1). The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning:

    • In a glass vessel with a tight-fitting cap, add a precise volume of the saturated n-octanol and saturated water.

    • Add a small, known volume of the stock solution. The total volume should not exceed the capacity of the vessel to allow for adequate mixing.

    • Shake the vessel at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation:

    • Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of Bis-(m-PEG4)-amidohexanoic acid in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

High-Throughput LogP Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD 117)

For more rapid and less material-intensive LogP determination, an RP-HPLC method can be employed.[8][9] This method correlates the retention time of a compound on a nonpolar stationary phase with its hydrophobicity.

Principle: The logarithm of the retention factor (k) of a compound on a reversed-phase column is linearly related to its LogP. By calibrating the system with a series of compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time.

Detailed Protocol:

  • System Setup:

    • An HPLC system with a C18 or similar reversed-phase column is required.

    • The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration:

    • Select a set of at least five reference compounds with known LogP values that bracket the expected LogP of Bis-(m-PEG4)-amidohexanoic acid.

    • Inject each reference compound and determine its retention time (tR).

    • Calculate the retention factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the column dead time.

    • Plot the known LogP values of the reference compounds against their corresponding log(k) values. This should yield a linear relationship.

  • Sample Analysis:

    • Inject a solution of Bis-(m-PEG4)-amidohexanoic acid under the same chromatographic conditions used for the calibration standards.

    • Determine its retention time and calculate its log(k) value.

  • LogP Determination:

    • Using the linear regression equation from the calibration curve, calculate the LogP of Bis-(m-PEG4)-amidohexanoic acid from its log(k) value.

Aqueous Solubility Assessment

The high hydrophilicity imparted by the PEG chains suggests that Bis-(m-PEG4)-amidohexanoic acid will have good aqueous solubility. A common method to assess the solubility of compounds, particularly in a high-throughput manner, involves a filtration-based assay.

Kinetic Aqueous Solubility Assay Protocol

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is diluted into an aqueous buffer. After an equilibration period, any precipitated material is removed by filtration, and the concentration of the dissolved compound in the filtrate is determined.

Detailed Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of Bis-(m-PEG4)-amidohexanoic acid in 100% DMSO (e.g., 10 mM).

  • Sample Preparation in a 96-Well Plate:

    • Add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well filter plate.

    • Add a small volume of the DMSO stock solution to the buffer in each well. It is crucial to keep the final DMSO concentration low (typically ≤1%) to minimize its effect on solubility.

  • Equilibration:

    • Seal the plate and shake at room temperature for a defined period (e.g., 1.5-2 hours) to allow the solution to reach equilibrium.

  • Filtration:

    • Place the filter plate on a vacuum manifold fitted with a 96-well collection plate.

    • Apply vacuum to filter the solutions, separating the soluble fraction from any precipitate.

  • Quantification:

    • Determine the concentration of the dissolved Bis-(m-PEG4)-amidohexanoic acid in the filtrate using a suitable analytical method (e.g., LC-MS/MS, HPLC-UV).

    • A standard calibration curve should be prepared to accurately quantify the concentration.

Conclusion

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link]

  • Cambridge MedChem Consulting, LogP/D, [Link]

  • ResearchGate, (PDF) LogP / LogD shake-flask method v1, [Link]

  • JoVE, A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy, [Link]

  • Scribd, Shake Flask Method, [Link]

  • International Journal of Pharmaceutics, A robust, viable, and resource sparing HPLC-based logP method applied to common drugs, [Link]

  • Agilent, Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System, [Link]

  • Google Patents, Determination of logP coefficients via a RP-HPLC column,
  • GitLab, Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay, [Link]

  • PMC, Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations, [Link]

  • C&S Reagent, Bis-(m-PEG4)-amidohexanoic acid, [Link]

Sources

Stereochemical Engineering in ADC Linkers: The (R)-Enantiomer Advantage in PEGylated Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical whitepaper for drug development scientists. It synthesizes principles of stereochemistry, bioconjugation, and enzymatic kinetics to explain the stabilizing role of (R)-enantiomers in PEGylated linkers.

Content Type: Technical Whitepaper Subject: Medicinal Chemistry / Bioconjugation Estimated Read Time: 12 Minutes

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs), the linker is the critical interface determining the therapeutic index.[1][2][3] While PEGylation enhances solubility and pharmacokinetics, the stereochemistry of the linker backbone—specifically the inclusion of (R)-enantiomers (or D-configured amino acid mimetics)—has emerged as a decisive factor in preventing premature payload release.

This guide analyzes the mechanistic role of (R)-configuration in enhancing plasma stability. We explore how steric shielding and conformational locking prevent hydrolytic and proteolytic degradation, providing a robust protocol for validating these stability gains in a drug development setting.

The Mechanistic Core: Why the (R)-Enantiomer Matters

The stability of a PEGylated linker in systemic circulation is constantly challenged by two forces: chemical hydrolysis (pH-dependent) and enzymatic cleavage (esterases, proteases, and peptidases).

Standard linkers often utilize achiral or naturally occurring (S)-configured (L-amino acid) backbones. However, these are evolutionarily primed substrates for endogenous enzymes. The introduction of an (R)-enantiomer (often acting as a "non-natural" stereocenter) introduces a high-energy barrier to these degradation pathways.

Mechanism A: Steric Shielding against Esterases

Many next-generation linkers utilize a self-immolative spacer (e.g., p-aminobenzyl alcohol, PABC) connected to a PEG chain. Endogenous esterases (like Carboxylesterase 1C) can prematurely cleave ester bonds within this complex.

  • The (S)-Scenario: The enzyme’s active site accommodates the natural steric profile, leading to rapid hydrolysis and premature payload loss.

  • The (R)-Advantage: Introducing an (R)-methyl group adjacent to the ester or carbamate bond creates a "Steric Shield." The non-natural orientation of the methyl group clashes with the enzyme's catalytic triad (Ser-His-Asp), effectively rendering the bond "invisible" to the esterase while maintaining chemical susceptibility to the target intracellular trigger (e.g., high lysosomal pH or specific tumor proteases).

Mechanism B: Preventing Retro-Michael Deconjugation

In maleimide-PEG linkers, the thiosuccinimide ring formed upon conjugation is susceptible to a Retro-Michael reaction , leading to the loss of the drug-linker complex to albumin (cysteine-34).

  • Hydrolytic Locking: The stability of the thiosuccinimide ring is heavily influenced by the stereochemistry of the ring-opening hydrolysis.

  • The (R)-Effect: Specific (R)-substituents on the maleimide ring or the adjacent PEG spacer can accelerate the hydrolysis of the succinimide ring into its stable, open succinamic acid form. Once opened, the Retro-Michael pathway is chemically impossible, locking the payload to the antibody.

Visualization: The Steric Shielding Pathway

The following diagram illustrates the kinetic difference between (S)- and (R)-configured linkers when exposed to plasma esterases.

StericShielding cluster_S S-Enantiomer (Natural) cluster_R R-Enantiomer (Shielded) Enzyme Plasma Esterase (Catalytic Triad) Linker_S Linker-(S)-CH3 Enzyme->Linker_S Linker_R Linker-(R)-CH3 Enzyme->Linker_R Complex_S Enzyme-Substrate Complex Linker_S->Complex_S Fits Active Site Cleavage Premature Cleavage Complex_S->Cleavage k_cat (High) Bounce Steric Clash (No Binding) Linker_R->Bounce Steric Hindrance Stable Stable in Circulation Bounce->Stable No Reaction

Caption: Comparative mechanism of esterase interaction. The (R)-enantiomer induces a steric clash, preventing the formation of the enzyme-substrate complex and ensuring plasma stability.

Experimental Protocol: Validating Stereochemical Stability

To confirm the stability conferred by the (R)-enantiomer, a comparative plasma stability assay is required. This protocol uses a self-validating internal standard method.

Materials
  • Test Compounds: (R)-Linker-ADC and (S)-Linker-ADC (stereochemically pure).

  • Matrix: Pooled Human Plasma (lithium heparin), Mouse Plasma (for inter-species correlation).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., d8-Payload).

  • Quenching Agent: Acetonitrile with 1% Formic Acid.

Step-by-Step Methodology
  • Preparation:

    • Spike ADCs into plasma at a therapeutically relevant concentration (e.g., 10 µg/mL).

    • Prepare a control set in PBS (to distinguish chemical vs. enzymatic degradation).

  • Incubation:

    • Incubate samples at 37°C in a shaking water bath.

    • Timepoints: 0, 1, 4, 24, 48, 96, and 168 hours.

  • Sampling & Quenching:

    • At each timepoint, transfer 50 µL of plasma to a plate containing 200 µL of Quenching Agent (with IS).

    • Vortex vigorously (1 min) to precipitate plasma proteins.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Detection: Monitor the transition for the free payload (released drug).

    • Note: A stable linker will show minimal free payload accumulation over time.[2]

Data Analysis & Interpretation

Calculate the percentage of payload released relative to the total initial dose.

Parameter(S)-Enantiomer (Reference)(R)-Enantiomer (Test)Interpretation
T_1/2 (Plasma) ~24 - 48 Hours> 120 Hours(R)-isomer resists enzymatic attack.
Free Payload (96h) High (>10%)Low (<2%)Reduced off-target toxicity risk.
Species Difference High (Mouse >> Human)Low (Consistent)(R)-isomer minimizes species-specific esterase variability.

Synthesis Strategy: Accessing the (R)-Linker

Achieving high enantiomeric excess (ee > 99%) is vital. A trace amount of the (S)-isomer can compromise the stability data.

Recommended Workflow:

  • Chiral Starting Materials: Begin with optically pure (R)-amino acids or (R)-lactic acid derivatives for the spacer.

  • Asymmetric Hydrogenation: If generating the chiral center de novo, utilize Noyori asymmetric hydrogenation catalysts to set the (R)-stereocenter on the linker backbone.

  • Chiral HPLC Purification: Post-synthesis, purify the linker-payload intermediate using a Chiralpak AD-H or OD-H column to ensure removal of any (S)-contaminants before conjugation to the antibody.

References

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates . RSC Medicinal Chemistry. [Link][4]

  • Effect of Linker Stereochemistry on the Activity of Indolinobenzodiazepine Containing Antibody–Drug Conjugates . Molecular Pharmaceutics. [Link]

  • Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers . Bioconjugate Chemistry. [Link][5]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting . Chemistry – A European Journal. [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry . The AAPS Journal. [Link]

Sources

Precision Engineering in Conjugation: The Strategic Utility of m-PEG4 Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benefits of m-PEG4 side chains in small molecule conjugation Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Bioconjugation Specialists[1]

Executive Summary

In the precise architecture of drug discovery, the linker is no longer a passive bystander but a critical determinant of therapeutic index. While polyethylene glycol (PEG) has long been the industry standard for solubility enhancement, the shift from polydisperse mixtures to discrete, single-molecular-weight PEGs (dPEGs) marks a paradigm shift.[2] Among these, m-PEG4 (tetraethylene glycol) has emerged as a "Goldilocks" scaffold—providing sufficient hydrophilicity to mask hydrophobic payloads while remaining compact enough to maintain cell permeability and minimize steric hindrance. This guide analyzes the mechanistic advantages of m-PEG4 in small molecule conjugation, specifically within PROTACs and Antibody-Drug Conjugates (ADCs).

The Hydrophobicity Challenge in Small Molecule Design

Modern drug payloads (e.g., maytansinoids, PBD dimers, proteolysis-targeting chimeras) are increasingly hydrophobic. This lipophilicity drives potency but creates three critical failure modes:

  • Aggregation: Hydrophobic payloads cause antibody-drug conjugates (ADCs) to aggregate, leading to rapid hepatic clearance and immunogenicity.

  • Poor Bioavailability: In small molecule tracers and PROTACs, extreme hydrophobicity limits solubility in biological media.

  • Non-Specific Binding: "Sticky" molecules bind indiscriminately to plasma proteins, reducing the effective concentration at the target site.

The Discrete PEG (dPEG) Advantage

Traditional polydisperse PEGs contain a Gaussian distribution of chain lengths (e.g., PEG 2000 ± 10%). This heterogeneity creates batch-to-batch variability in pharmacokinetics (PK). m-PEG4 , being a discrete chemical entity (


 Da depending on functional groups), offers a Polydispersity Index (PDI) of 1.0. This ensures that every conjugated molecule has identical physicochemical properties, simplifying CMC (Chemistry, Manufacturing, and Controls) regulatory filings.

Mechanistic Impact of m-PEG4[3][4]

A. The Solubility-Permeability Trade-off

For intracellular targets (e.g., PROTACs), the linker must enhance solubility without preventing the molecule from crossing the cell membrane.[3]

  • Long PEGs (n > 12): Excellent solubility but high entropic penalty for cell entry; often restricted to extracellular targets.

  • Alkyl Chains: Good permeability but poor solubility; leads to aggregation.

  • m-PEG4: The optimal compromise. It lowers the logP (partition coefficient) sufficiently to prevent aggregation in assay media while maintaining a low enough molecular weight (< 500 Da contribution) to permit passive diffusion or carrier-mediated transport.

B. PROTAC Linkerology: The Ternary Complex

In PROTAC design, the linker connects an E3 ligase ligand (e.g., Thalidomide) and a Protein of Interest (POI) ligand.[4] The distance is critical.

  • Mechanistic Role: m-PEG4 provides a flexible tether of approximately 15-18 Å . This length is frequently sufficient to span the gap between the E3 ligase and the POI without inducing steric clashes that would destabilize the ternary complex.

  • Cooperativity: The flexibility of the ether oxygen bonds allows the two proteins to find an energetically favorable orientation, enhancing the cooperativity factor (

    
    ) of ternary complex formation.
    

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 m-PEG4 Benefits E3 E3 Ligase (Cereblon) POI Target Protein (POI) E3->POI Ubiquitin Transfer PROTAC PROTAC Molecule (m-PEG4 Linker) E3->PROTAC Binds Ligand A PROTAC->POI Binds Ligand B Solubility Aq. Solubility (Low logP) PROTAC->Solubility Flexibility conformational Freedom PROTAC->Flexibility Permeability Cell Membrane Penetration PROTAC->Permeability caption Fig 1: m-PEG4 facilitates stable ternary complex formation while balancing solubility and permeability.

C. ADC Hydrophobicity Masking

In Antibody-Drug Conjugates, m-PEG4 is often used as a spacer between the cleavable trigger (e.g., Val-Cit) and the cytotoxic payload.

  • Shielding: The hydration shell formed by the ethylene glycol units "masks" the hydrophobic payload from the solvent.

  • Result: This allows for higher Drug-to-Antibody Ratios (DAR 4-8) without causing the antibody to aggregate or be cleared rapidly by the liver.

Comparative Data: m-PEG4 vs. Alternatives

The following table summarizes the physicochemical impact of different linker types on a standard hydrophobic small molecule payload (e.g., a fluorophore or drug analog).

FeatureAlkyl Chain (C6)m-PEG4 (Discrete)Poly-PEG (Avg ~2000 Da)
Molecular Weight ~84 Da~194 Da (core)~2000 Da (dispersed)
PDI (Heterogeneity) 1.0 (Single Species)1.0 (Single Species)1.05 - 1.20 (Mixture)
Water Solubility Low (Hydrophobic)High (Amphiphilic) Very High
Cell Permeability HighModerate/High Low (Size exclusion)
Steric Hindrance LowLow High
Use Case Rigid spacingPROTACs, Small Molecule Tracers Liposomes, Protein shielding

Experimental Protocol: Self-Validating Conjugation

Application: Conjugation of a hydrophobic amine-containing small molecule (Drug-NH2) to an m-PEG4 linker for subsequent "Click" chemistry.

Reagents:

  • Linker: m-PEG4-NHS-Azide (Heterobifunctional: NHS ester for amine labeling, Azide for Click chemistry).

  • Solvent: Anhydrous DMSO or DMF.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

Step-by-Step Methodology
  • Stoichiometry Calculation:

    • Calculate

      
       to 
      
      
      
      molar equivalents of m-PEG4-NHS-Azide relative to the Drug-NH2.
    • Why: A slight excess ensures complete conversion of the valuable drug payload.

  • Reaction Setup (Anhydrous Conditions):

    • Dissolve Drug-NH2 in anhydrous DMSO to a concentration of 10–50 mM.

    • Add 2.0 equivalents of DIPEA (to deprotonate the amine, ensuring nucleophilicity).

    • Add the calculated m-PEG4-NHS-Azide solution dropwise.

    • Self-Validation Check: Monitor pH with a micro-spot on wet pH paper; it must remain basic (pH 8-9) for the NHS reaction to proceed.

  • Incubation:

    • Incubate at Room Temperature (RT) for 2–4 hours in the dark.

    • Why: NHS esters hydrolyze over time; prolonged incubation beyond 4 hours yields diminishing returns and increases hydrolysis byproducts.

  • Quenching:

    • Add 5 equivalents of Tris-buffer (pH 8.0) or Ethanolamine.

    • Why: Scavenges remaining NHS ester to prevent non-specific binding during purification.

  • Purification & Validation (The Critical Step):

    • Method: Reverse-Phase HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Validation: Analyze fractions via LC-MS.

    • Success Criteria:

      • Observation of exact mass:

        
        .
        
      • Single peak integration >95% purity (confirms discrete nature of m-PEG4).

Conjugation_Workflow Start Start: Hydrophobic Drug-NH2 Activation Add Base (DIPEA) Ensure pH 8-9 Start->Activation Conjugation Add m-PEG4-NHS-Azide (1.2 - 1.5 eq) Activation->Conjugation Incubation Incubate 2-4h @ RT (Anhydrous DMSO) Conjugation->Incubation Quench Quench with Tris/Ethanolamine Incubation->Quench Purification RP-HPLC Purification (C18 Column) Quench->Purification Validation LC-MS Validation (Confirm Single Mass Species) Purification->Validation caption Fig 2: Self-validating workflow for m-PEG4 conjugation ensuring high purity and yield.

Conclusion

The utilization of m-PEG4 side chains represents a strategic optimization in small molecule conjugation.[5] By replacing heterogeneous polymer mixtures with discrete, chemically defined spacers, researchers can precisely tune the solubility profile of hydrophobic payloads without compromising cell permeability or introducing steric bulk. Whether in the design of high-efficiency PROTACs or the stabilization of next-generation ADCs, m-PEG4 provides the structural certainty required for rigorous drug development.

References

  • Tedeschini, T., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release. Retrieved from [Link]

  • Chen, X., et al. (2020). Drug Development through Modification of Small Molecular Drugs with Monodispersed Poly(ethylene glycol)s. Organic Process Research & Development. Retrieved from [Link][6]

Sources

Methodological & Application

Advanced Amide Coupling Protocols for Sterically Hindered PEG Acids

[1]

Abstract

Conjugating sterically hindered Polyethylene Glycol (PEG) carboxylic acids to amines presents a unique set of synthetic challenges. The convergence of high polymer entropy, steric bulk at the reaction center, and specific solubility requirements often renders standard carbodiimide (EDC/NHS) chemistries inefficient. This Application Note details optimized protocols using third-generation uronium (HATU, COMU) and phosphonic anhydride (T3P) coupling agents.[1] We provide a mechanistic rationale for reagent selection, a step-by-step optimization workflow, and purification strategies tailored to the amphiphilic nature of PEGylated products.

Part 1: Mechanistic Insight & Reagent Selection[1][2]

The Challenge of Steric Hindrance in PEGylation

Steric hindrance in PEG acids typically arises from branching at the

The "Gold Standard": HATU/HOAt

For years, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) has been the benchmark for difficult couplings.

  • Mechanism: HATU generates an OAt-active ester.[1][2] The pyridine nitrogen in the 7-position of the leaving group (HOAt) provides anchimeric assistance (neighboring group participation), forming a hydrogen bond with the incoming amine. This positions the amine perfectly for nucleophilic attack on the carbonyl, accelerating the reaction rate by orders of magnitude compared to HOBt esters.

The Modern Contender: COMU/Oxyma

COMU is a third-generation uronium salt based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).[1]

  • Advantage: It offers reactivity comparable to or exceeding HATU but with a safer profile (non-explosive) and higher solubility in DMF/DCM. The morpholino group in COMU acts as an internal base, and the Oxyma leaving group is highly reactive yet suppresses racemization (critical if the amine partner is chiral).

The Solution-Phase Specialist: T3P

T3P (Propanephosphonic acid anhydride) is a cyclic anhydride.[1][3]

  • Advantage: It drives coupling with very low epimerization and high yields for sterically congested systems.[4] Uniquely, its byproducts are water-soluble, simplifying workup—a massive benefit when handling amphiphilic PEGs that often form emulsions during aqueous extraction.[1]

Comparison of Coupling Reagents
FeatureHATU / HOAtCOMUT3P
Reactivity (Hindered) Very High (Gold Standard)Very High (Superior for Aib-like sterics)High (Slow but clean)
Solubility Good in DMFExcellent in DMF, DCM, NMP50% soln in EtOAc or DMF
Byproduct Removal Chromatographic/Dialysis requiredWater-soluble byproductsExcellent (Water wash only)
Racemization Risk Low (with HOAt)Very LowLowest
Safety Potential explosive hazard (HOAt)Stable (Non-explosive)Non-toxic, Non-explosive

Part 2: Experimental Protocols

Protocol A: Optimization Screen (Micro-Scale)

Objective: Determine the optimal coupling agent for your specific hindered PEG-Amine pair.[1]

Reagents:

  • PEG-COOH (Hindered)[1]

  • Amine substrate[1][4][5][6][7][8][9]

  • Solvent: Anhydrous DMF or DCM/DMF (1:1)[1]

  • Base: DIPEA (Diisopropylethylamine)[1][10][4]

Procedure:

  • Prepare a 0.1 M stock solution of PEG-COOH in anhydrous DMF.

  • Set up three reaction vials:

    • Vial 1 (HATU): 1.0 eq PEG-COOH + 1.2 eq HATU + 1.2 eq HOAt + 2.5 eq DIPEA.

    • Vial 2 (COMU): 1.0 eq PEG-COOH + 1.1 eq COMU + 2.0 eq DIPEA.

    • Vial 3 (T3P): 1.0 eq PEG-COOH + 2.0 eq T3P (50% in DMF) + 4.0 eq DIPEA.

  • Stir for 2 minutes before adding the amine (Pre-activation).

  • Add 1.1 eq of Amine to each vial.

  • Stir at Room Temperature (RT) for 2 hours.

  • Analysis: Take a 10 µL aliquot, dilute in MeOH, and analyze by HPLC-MS or MALDI-TOF. Look for the conversion of PEG-COOH (M) to PEG-Amide (M+Amine-H2O).[1]

Protocol B: High-Efficiency Synthesis (Production Scale)

Recommended for maximum yield with difficult substrates.[1]

1. Reaction Setup

Stoichiometry:

  • PEG-Acid (Hindered): 1.0 equiv[1]

  • Amine: 1.2 – 1.5 equiv (Use excess of the cheaper component)

  • Coupling Agent (COMU): 1.2 equiv

  • Additive (Oxyma Pure): 1.2 equiv (Optional, enhances rate)[1]

  • Base (DIPEA): 3.0 equiv[1]

  • Solvent: Anhydrous DMF or NMP (Concentration: 0.1 – 0.2 M relative to PEG)[1]

Step-by-Step:

  • Dissolution: Dissolve the PEG-Acid and Oxyma Pure in anhydrous DMF under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C (ice bath). Note: Lower temperature during activation suppresses potential side reactions like guanidinylation of the amine.

  • Activation: Add DIPEA, followed immediately by COMU. Stir at 0°C for 5–10 minutes. You may observe a color change (often yellow to orange/red), indicating active ester formation.

  • Coupling: Add the Amine (dissolved in minimal DMF).

  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 4–16 hours.

    • Tip: For extremely hindered systems (e.g., quaternary carbons), heat to 40°C after the first hour.

  • Monitoring: Monitor by HPLC (ELSD or CAD detector recommended for PEG).

2. Workup & Purification (The "PEG Problem")

Standard aqueous extraction often fails with PEG due to emulsion formation.

Method 1: Precipitation (Best for >2 kDa PEG) [1]

  • Concentrate the reaction mixture to ~20% of original volume via rotary evaporation (do not dry completely).

  • Dropwise add the concentrate into a vigorously stirring beaker of cold Diethyl Ether or MTBE (10x volume excess).

  • The PEGylated product will precipitate as a white solid/gum.

  • Filter or centrifuge. Wash the pellet 3x with cold ether to remove organic impurities (DIPEA, unreacted small molecule amine, residual DMF).

Method 2: Dialysis (Best for Protein/Large conjugates) [1]

  • Dilute reaction with water/buffer.

  • Dialyze against water (MWCO depends on PEG size) to remove small molecule coupling reagents and byproducts.

Method 3: Ion Exchange (Polishing) [1]

  • If the product is uncharged but the starting PEG was an acid, use Anion Exchange Chromatography (AEX) .

  • Pass the crude mixture through a DEAE or Q-Sepharose column.[1]

  • Unreacted PEG-Acid binds to the column; the neutral PEG-Amide flows through.[1]

Part 3: Visualization

Reaction Mechanism: COMU-Mediated Coupling

The following diagram illustrates the activation of the hindered PEG acid by COMU/Oxyma and the subsequent amine attack.

COMU_Mechanismcluster_0Key AdvantagePEG_AcidHindered PEG-COOHActive_EsterOxyma Active Ester(Reactive Intermediate)PEG_Acid->Active_Ester Activation (Fast)COMUCOMU ReagentCOMU->Active_EsterBaseBase (DIPEA)Base->Active_Ester DeprotonationByproduct_UreaWater-SolubleUrea ByproductActive_Ester->Byproduct_UreaTransitionTetrahedralTransition StateActive_Ester->Transition + AmineAmineNucleophilic AmineAmine->TransitionProductPEG-Amide ConjugateTransition->Product CollapseOxyma (Recycled)Oxyma (Recycled)Transition->Oxyma (Recycled) Leaving Group

Caption: Mechanism of COMU activation. The Oxyma active ester minimizes steric bulk compared to OBt esters, facilitating attack by the amine.

Workflow: Production Scale Protocol

This flow chart outlines the critical decision points and process steps for the protocol described above.

Protocol_WorkflowStartStart: PEG-COOH + AmineDissolve1. Dissolve in Anhydrous DMF(Add Oxyma Pure)Start->DissolveCool2. Cool to 0°CDissolve->CoolActivate3. Add DIPEA + COMU(Stir 5-10 min)Cool->ActivateAdd_Amine4. Add Amine SubstrateActivate->Add_AmineReact5. Warm to RT(Stir 4-16h)Add_Amine->ReactCheckHPLC Check:Conversion > 95%?React->CheckHeatOption: Heat to 40°C(Add more COMU)Check->HeatNoWorkup_DecisionProduct Type?Check->Workup_DecisionYesHeat->ReactPrecipMethod A: Ether Precipitation(Removes DMF/Small Molecules)Workup_Decision->PrecipStandard PEGDialysisMethod B: Dialysis(For Large Conjugates)Workup_Decision->DialysisProtein/LargePolishingFinal Polish: Ion Exchange(Remove unreacted PEG-COOH)Precip->PolishingDialysis->PolishingEndPure PEG-AmidePolishing->End

Caption: Decision tree for the synthesis and purification of sterically hindered PEG amides.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Dunetz, J. R., et al. (2011).[8] T3P (Propanephosphonic Acid Anhydride) for the Synthesis of Amides and Peptides.[3][11][12] Organic Letters, 13(19), 5048–5051. Link[1]

  • Twibanire, J. D. K., & Grindley, T. B. (2011). Efficient and Safe Coupling of Sterically Hindered Amino Acids and Peptides.[9] Organic Letters, 13(12), 2988–2991. Link[1]

  • Bailon, P., et al. (2001).[13] Rational Design of a Potent, Long-Lasting Form of Interferon: A 40 kDa Branched Polyethylene Glycol-Conjugated Interferon Alpha-2a.[1][13] Bioconjugate Chemistry, 12(2), 195–202. Link[1]

  • Herman, R., et al. (2019). Current Approaches to the Synthesis of Amides. Organic & Biomolecular Chemistry, 17, 4625-4632.[1] Link

Application Note: Improving PROTAC Water Solubility with Branched PEG Tags

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) frequently defy Lipinski’s Rule of 5, resulting in poor aqueous solubility that hampers biological assays and in vivo bioavailability.[1] While linear Polyethylene Glycol (PEG) linkers are the industry standard for improving hydrophilicity, they often require excessive lengths to achieve solubility, which can compromise cell permeability and degradation efficiency. This guide details the application of Branched PEG Tags —specifically "Y-shaped" or pendant PEG architectures—to decouple solubility improvement from linker length. We present a rational design framework, a convergent synthesis protocol, and a validation cascade to integrate branched solubilizing tethers without disrupting ternary complex formation.

Introduction: The Solubility-Permeability Paradox

The "chameleon" nature of PROTACs requires them to be lipophilic enough to cross cell membranes but hydrophilic enough to remain soluble in plasma and assay media. Traditional linear PEG linkers (


) offer a linear relationship between length and solubility but often introduce two critical failure modes:
  • Entropic Penalty: Long linear chains increase the entropic cost of ternary complex formation.

  • Permeability Drop: Excessive polar surface area (PSA) from long PEGs hinders passive diffusion.

The Branched Advantage: Branched PEG tags (e.g., attaching a PEG chain to a central lysine or glutamate connector) create a "Solvation Shield." This architecture concentrates hydrophilic ethylene glycol units around the linker core, increasing the local hydration shell without extending the distance between the Warhead and the E3 Ligase binder. This allows researchers to maintain the optimal "effective concentration" (


) for protein binding while independently tuning solubility.
Figure 1: Mechanistic Comparison of Linker Architectures

G cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker (Y-Shape) L_Warhead POI Ligand L_Linker Linear PEG (n=8) L_Warhead->L_Linker L_E3 E3 Ligase Binder L_Linker->L_E3 B_Warhead POI Ligand B_Connector Branch Point (Lys/Glu) B_Warhead->B_Connector B_Tag Solubilizing PEG Tag (mPEG-12) B_Connector->B_Tag Solvation Shield B_Spacer Short Spacer B_Connector->B_Spacer B_E3 E3 Ligase Binder B_Spacer->B_E3

Caption: Comparison of linear vs. branched architectures. The branched design (bottom) appends a solubilizing PEG tag orthogonal to the binding axis, preserving the optimal distance between ligands.

Design Principles & Selection Guide

When selecting a branched linker strategy, prioritizing the Branch Point is critical. The branch point serves as the "hub" connecting the two active ligands and the solubilizing PEG tag.

The "Y-Shape" Architecture

The most effective strategy for solubility is the Side-Chain Solubilization approach.

  • Backbone: A short alkyl or PEG chain defines the distance.

  • Branch Point: An amino acid derivative (Lysine, Glutamic Acid, or specialized tri-functional synthons like 3,5-diaminobenzoic acid).

  • Solubilizing Tag: A methoxy-PEG (mPEG) chain that does not participate in binding but recruits water molecules.

ParameterLinear PEG StrategyBranched PEG Strategy
Solubility (LogS) Increases with lengthHigh (independent of linker length)
Permeability Decreases significantly with lengthModerate (compact hydrodynamic radius)
Ternary Complex Sensitive to linker length changesPreserved (structural rigidity options)
Synthetic Complexity LowModerate (requires orthogonal protection)

Protocol: Synthesis of Branched PEG PROTACs

Objective: Synthesize a VHL-recruiting PROTAC with a Lysine-based branched PEG tag. Core Chemistry: Convergent assembly using orthogonal protecting groups (Boc/Fmoc).

Materials
  • Branching Unit: Fmoc-Lys(Mtt)-OH (allows selective side-chain functionalization).

  • Solubilizing Tag: mPEG12-NHS ester.

  • Ligands: VHL Ligand (VH032-amine) and POI Ligand (Acid functionalized).

  • Reagents: HATU, DIPEA, DMF, TFA, Piperidine.

Workflow Diagram

Synthesis Step1 1. Branch Point Functionalization (Fmoc-Lys(Mtt)-OH + POI Ligand) Step2 2. Selective Deprotection (Remove Mtt group w/ dilute TFA) Step1->Step2 Step3 3. Solubilizing Tag Attachment (Conjugate mPEG-NHS to Lys Side Chain) Step2->Step3 Step4 4. Fmoc Removal & E3 Ligation (Piperidine -> Attach VHL Ligand) Step3->Step4 Final Final Branched PROTAC Step4->Final

Caption: Convergent synthesis workflow utilizing orthogonal deprotection (Mtt/Fmoc) to install the solubilizing PEG tag on the lysine side chain before final E3 ligand attachment.

Detailed Steps
Step 1: Scaffold Assembly (The "Hub")
  • Dissolve Fmoc-Lys(Mtt)-OH (1.0 eq) and the POI-Ligand-COOH (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at RT for 2 hours.

  • Result: Fmoc-Lys(Mtt)-[POI Ligand]. The N-terminus is Fmoc protected; the side chain is Mtt protected.

Step 2: Installing the Solubilizing Tag
  • Mtt Removal: Treat the intermediate with 1% TFA in DCM (mild acid) for 30 mins. This removes the Mtt group from the Lysine side chain without affecting the Fmoc group or the linker-ligand bond.

  • Neutralize with DIPEA.

  • PEGylation: Add mPEG12-NHS ester (1.2 eq) to the reaction mixture. Stir for 4 hours.

  • Purification: Flash chromatography (DCM/MeOH).

  • Result: Fmoc-Lys(PEG12)-[POI Ligand]. You now have a "solubilized warhead."

Step 3: Final Conjugation
  • Fmoc Removal: Treat with 20% Piperidine in DMF for 20 mins to expose the alpha-amine.

  • E3 Ligation: React the deprotected amine with VHL-Ligand-COOH (activated with HATU/DIPEA).

  • Final Deprotection: If ligands have global protecting groups (e.g., t-Butyl), remove with 95% TFA/TIPS/H2O.

  • HPLC Purification: Isolate the branched PROTAC.

Solubility Assessment Protocol

Do not rely solely on calculated LogP (cLogP). Branched structures behave differently in solution due to the "shielding" effect.

Kinetic Solubility Assay (High Throughput)

Use this for rapid screening of linker analogs.

  • Prepare 10 mM DMSO stocks of the PROTAC.

  • Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubate at RT for 2 hours with shaking.

  • Measure Absorbance at 620 nm (turbidity).

  • Pass Criteria: Abs < 0.005 (clear solution). If turbid, perform serial dilutions to determine the precipitation limit.

Thermodynamic Solubility (Gold Standard)

Use this for lead candidates.

  • Add solid PROTAC in excess to PBS buffer (pH 7.4).

  • Shake for 24 hours at 25°C.

  • Filter through a 0.45 µm PVDF filter.

  • Analyze filtrate concentration via HPLC-UV or LC-MS/MS against a standard curve.

Data Analysis Example:

Compound Linker Type cLogP Kinetic Solubility (PBS)
PROTAC-A Linear PEG8 5.2 < 5 µM (Precipitates)

| PROTAC-B | Branched (Lys-PEG12) | 5.4 | > 100 µM (Soluble) |

Note: Even if cLogP is similar, the branched PEG12 creates a hydration shell that prevents aggregation, drastically improving kinetic solubility.

Biological Validation & Troubleshooting

The "Hook Effect" Check

Branched linkers add bulk. You must verify that the PEG tag does not sterically hinder the formation of the Ternary Complex.

  • Experiment: Competitive Binary Binding Assay (TR-FRET).

  • Method: Measure the IC50 of the Branched PROTAC binding to the E3 ligase and the POI individually.

  • Success Metric: The IC50 should be within 3-5x of the parent ligands. If binding is lost (>10x shift), the branch point is likely causing steric clash. Solution: Increase the spacer length between the connector and the ligand (see Figure 1, "B_Spacer").

Cellular Permeability (PAMPA)

While branched PEGs improve solubility, they increase Molecular Weight (MW).

  • Guideline: Keep the solubilizing PEG tag under 1kDa (approx PEG24) if possible.

  • Observation: Branched PEGs often show better permeability than linear PEGs of the same MW because they adopt a globular, compact conformation rather than a long, extended chain.

References

  • Troup, R. I., et al. (2020).[2] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy. Link

  • Klein, V. G., et al. (2020). "Understanding and Improving the Solubility of PROTAC Degraders." Journal of Medicinal Chemistry. (Cited for general solubility principles in degraders).
  • Bembenek, S. D., et al. (2021). "The Influence of Linker Architecture on PROTAC Ternary Complex Stability." Benchchem Technical Reports. Link

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. Link

  • Li, F., & Neri, D. (2021). "Linker technologies for antibody–drug conjugates and PROTACs." Nature Reviews Drug Discovery. (Provides foundational knowledge on branched linker synthesis).

Sources

Application Note & Protocols: Solid-Phase Synthesis of Peptides with PEGylated Amino Acids for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a premier strategy for enhancing the therapeutic properties of peptide-based drugs. It improves pharmacological profiles by increasing hydrodynamic size, which prolongs circulatory half-life, enhances stability, and reduces immunogenicity.[1][2][3] Incorporating PEG moieties during Solid-Phase Peptide Synthesis (SPPS) using pre-functionalized PEGylated amino acids offers precise, site-specific modification, overcoming the challenges of product heterogeneity often associated with post-synthetic conjugation. This guide provides a comprehensive overview of the principles, detailed step-by-step protocols, and expert insights for the successful Fmoc/tBu-based SPPS of PEGylated peptides, tailored for researchers, scientists, and drug development professionals.

Introduction: The Rationale for On-Resin PEGylation

Peptide therapeutics offer high specificity and potency but are often limited by rapid in vivo clearance, enzymatic degradation, and potential immunogenicity.[4][5] PEGylation effectively mitigates these issues by creating a hydrophilic shield around the peptide.[6][7] This "stealth" effect reduces renal filtration and shields antigenic epitopes from the immune system, dramatically extending the peptide's bioavailability.[1][4][6]

While PEGylation can be performed on a fully synthesized peptide in solution, incorporating PEGylated amino acids directly during SPPS provides superior control over the final product.[8][9] This on-resin approach ensures site-specificity, leading to a homogeneous product with a defined location and number of PEG chains, which is critical for consistent efficacy and regulatory approval. Furthermore, N-terminal PEGylation during SPPS has been shown to improve the synthesis, purification, and solubility of otherwise difficult, hydrophobic peptide sequences.[10]

This document outlines the core principles and provides validated protocols for integrating PEGylated amino acids into a standard Fmoc-SPPS workflow.

Foundational Principles

Core Concepts of Fmoc SPPS

Solid-Phase Peptide Synthesis, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[11] The most common strategy, Fmoc/tBu chemistry, relies on two key principles:

  • Nα-Amine Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group temporarily protects the N-terminal amine of the incoming amino acid.[12][13]

  • Side-Chain Protection: Acid-labile groups, such as tert-butyl (tBu), protect reactive amino acid side chains throughout the synthesis.[11][13]

The synthesis proceeds in a cycle of deprotection, activation, coupling, and washing, as illustrated below.

SPPS_Workflow cluster_cycle SPPS Cycle Resin Peptide-Resin (N-Terminus Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling 3a. Standard AA PEG_Coupling PEGylated AA Coupling (Fmoc-NH-(PEG)n-COOH) Wash1->PEG_Coupling 3b. PEGylated AA Wash2 DMF Wash Coupling->Wash2 PEG_Coupling->Wash2 Wash2->Resin Repeat for next residue Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Step Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1. General workflow of Fmoc SPPS, highlighting the integration of a PEGylated amino acid.
Properties of PEG and PEGylated Amino Acids

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer.[5][14] When attached to a peptide, it confers several advantageous properties:

  • Increased Hydrodynamic Volume: The large size of the PEG-peptide conjugate reduces the rate of renal clearance.[1][7]

  • Enzymatic Shielding: The flexible PEG chain sterically hinders the approach of proteolytic enzymes.[14]

  • Reduced Immunogenicity: PEG can mask antigenic sites on the peptide surface.[1][7]

  • Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic peptides, which is beneficial for both synthesis and formulation.[10][14]

Commercially available PEGylated amino acids, such as Fmoc-NH-(CH₂)₂-O-(CH₂CH₂O)n-CH₂-COOH, are designed to be seamlessly integrated into the SPPS workflow.[10][15]

PEG_Impact cluster_unmodified Unmodified Peptide cluster_modified PEGylated Peptide Peptide1 Peptide Degradation Enzymatic Degradation Peptide1->Degradation Clearance Renal Clearance Peptide1->Clearance Aggregation Aggregation Peptide1->Aggregation Peptide2 PEG-Peptide Shield Steric Shielding Peptide2->Shield prevents Size Increased Size Peptide2->Size reduces Solubility Improved Solubility Peptide2->Solubility prevents Shield->Degradation Size->Clearance Solubility->Aggregation

Figure 2. Conceptual diagram illustrating how PEGylation improves key peptide properties.

Experimental Protocols

Materials and Reagents
  • Resin: Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amides). PEG-grafted polystyrene (PEG-PS) resins are recommended for long or aggregation-prone sequences.[16][17]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection.

  • PEGylated Amino Acid: e.g., Fmoc-N-amido-dPEG®-acid (specific length as required).

  • Coupling/Activation Reagents: HBTU, HOBt, DIPEA, or DIC, OxymaPure.

  • Washing Solvents: Methanol (MeOH), Diethyl ether (cold).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Analytical Equipment: RP-HPLC system, Mass Spectrometer.

Protocol 1: Manual SPPS of a PEGylated Peptide

This protocol describes the synthesis of a model peptide with an N-terminal PEG group.

1. Resin Preparation & Swelling:

  • Place the resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.
  • Add DMF (5-10 mL) and gently agitate for 30-60 minutes to swell the resin beads.[18]
  • Drain the DMF.

2. Initial Fmoc Deprotection:

  • Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 5 minutes.
  • Drain the solution.
  • Add fresh 20% piperidine in DMF (5 mL). Agitate for 15 minutes.[15]
  • Drain and wash the resin thoroughly with DMF (5 x 10 mL).
  • Perform a Kaiser test to confirm the presence of free primary amines.

3. First Amino Acid Coupling:

  • In a separate vial, dissolve the first Fmoc-amino acid (e.g., 0.4 mmol, 4 eq.) and an activator like HBTU (0.4 mmol, 4 eq.) in DMF (~3 mL).
  • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours at room temperature.
  • Drain and wash with DMF (3 x 10 mL).
  • Perform a Kaiser test to confirm complete coupling (negative result).

4. Peptide Chain Elongation:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent standard amino acid in the sequence.

5. Coupling the PEGylated Amino Acid (Final Residue):

  • After deprotecting the N-terminus of the final peptide residue, prepare the activated PEGylated amino acid.
  • In a separate vial, dissolve the Fmoc-NH-(PEG)n-COOH (e.g., 0.2 mmol, 2 eq.) and coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF.
  • Causality Note: Due to the potential for steric hindrance from the PEG chain, a longer coupling time or a double coupling may be necessary. It is advisable to use a slightly lower excess (2-3 eq.) of the expensive PEG reagent compared to standard amino acids.
  • Add the activated solution to the resin and agitate for 2-4 hours, or overnight if necessary.[15]
  • Monitor the reaction using a Kaiser test. If the test is positive after 2-4 hours, drain, wash, and repeat the coupling step with a fresh solution of activated PEG-amino acid.
  • Once coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 10 mL), followed by DCM (3 x 10 mL), and dry the resin under vacuum.
Reagent ClassExamplesTypical Excess (eq.)Key Considerations
Standard Fmoc-AA Fmoc-Ala-OH, Fmoc-Gly-OH3 - 5Standard coupling times (30-90 min).
PEGylated Fmoc-AA Fmoc-NH-(PEG)₁₂-COOH1.5 - 3May require extended coupling times (2-4 hr) or double coupling due to steric hindrance.
Carbodiimides DIC, DCC3 - 5Used with additives like HOBt or Oxyma.
Onium Salts HBTU, HATU, HCTU3 - 5Fast activation, often used with a non-nucleophilic base like DIPEA.
Base (Activator) DIPEA6 - 10Used with onium salts to activate the carboxylic acid.
Base (Deprotection) PiperidineIn 20% solutionUsed to remove the N-terminal Fmoc group.
Table 1. Summary of common reagents and recommended molar excess for SPPS.
Protocol 2: Cleavage and Global Deprotection

1. Preparation:

  • Place the dry, peptide-bound resin in a suitable reaction vessel (e.g., a 50 mL conical tube with a screw cap).
  • Prepare the cleavage cocktail in a fume hood. For a standard peptide, a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O is effective.[15]
  • Causality Note: TIS is a scavenger used to trap reactive carbocations generated from the acid-labile side-chain protecting groups (like tBu), preventing them from re-attaching to sensitive residues like Tryptophan or Methionine.[11]

2. Cleavage Reaction:

  • Add the cleavage cocktail to the resin (~10 mL per 0.1 mmol of resin). Ensure the resin is fully submerged.[19]
  • Cap the vessel and agitate gently at room temperature for 2-3 hours.[15]
  • Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA (1-2 mL) to recover any remaining product.

3. Peptide Precipitation and Isolation:

  • In a fume hood, precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether.
  • A white precipitate should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
  • Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the crude peptide.
  • Carefully decant the ether.
  • Wash the pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers and cleaved protecting groups.
  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
  • Lyophilize the crude peptide from an acetonitrile/water mixture for long-term storage and before purification.
Cleavage Cocktail (v/v/v)Target Residues / ApplicationRationale & Cautions
Reagent K: TFA/H₂O/Phenol/Thioanisole/TIS (82.5:5:5:5:2.5)Peptides containing Arg(Pmc/Pbf), Trp, Cys, MetA robust, general-purpose cocktail with multiple scavengers.
TFA / TIS / H₂O (95:2.5:2.5)Standard peptides without highly sensitive residuesA simple, effective cocktail. TIS scavenges t-butyl cations.[19]
TFA / EDT / H₂O / TIS (94:2.5:2.5:1)Peptides containing Trp and CysEDT (ethanedithiol) is an excellent scavenger for Trt protecting groups on Cys and His.
Table 2. Common cleavage cocktails for Fmoc-SPPS.
Protocol 3: Purification and Characterization

1. Purification by RP-HPLC:

  • Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
  • Purify the peptide using a preparative reversed-phase HPLC system.
  • Expert Insight: The choice of column is critical. For peptides with smaller PEG chains (<5 kDa), a C4 column may provide better resolution. For larger PEG chains, a C18 column is often suitable.[20][21]
  • Use a standard mobile phase system (A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile).
  • Employ a shallow gradient (e.g., 1% B per minute) to effectively separate the target PEGylated peptide from deletion sequences or other impurities.[20]
  • Note: PEGylation often leads to broader peaks due to the polydispersity of the PEG moiety and increased conformational flexibility.[20] Increasing column temperature (e.g., to 45°C) can sometimes improve peak shape.[20][21]

2. Characterization:

  • Purity Analysis: Analyze the purified fractions using analytical RP-HPLC. Pool fractions with >95% purity.
  • Identity Confirmation: Confirm the molecular weight of the final product using Mass Spectrometry (MALDI-TOF or ESI-MS).[22][23] The resulting mass spectrum will show a distribution corresponding to the polydispersity of the PEG chain.
  • Lyophilization: Lyophilize the pure, pooled fractions to obtain the final peptide as a white, fluffy powder.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling of PEG-AA Steric hindrance from the PEG chain; aggregation of the peptide-resin.Increase coupling time to 4 hours or overnight. Perform a double coupling. Use a PEG-PS resin to improve swelling and reduce aggregation.[17]
Low Cleavage Yield Incomplete cleavage reaction; peptide precipitation on resin.Extend cleavage time to 4 hours. Ensure sufficient cleavage cocktail volume is used to swell the resin.[19]
Broad, Tailing HPLC Peaks Inherent polydispersity of the PEG reagent; secondary interactions with the stationary phase.This is often expected. Optimize the gradient to be shallower.[20] Increase column temperature.[20] Ensure TFA is present in the mobile phase as an ion-pairing agent.
Side Product Formation Inadequate scavenging during cleavage.Use a more robust cleavage cocktail (e.g., Reagent K) containing multiple scavengers, especially for peptides with Trp, Met, or Cys.[19]

Conclusion

The site-specific incorporation of PEGylated amino acids via Fmoc-SPPS is a robust and highly effective method for producing well-defined peptide-polymer conjugates. This approach provides precise control over the location and stoichiometry of PEGylation, leading to homogeneous products with enhanced pharmacokinetic properties.[24] By understanding the principles of both SPPS and polymer chemistry, and by implementing the detailed protocols and expert insights provided in this guide, researchers can successfully synthesize high-quality PEGylated peptides, accelerating the development of next-generation peptide therapeutics.

References

  • Bachem. (2017, January 30). Pegylation of peptides.

  • Caliceti, P., & Veronese, F. M. (2015). From Synthesis to Characterization of Site-Selective PEGylated Proteins. PMC - NIH.

  • Thermo Fisher Scientific. (2012, May 31). Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals.

  • BOC Sciences. PEGylated Protein Purification Techniques.

  • Nano LIFE. (2017). Pegylated Drug Delivery Systems: From Design to Biomedical Applications.

  • Williams, L. E., et al. (2003, September 1). Effect of molecular size of pegylated peptide on the pharmacokinetics and tumor targeting in lymphoma-bearing mice. PubMed.

  • BenchChem. Analytical Methods for the Characterization of PEGylated Biomolecules: Application Notes and Protocols.

  • Thermo Fisher Scientific. Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.

  • Gao, S., et al. (2013, September 25). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry - ACS Publications.

  • Biocompare. (2017, November 28). PEGylation for Improving the Properties of Peptide-Based APIs.

  • Moghimi, S. M., et al. (2008, October 10). Pharmacokinetic Consequences of Pegylation. Taylor & Francis.

  • Moghimi, S. M., et al. (2006, November 15). Pharmacokinetic consequences of pegylation. PubMed.

  • BenchChem. Technical Support Center: HPLC Purification of PEGylated Peptides.

  • AAPPTec. Fmoc Resin Cleavage and Deprotection.

  • Google Patents. (2014, November 18). US8889837B2 - Purification of pegylated polypeptides.

  • BroadPharm. (2021, November 11). PEGylation and PEGylation Reagents.

  • Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

  • Lu, Y. A., et al. (1995). Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. PubMed.

  • Karagöz, B., et al. (2022, April 19). The Usage of PEG in Drug Delivery Systems- A Mini Review. Crimson Publishers.

  • Frontiers in Pharmacology. (2024, March 8). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs).

  • Fields, G. B. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Cureus. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs.

  • Felix, A. M., et al. (1995). Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy... PubMed.

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.

  • Digital CSIC. (2014, July 18). Solid-phase peptide synthesis.

  • BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-PEG24-acid.

  • ACS Omega. (2024, August 1). Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC).

  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. ResearchGate.

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?.

  • LCGC International. Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography.

  • QYAOBIO. Peptide Pegylation - PEG Peptides.

  • ResearchGate. (2021, November 3). Best purification method of a PEGylated peptide?.

  • Biovera Research. (2025, November 18). Peptide and protein PEGylation: a review of problems and solutions.

  • Creative PEGWorks. Peptide and protein PEGylation: a review of problems and solutions.

  • Kaddour, H., et al. (2015, October 28). Site-Specific PEGylation of Therapeutic Proteins. PMC.

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

  • PMC. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation.

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.

  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.

  • RSC Publishing. (2025, October 23). Green Chemistry.

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

  • ORBi. (2022, July 8). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic.

Sources

Application Note: Strategic Solvent Selection & Handling Protocol for (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Analysis

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid (CAS: 2353409-74-0) is a specialized, hydrophilic linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Structurally, it consists of a D-lysine ((R)-2,6-diaminohexanoic acid) backbone where both the


-amine and 

-amine are derivatized with methyl-PEG4 chains.[1]

The selection of a solvent system for this compound is not merely a matter of dissolution; it dictates the efficiency of downstream conjugation, the stability of the D-lysine backbone, and the precision of concentration in biological assays. This guide provides a scientifically grounded protocol for solvent selection, stock preparation, and handling to ensure maximum experimental reproducibility.

Chemical Profile[2][3][4][5][6][7][8][9][10][11]
  • Core Scaffold: D-Lysine (Provides enzymatic stability against proteases compared to L-isomers).[1]

  • Hydrophilicity: High (Due to two m-PEG4 chains).[1]

  • Reactive Handle: Carboxylic Acid (-COOH).[1]

  • Physical State: Typically a viscous oil or waxy solid.[1]

  • Key Challenge: Hygroscopicity. The PEG chains aggressively absorb atmospheric moisture, which acts as a nucleophile and can quench activated esters (e.g., NHS esters) during conjugation.

Solvent Selection Matrix

The choice of solvent must align with the intended application. The table below categorizes solvents based on their compatibility with the compound's physicochemical properties and reaction requirements.

Solvent ClassRecommended SolventsSolubilityApplication ContextCritical Notes
Aprotic Polar DMSO, DMF, DMAc Excellent Bioconjugation (Amide coupling) , Stock SolutionsPreferred. Use Anhydrous grade (≥99.8%) to prevent hydrolysis of activated intermediates.[1]
Chlorinated DCM, Chloroform Good Synthesis workup, Phase transferGood for extraction but volatile. Avoid for long-term storage due to potential acidity (HCl formation).[1]
Protic Polar Water, Methanol Excellent HPLC Analysis, Biological AssaysAvoid for activation steps. Nucleophilic solvents will compete with the amine target during coupling.
Non-Polar Diethyl Ether, Hexane InsolublePrecipitation / PurificationUsed to crash out the product to remove organic impurities.
Decision Logic for Solvent Selection

SolventSelection Start Start: Select Application Conjugation Bioconjugation / Synthesis (e.g., NHS Ester Formation) Start->Conjugation Analysis Analytical / Bioassay (HPLC, Cell Culture) Start->Analysis IsActivation Is Carboxyl Activation Required? Conjugation->IsActivation Aqueous Use Water, PBS, or Methanol (pH adjusted) Analysis->Aqueous Anhydrous Use Anhydrous DMSO or DMF (Water < 50 ppm) IsActivation->Anhydrous Yes (Critical) IsActivation->Aqueous No (Already conjugated)

Figure 1: Decision tree for selecting the appropriate solvent system based on the experimental phase.

Protocol 1: Preparation of Anhydrous Stock Solution (Primary)

This protocol is designed for scenarios where the compound will be used in chemical synthesis or bioconjugation (e.g., reacting the COOH group with an amine).

Objective: Create a stable, high-concentration stock (e.g., 100 mM) free of moisture.

Materials
  • (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid (Store at -20°C).[1][2]

  • Anhydrous DMSO or DMF (packaged under inert gas, e.g., Septum-sealed).[1]

  • Argon or Nitrogen gas line.

  • Glass vial with PTFE-lined cap.[1]

Procedure
  • Equilibration (CRITICAL): Remove the product vial from the -20°C freezer. Allow it to stand at room temperature for at least 30 minutes before opening.

    • Reasoning: Opening a cold vial causes immediate condensation of atmospheric water onto the hygroscopic PEG chains. This water will quench coupling reagents like EDC/HATU.

  • Weighing:

    • Due to the viscous nature of PEG linkers, gravimetric preparation is superior to volumetric transfer.

    • Weigh the empty glass vial. Add the approximate amount of linker (e.g., 10 mg).[3] Weigh again to determine the exact mass (

      
      ).
      
  • Calculation:

    • Calculate the required volume of solvent (

      
      ) to achieve target concentration (
      
      
      
      , e.g., 0.1 M).
    • 
      [1]
      
    • Note: MW ≈ 582.68 g/mol .[3]

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO/DMF.

    • Vortex gently for 30 seconds. The compound should dissolve instantly.

    • Visual Check: Solution should be clear and colorless.[4] If cloudy, moisture may be present.

  • Storage:

    • Overlay the solution with Argon/Nitrogen gas.

    • Seal tightly with a PTFE-lined cap.[1]

    • Store at -20°C or -80°C. Stable for up to 6 months.[1][3][5]

Protocol 2: Aqueous Solubilization for Bioassays[1]

This protocol is for using the linker as a control or standard in biological assays (e.g., HPLC calibration, cell treatment).

Procedure
  • Buffer Selection:

    • The carboxylic acid group has a pKa of approximately 4.5–5.0.

    • To ensure full solubility and prevent aggregation, maintain pH > 6.0 using PBS (Phosphate Buffered Saline) or HEPES.

  • Dissolution:

    • The compound is highly water-soluble (>50 mg/mL).[1]

    • Add water or buffer directly to the solid. Vortex until dissolved.

  • Sterilization:

    • If used for cell culture, filter the aqueous solution through a 0.22 µm PVDF or PES syringe filter.

    • Note: Do not use Nylon filters, as they can sometimes bind proteins or PEGylated species non-specifically (though less of a concern for this small molecule).

Troubleshooting & Stability

IssueCauseSolution
Cloudiness in DMSO Moisture contamination or high salt content in the sample.[1]Dry the sample by lyophilization or use molecular sieves in the DMSO stock.
Low Coupling Efficiency Hydrolysis of the active ester due to wet solvent.Use Protocol 1 strictly. Ensure solvent is "Anhydrous" grade, not just "HPLC" grade.
Viscous Handling PEG nature makes pipetting small volumes inaccurate.Prepare a master stock solution (e.g., 100 mM) and dilute volumetrically rather than pipetting the neat oil.

Workflow Visualization

StockPrep Freezer 1. Remove from -20°C Equilibrate 2. Equilibrate to RT (30 mins, Closed) Freezer->Equilibrate Prevent Condensation Weigh 3. Gravimetric Weighing (Viscous Oil) Equilibrate->Weigh Dissolve 4. Add Anhydrous DMSO (Vortex) Weigh->Dissolve Store 5. Argon Overlay & Store (-20°C) Dissolve->Store

Figure 2: Step-by-step workflow for preparing a synthesis-grade stock solution.

References

  • An, S., et al. (2018). "Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs."[1] EBioMedicine, 36, 553-562.[1] (Contextual grounding for PROTAC linker applications).

Sources

Purification methods for PEGylated small molecule conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for PEGylated Small Molecule Conjugates

Introduction: The "PEG-Dominance" Threshold

Purifying PEGylated small molecules presents a unique paradox: you are attaching a large, polydisperse, hydrophilic polymer to a small, often hydrophobic, discrete organic molecule. The purification strategy hinges on a single critical concept: The PEG-Dominance Threshold .

Does the PEG chain dictate the physicochemical properties, or does the small molecule?

  • Oligomeric PEG Conjugates (< 1 kDa, discrete MW): The molecule behaves like a "modified small molecule." Traditional organic purification methods (Flash, RP-HPLC) apply.

  • Polymeric PEG Conjugates (> 2 kDa, polydisperse): The molecule behaves like a polymer. The small molecule is merely a "tag." Polymer chemistry techniques (Precipitation, Dialysis, Ultrafiltration) become the primary drivers, with Chromatography used for polishing.

This guide provides a decision matrix and detailed protocols for both scenarios, ensuring high purity and yield.

Strategic Decision Matrix

Before selecting a protocol, map your conjugate to the correct workflow using the diagram below.

PEG_Purification_Workflow Start START: Define Conjugate Type PEG_Size PEG Size / Type? Start->PEG_Size Oligo Oligomeric / Discrete (< 1 kDa, e.g., PEG4, PEG12) PEG_Size->Oligo Discrete MW Poly Polymeric / Polydisperse (> 2 kDa, e.g., 5kDa, 20kDa) PEG_Size->Poly Polydisperse Flash Method A1: Flash Chromatography (Normal Phase / C18) Oligo->Flash Crude Purity < 80% HPLC Method A2: Prep RP-HPLC (High Resolution) Oligo->HPLC Final Polishing Flash->HPLC Precip Step 1: Precipitation (Removal of Unreacted Small Molecule) Poly->Precip Dialysis Step 2: Dialysis / TFF (Buffer Exchange / Salt Removal) Precip->Dialysis Polishing Step 3: Polishing Chromatography Dialysis->Polishing IEX IEX (Ion Exchange) Best for: Mono- vs Di-PEG separation Polishing->IEX Charged Payload (Charge Shielding Effect) SEC SEC (Size Exclusion) Best for: Aggregates / Hydrolysis products Polishing->SEC Neutral Payload or Aggregate Removal

Caption: Decision tree for selecting purification methods based on PEG molecular weight and conjugate properties.

Protocol A: Oligomeric PEG Conjugates (Discrete MW)

Target: Small molecules conjugated to discrete PEGs (e.g., PEG4, PEG12). Challenge: Resolving the conjugate from unreacted small molecule and hydrolyzed linker. Primary Method: Reversed-Phase HPLC (RP-HPLC).[]

Mechanism & Causality

Unlike proteins, small molecule-PEG conjugates often retain significant hydrophobicity. However, the PEG chain causes "peak tailing" on standard C18 columns due to hydrogen bonding with residual silanols.

  • Solution: Use "end-capped" columns or hybrid particles (e.g., C18 with embedded polar groups) and operate at elevated temperatures (40–50°C) to reduce viscosity and improve mass transfer.

Step-by-Step Protocol: RP-HPLC Optimization
  • Column Selection:

    • Stationary Phase: C18 (End-capped) or C8.

    • Pore Size: 100 Å (Standard for small molecules) or 300 Å (if PEG > 1kDa).

    • Particle Size: 5 µm (Prep), 1.7–3 µm (Analytical).

  • Mobile Phase System:

    • Buffer A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA suppresses silanol interactions better than Formic Acid).

    • Buffer B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient Strategy (The "Shallow" Approach):

    • PEGylated species elute later than free PEG but earlier than the hydrophobic small molecule.

    • Initial Run: 5% to 95% B over 20 mins. Locate target peak.

    • Optimized Run: Create a "shallow gradient" around the target elution %B.

      • Example: If elution is at 40% B, run 30% → 50% B over 20 mins.

    • Flow Rate: Reduce flow rate by 20% compared to standard small molecules to account for PEG viscosity.

  • Detection:

    • UV: Monitor the small molecule's chromophore (e.g., 254 nm).

    • ELSD/CAD: Essential if you need to track free PEG (which has no UV absorbance).

System Suitability Criteria:

  • Tailing Factor: < 1.5 (If > 1.5, increase column temp to 50°C).

  • Resolution (Rs): > 2.0 between conjugate and nearest impurity.

Protocol B: Polymeric PEG Conjugates (> 2 kDa)

Target: Small molecules conjugated to large, polydisperse PEGs (e.g., 5 kDa, 20 kDa, 40 kDa). Challenge: The "Small Molecule" is now a minor impurity. The main impurities are Unreacted PEG (excess reagent) and Unreacted Small Molecule .

Phase 1: Precipitation (The "Crude" Cleanup)

This is the most critical step. It exploits the solubility difference: PEGs are insoluble in cold ether, while most small organic molecules are soluble.

Protocol:

  • Concentrate: Dissolve the reaction mixture in a minimal amount of DCM (Dichloromethane) or Methanol.

  • Precipitate:

    • Prepare a beaker of Diethyl Ether or MTBE (Methyl tert-butyl ether) cooled to 0°C on ice.

    • Ratio: Use 10–20 volumes of ether per 1 volume of reaction solution.

    • Dropwise addition: Add the reaction mixture slowly into the stirring cold ether.

  • Collection:

    • A white precipitate (the PEGylated conjugate + free PEG) will form.

    • Unreacted small molecules remain in the ether supernatant.

    • Filter (sintered glass) or Centrifuge (4000 x g, 10 min, 4°C).

  • Wash: Wash the pellet 2x with cold ether.

Note: For difficult separations, Magnesium Chloride Complexation can be used.[2] Add MgCl2 to the PEG solution in DCM; it forms a solid complex that precipitates, leaving impurities in solution [1].

Phase 2: Ion Exchange Chromatography (IEX) for Polishing

Objective: Separate Unreacted PEG (Neutral) from PEG-Conjugate (Charged) or separate Mono- vs. Di-PEGylated species.

Mechanism: Charge Shielding PEG chains form a "hydration shell" that shields the surface charge of the small molecule.

  • Mono-PEGylated: Moderate shielding. Binds to resin.

  • Di-PEGylated: High shielding. Binds weakly or elutes in flow-through.

  • Free PEG: No charge. Elutes in void volume.

Protocol (Cation Exchange - SCX): Assumes the small molecule has a positive charge (e.g., amine).

  • Resin: SP Sepharose High Performance (Cytiva) or equivalent strong cation exchanger.

  • Buffers:

    • Buffer A: 20 mM Sodium Acetate, pH 4.0 (Low salt).

    • Buffer B: 20 mM Sodium Acetate, pH 4.0 + 1.0 M NaCl.

  • Loading: Dilute pellet from Phase 1 in Buffer A. Load onto column.

  • Elution Gradient:

    • Step 1 (Flow-through): Unreacted PEG elutes here (no binding).

    • Step 2 (Linear Gradient): 0% to 50% B over 20 CV (Column Volumes).

    • Elution Order:

      • Di-PEGylated (Most shielded, elutes first at low salt).

      • Mono-PEGylated (Target, elutes second).

      • Unreacted Small Molecule (Least shielded, elutes last at high salt - if not fully removed by precipitation).

Comparative Data: Method Selection Guide

FeatureRP-HPLCIon Exchange (IEX)Size Exclusion (SEC)Precipitation
Best For Oligomeric PEGs, High PurityPolymeric PEGs, Charge VariantsAggregate Removal, Buffer ExchangeBulk removal of small molecules
Resolution High (Hydrophobicity)Medium (Charge Shielding)Low (Size - difficult for Mono vs Di)N/A (Crude step)
Capacity LowHighVery LowUnlimited
Key Limitation Irreversible binding of large PEGsRequires charged payloadDilutes sample significantlyDoes not remove free PEG

References

  • Thieme Connect. A Solid Way to Purify Polyethylene Glycols: Complexation with Magnesium Chloride.

  • Thermo Fisher Scientific. Monitoring Peptide PEGylation by HPLC with Charged Aerosol Detection.

  • BenchChem. Purification of PEGylated Molecules: Troubleshooting & Optimization.

  • NIH / PubMed. Separation of mono- and di-PEGylate of exenatide by ion exchange chromatography.

  • Cytiva (formerly GE Healthcare). Ion Exchange Chromatography Principles and Methods.

Sources

Using (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid in ADC linker design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrophobicity Masking in ADC Design using (R)-2,6-Bis-(m-PEG4)-amidohexanoic Acid

Executive Summary

The clinical success of Antibody-Drug Conjugates (ADCs) relies heavily on the physicochemical properties of the linker-payload.[1] Highly potent cytotoxic payloads (e.g., PBD dimers, tubulysins, maytansinoids) are often intrinsically hydrophobic, leading to ADC aggregation, rapid hepatic clearance, and poor pharmacokinetic (PK) profiles.

This guide details the application of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid , a discrete, branched PEGylation reagent.[1] Unlike linear PEGs, this "V-shaped" scaffold provides a dense hydration shell that effectively masks the hydrophobicity of adjacent payloads without adding excessive molecular weight or steric bulk that could impede antibody binding.[1]

Mechanism of Action: The "Shielding" Effect[2]

Structural Logic

The molecule consists of a lysine-like core (2,6-diaminohexanoic acid) where both the


-amine and 

-amine are amidated with discrete methyl-PEG4 chains.[1]
  • Core: Hexanoic acid backbone provides a single carboxylic acid handle for site-specific attachment.[1]

  • Arms: Two short PEG4 chains create a localized cloud of hydrophilicity.[1]

  • Stereochemistry (R): Ensures consistent spatial orientation, critical for CMC (Chemistry, Manufacturing, and Controls) compliance.

Hydrophobicity Masking

When conjugated to a linker backbone (e.g., adjacent to a hydrophobic peptide-drug moiety), the two PEG arms fold back or extend to cover the hydrophobic surface of the payload.[1] This reduces the apparent hydrophobicity of the entire ADC, preventing:

  • Aggregation: Hydrophobic-driven formation of High Molecular Weight (HMW) species.[1]

  • Non-Specific Uptake: Reduces interaction with scavenger receptors in the liver, extending circulation half-life.[1]

Figure 1: Schematic of a hydrophilicity-masked ADC. The branched PEG unit is attached as a side-chain to the main linker scaffold, creating a hydration shield over the hydrophobic payload.

Experimental Protocol: Synthesis of PEG-Shielded Linker-Drug

Objective: To conjugate (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid to an amine-functionalized linker-payload intermediate.

Materials & Reagents
  • (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid (e.g., BroadPharm BP-24227).[1][2]

  • Amine-Linker-Payload Intermediate: A construct containing the cytotoxic drug, a cleavable sequence (e.g., Val-Cit), and a free amine handle (e.g., an N-terminal amine or a Lysine side chain).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Step-by-Step Synthesis

Step 1: Activation of the PEG-Acid [1]

  • Dissolve (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid (1.2 equivalents relative to amine) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).[1]

  • Stir at room temperature for 15 minutes to generate the activated ester (OAt ester).

    • Note: HATU is preferred over EDC/NHS for this branched acid due to steric hindrance; it ensures higher conversion rates.[1]

Step 2: Conjugation

  • Add the Amine-Linker-Payload Intermediate (1.0 equivalent) to the activated PEG solution.[1]

  • Adjust pH to 8.0–8.5 using DIPEA if necessary (check with moist pH paper).[1]

  • Stir at room temperature for 2–4 hours. Monitor reaction progress by LC-MS.

    • Success Criterion: Disappearance of the starting amine mass and appearance of the product mass (+ MW of PEG acid - H2O).[1]

Step 3: Purification

  • Quench the reaction with 0.1% TFA in water.[1]

  • Purify via Preparative RP-HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in water (+0.1% Formic Acid).[1]

    • Rationale: The PEGylated product will elute earlier (more hydrophilic) than the unreacted hydrophobic payload, but later than the free PEG acid.[1]

  • Lyophilize fractions to obtain the PEG-Shielded Linker-Drug as a white powder.

Protocol: ADC Preparation & Hydrophobicity Assessment

Objective: Conjugate the shielded linker-drug to a monoclonal antibody and verify the reduction in hydrophobicity.

Conjugation to Antibody (Cysteine-Maleimide Chemistry)
  • Reduction: Reduce the antibody (10 mg/mL in PBS/EDTA) with TCEP (2.5 equivalents per interchain disulfide) at 37°C for 1 hour.

  • Conjugation: Add the PEG-Shielded Linker-Drug (from Section 3, functionalized with a Maleimide group if not already present) at 8 equivalents per antibody.

  • Incubation: React for 1 hour at 4°C.

  • Purification: Remove excess small molecules using a desalting column (e.g., PD-10) or TFF (Tangential Flow Filtration).[1]

Analytical Validation: Hydrophobic Interaction Chromatography (HIC)

This is the critical step to prove the utility of the (R)-2,6-Bis-(m-PEG4) unit.[1]

  • Column: TSKgel Butyl-NPR or equivalent HIC column.[1]

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0.[1]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.[1]

  • Gradient: Linear gradient from 0% B to 100% B over 15 minutes.

Data Interpretation Table:

ConstructRetention Time (min)Interpretation
Naked Antibody 4.5Baseline hydrophobicity.[1]
Unshielded ADC (Standard Linker)12.8High hydrophobicity; late elution indicates risk of aggregation.[1]
Shielded ADC (Bis-PEG4 Linker)7.2 Significant shift left. The PEG mask reduces interaction with the butyl column, mimicking the naked antibody profile.

Figure 2: Workflow for assessing hydrophobicity masking efficiency using Hydrophobic Interaction Chromatography (HIC).

References

  • Lyon, R. P., et al. (2015).[1] Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.[1] Nature Biotechnology, 33(7), 733–735.[1] [Link]

  • Zhan, C., et al. (2019).[1] Strategies to Overcome Hydrophobicity of Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]

Sources

Bioconjugation of Carboxylic Acid-Functionalized PEGs: Precision Protocols for Protein Modification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioconjugation techniques for carboxylic acid-functionalized PEGs Content Type: Detailed Application Notes and Protocols

Introduction: The Strategic Utility of COOH-PEGs

Polyethylene glycol (PEG) derivatives functionalized with carboxylic acid (COOH-PEG) represent a unique class of bioconjugation reagents. Unlike "active" ester PEGs (e.g., NHS-PEG) which hydrolyze rapidly upon exposure to moisture, COOH-PEGs are chemically stable, allowing for long-term storage and precise, user-controlled activation.

This stability makes them ideal for:

  • Negative Controls: Assessing the non-covalent impact of PEG chains in biological assays without chemical conjugation.

  • Custom Activation: Converting to active esters immediately prior to use to maximize coupling efficiency.[1]

  • Small Molecule Derivatization: Conjugating to hydroxyl or amine groups on small drugs using organic phase chemistry (e.g., DCC/DMAP) before aqueous exposure.[1]

This guide details the industry-standard Zero-Length Crosslinking approach using Carbodiimide chemistry, specifically optimized for aqueous protein modification.

Mechanism of Action: Carbodiimide Chemistry

The carboxylic acid group is not spontaneously reactive toward amines in aqueous conditions.[1] To facilitate conjugation, we must convert the carboxylate into a reactive intermediate.[2]

The Two-Step Activation Strategy

While one-step mixing (PEG + Protein + EDC) is possible, it is strongly discouraged for protein-PEG conjugation. One-step methods often lead to:

  • Protein Polymerization: EDC activates the protein's own carboxyls (Asp/Glu), causing it to crosslink with its own lysines.

  • Low Efficiency: Rapid hydrolysis of the O-acylisourea intermediate.[1][3]

The Solution: A sequential Two-Step protocol using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) .

  • Activation (pH 5.0–6.0): EDC reacts with COOH-PEG to form an unstable O-acylisourea.[1] Sulfo-NHS immediately displaces this to form a semi-stable Sulfo-NHS ester.[1]

  • Conjugation (pH 7.2–7.5): The stable NHS-ester PEG is mixed with the target protein.[1] Nucleophilic attack by primary amines (Lysine, N-terminus) forms a stable amide bond.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the chemical transformation and the critical role of pH shifting.

G Start COOH-PEG (Stable Precursor) Intermediate O-Acylisourea (Unstable) Start->Intermediate + EDC (pH 5-6) ActiveEster Sulfo-NHS Ester (Semi-Stable) Intermediate->ActiveEster + Sulfo-NHS (Stabilization) Hydrolysis1 Hydrolysis (Regenerates COOH) Intermediate->Hydrolysis1 Product PEG-Protein Conjugate (Stable Amide Bond) ActiveEster->Product + Protein-NH2 (pH 7.4) Hydrolysis2 Hydrolysis (Slow) ActiveEster->Hydrolysis2

Figure 1: The Carbodiimide reaction pathway. Note that Sulfo-NHS is critical to prevent rapid hydrolysis of the intermediate before the protein is introduced.

Critical Experimental Parameters

ParameterRecommended ConditionScientific Rationale
Activation Buffer MES (0.1 M), pH 6.0 EDC is most active at acidic pH. Phosphate buffers accelerate hydrolysis of EDC and should be avoided in Step 1.[1]
Coupling Buffer PBS or HEPES, pH 7.2–7.5 Amine nucleophilicity increases with pH.[1] However, pH > 8.0 rapidly hydrolyzes the NHS-ester. pH 7.4 is the "Sweet Spot."
Stoichiometry 10x – 50x Molar Excess (PEG) Since COOH-PEG activation is never 100% efficient, excess PEG ensures sufficient modification of the protein surface.
Exclusion No Primary Amines Buffers like Tris or Glycine must be avoided during conjugation as they will compete with the protein for the activated PEG.[4]

Protocol: Two-Step EDC/Sulfo-NHS Bioconjugation[5][6][7]

Objective: Covalent attachment of 20 kDa COOH-PEG to Bovine Serum Albumin (BSA) as a model protein.

Materials Required[4][5][6][7][8][9][10][11][12][13][14][15]
  • COOH-PEG: 20 kDa Carboxylic Acid-PEG.

  • Target Protein: BSA (Lyophilized or in PBS).[1]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[1][5]

  • Coupling Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.4.[1]

  • Reagents: EDC (Thermo Fisher or equivalent), Sulfo-NHS.[1][6]

  • Quenching Buffer: 1 M Hydroxylamine or 1 M Glycine (pH 7.4).[1]

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Dialysis Cassettes.[1]

Experimental Workflow

Workflow Step1 1. PREPARATION Solubilize COOH-PEG in MES Buffer (pH 6.0) Step2 2. ACTIVATION Add EDC + Sulfo-NHS Incubate 15 min @ RT Step1->Step2 Check Desalt? (Optional) Step2->Check Step3 3. CONJUGATION Mix with Protein in PBS (pH 7.4) Incubate 2 hours @ RT Check->Step3 No (In-situ) Check->Step3 Yes (Remove excess EDC) Step4 4. QUENCHING Add Hydroxylamine Incubate 15 min Step3->Step4 Step5 5. PURIFICATION SEC or Dialysis Step4->Step5

Figure 2: Operational workflow for Two-Step PEGylation. The "Desalt" step after activation is optional but recommended if the protein is sensitive to excess EDC.

Step-by-Step Procedure

1. Protein Preparation

  • Ensure protein is in an amine-free buffer (PBS, pH 7.4).[4] If the protein is in Tris, dialyze against PBS prior to starting.

  • Adjust protein concentration to 1–5 mg/mL.

2. Activation of COOH-PEG (The "Active Ester" Generation)

  • Dissolve COOH-PEG in Activation Buffer (MES, pH 6.0) to a concentration of 10 mg/mL.

  • Add EDC to a final concentration of 2 mM and Sulfo-NHS to 5 mM.[1][7][8]

    • Note: EDC is moisture sensitive.[1][9] Weigh immediately before use.

  • Incubate at Room Temperature (RT) for 15 minutes .

    • Why? This generates the semi-stable Sulfo-NHS ester.[1]

3. Conjugation

  • Optional but Recommended: Pass the activated PEG solution through a small desalting column equilibrated with PBS to remove excess EDC and unreacted NHS.[1] This prevents EDC from crosslinking the protein to itself.[1]

  • Immediately mix the Activated PEG with the Protein solution.

  • Molar Ratio: Aim for a 20:1 to 50:1 molar excess of PEG-to-Protein.[1]

  • Incubate for 2 hours at RT or Overnight at 4°C .

4. Quenching

  • Add Hydroxylamine (or Glycine) to a final concentration of 50–100 mM.

  • Incubate for 15–30 minutes.

    • Mechanism:[10][11] The amine in hydroxylamine rapidly reacts with any remaining active NHS-esters, preventing non-specific binding during purification.

5. Purification

  • Remove excess PEG using Size Exclusion Chromatography (SEC) or dialysis.[1]

  • Tip: Since PEG has a large hydrodynamic radius, a 20 kDa PEG may elute similarly to a 60-80 kDa globular protein.[1] Ensure your MWCO (Molecular Weight Cut-Off) is sufficient to separate free PEG from the conjugate.

Characterization & Validation

How do you confirm the reaction worked?

MethodExpected ResultNotes
SDS-PAGE Upward Shift / Smear PEG does not bind SDS uniformly.[1] A 20 kDa PEG attachment may cause a 40–50 kDa apparent shift.[1] The band will often look like a smear due to PEG polydispersity.[1]
TNBS / Ninhydrin Assay Decrease in Absorbance Measures free amines. As PEG attaches to lysines, the signal decreases compared to the native protein control.
MALDI-TOF MS Mass Increase The gold standard.[1] You will see a new peak distribution corresponding to [Protein MW + (n * PEG MW)].[1]
Iodine Staining Brown Precipitate Barium iodide stains PEG specifically.[1] Useful for visualizing PEG on gels where Coomassie stain is weak.[1]

Troubleshooting Guide

Problem: Precipitation during conjugation.

  • Cause: Over-modification of surface charges (isoelectric point shift) or hydrophobic effect of the PEG.[1]

  • Solution: Reduce the PEG molar excess (try 10x instead of 50x). Ensure the pH is not exactly at the protein's pI.[12]

Problem: Low Conjugation Efficiency (Little to no shift on gel).

  • Cause 1: Hydrolysis of the NHS ester.[1][5]

    • Fix: Ensure the transition from Activation (Step 2) to Conjugation (Step 3) is immediate. Do not let the activated PEG sit.[1]

  • Cause 2:[5][13] Old EDC.[1]

    • Fix: EDC hydrolyzes in air.[1] Use a fresh bottle or store under nitrogen.[1][4]

  • Cause 3: Interfering Buffers.[1]

    • Fix: Verify no Tris, Glycine, or Azide is present in the protein stock.

Problem: Protein Aggregation (High MW smear).

  • Cause: "Zero-length" crosslinking of protein-to-protein.[8][14]

  • Fix: This happens if excess EDC is carried over into the protein solution.[1] Use the Desalting step (Step 3, bullet 1) to remove EDC before adding the protein.

References

  • Thermo Fisher Scientific. EDC and Sulfo-NHS Crosslinking Protocols.[1][6] Pierce Protein Biology Handbook.[1] Link

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd Edition).[1][2] Academic Press.[1] (Standard reference text for bioconjugation mechanisms).

  • BroadPharm. Protocol for PEG Acid Reagents.[1]Link

  • Veronese, F. M., & Pasut, G. (2005).[1] PEGylation, successful approach to drug delivery.[1] Drug Discovery Today, 10(21), 1451-1458.[1] Link

  • G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS.[1]Link

Sources

Troubleshooting & Optimization

Troubleshooting low yields in PEG-acid amide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PEGylation Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I understand the frustration of low yields in PEG-acid couplings. Unlike standard small-molecule chemistry, PEGylation is governed by polymer physics as much as organic reactivity. The "random coil" nature of PEG creates a dynamic steric shield that often protects its own terminal carboxylic acid from activation or reaction.

Below is a diagnostic framework designed to isolate whether your failure is kinetic (hydrolysis/reactivity), steric (polymer conformation), or thermodynamic (equilibrium issues).

Part 1: The Diagnostic Decision Tree

Before altering your protocol, locate your failure mode using this logic flow.

PEG_Troubleshooting Start START: Low Yield Observed Check_Substrate Is Substrate a Protein/Peptide (Aqueous) or Small Molecule (Organic)? Start->Check_Substrate Protein_Path Protein (Aqueous) Check_Substrate->Protein_Path Aqueous SM_Path Small Molecule (Organic) Check_Substrate->SM_Path Organic Check_pH Check Reaction pH Protein_Path->Check_pH pH_Low pH < 6.5 (Poor Nucleophilicity) Check_pH->pH_Low Too Acidic pH_High pH > 8.5 (Rapid Hydrolysis) Check_pH->pH_High Too Basic pH_Good pH 7.0 - 8.0 Check_pH->pH_Good Optimal Sol_Buffer Adjust Buffer to pH 7.2-7.5 Use Phosphate/HEPES pH_Low->Sol_Buffer pH_High->Sol_Buffer Check_Stoich Check PEG Excess pH_Good->Check_Stoich Sol_Stoich Increase PEG Molar Excess (See 'Overlap Concentration') Check_Stoich->Sol_Stoich Check_Activation Activation Method? SM_Path->Check_Activation Carbodiimide EDC/DCC used? (Slow/Side Rxns) Check_Activation->Carbodiimide Old Gen Uronium HATU/HBTU used? Check_Activation->Uronium New Gen Sol_HATU Switch to HATU + DIPEA Ensure Anhydrous DMF Carbodiimide->Sol_HATU Check_Solvent Solvent Dryness? Uronium->Check_Solvent Check_Solvent->Sol_HATU

Figure 1: Diagnostic logic flow for identifying the root cause of low PEGylation yields based on substrate type and reaction conditions.

Part 2: Technical Troubleshooting Guides

Category 1: The "Hydrolysis Trap" (Aqueous/Protein Coupling)

Context: You are activating a PEG-COOH with EDC/NHS to react with a protein lysine in buffer. Symptom: High consumption of PEG, zero conjugation to protein.

Q: I used 10 equivalents of PEG-COOH/EDC/NHS, but my protein remains unmodified. Why? A: You are likely fighting the Hydrolysis vs. Aminolysis competition. When you activate PEG-COOH to the NHS-ester in situ in water, the ester begins hydrolyzing immediately (half-life ~10–20 mins at pH 8.0). If your protein's lysines are not deprotonated enough to attack faster than water does, yield drops to zero.

  • The Fix (Two-Step Activation): Do not activate in the presence of the protein if possible.

    • Activate PEG-COOH with EDC/sNHS in a slightly acidic buffer (MES, pH 6.0) or dry organic solvent (DMF) first. The NHS-ester is stable at pH 6.0.

    • Add the protein and immediately raise the pH to 7.2–7.5.

  • The "Goldilocks" pH:

    • pH < 7.0: Lysines are protonated (

      
      ) and non-nucleophilic. Reaction is too slow.
      
    • pH > 8.0: Hydrolysis of the NHS-ester accelerates exponentially.

    • Target: pH 7.2–7.5 is the sweet spot for PEGylation [1].

Category 2: Steric Shielding & The "Overlap Concentration"

Context: Coupling high molecular weight PEG (e.g., 20kDa, 40kDa) to any substrate. Symptom: Reaction works fine with 2kDa PEG, but fails with 20kDa PEG under identical conditions.

Q: Why does PEG size drastically affect my coupling efficiency? A: PEG is not a straight line; it is a hydrated random coil. As molecular weight (MW) increases, the hydrodynamic radius grows non-linearly. A 40kDa PEG coil can effectively bury its own terminal carboxylic acid, making it inaccessible. Furthermore, if the PEG concentration is too high, the polymer chains entangle (passing the Overlap Concentration, C *), dramatically increasing viscosity and reducing diffusion rates [2].

Data: Impact of PEG Size on Required Stoichiometry

PEG MW (kDa)Hydrodynamic Radius (nm)Recommended Molar Excess (vs. Protein)
2 kDa~1.55x - 10x
5 kDa~2.510x - 20x
20 kDa~5.020x - 50x
40 kDa (Branched)~8.0+50x - 100x
  • The Fix:

    • Increase Stoichiometry: For >20kDa PEG, you often need 50–100 molar equivalents to force the kinetics.

    • Check Viscosity: If the solution is like syrup, diffusion is halted. Dilute the reaction, even if it lowers the effective concentration of reagents.

    • Use Branched PEGs: Branched (Y-shape) PEGs often have better surface coverage but can be sterically demanding. Ensure the reactive group is on a "spacer" arm (e.g., PEG-linker-COOH) rather than directly on the polymer backbone.

Category 3: Small Molecule Activation (Organic Phase)

Context: Reacting PEG-COOH with a small molecule amine in DMF/DCM. Symptom: Incomplete conversion, formation of N-acylurea byproducts.

Q: I am using EDC/NHS in DCM, but the yield is <30%. A: Carbodiimides (EDC/DCC) are "old school" and prone to rearrangement into unreactive N-acylureas, especially with hindered PEG acids. The Fix: Switch to Uronium salts (HATU/HBTU) .

  • Mechanism: HATU generates a highly reactive At-ester intermediate that reacts faster than the O-acylisourea generated by EDC.

  • Protocol:

    • Dissolve PEG-COOH (1.0 eq) in anhydrous DMF (PEG is less soluble in DCM as MW increases).

    • Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir 5 mins.

    • Add Amine substrate (1.2 eq).

    • Crucial: Ensure the system is anhydrous.[1] Water kills HATU.

Part 3: Visualizing the Mechanism

Understanding the competition between the desired path (Aminolysis) and the failure path (Hydrolysis) is critical for troubleshooting.

Reaction_Mechanism PEG_Acid PEG-COOH Activation Activation (EDC/NHS or HATU) PEG_Acid->Activation Active_Ester Activated Ester (PEG-NHS / PEG-OAt) Activation->Active_Ester Product PEG-Amide Conjugate (Success) Active_Ester->Product Path A: Aminolysis (pH 7.5) Byproduct PEG-COOH + ROH (Failure) Active_Ester->Byproduct Path B: Hydrolysis (pH > 8.5 or wet solvent) Target_Amine Target Amine (Protein-NH2) Target_Amine->Product Water Water (Hydrolysis) Water->Byproduct

Figure 2: Kinetic competition in PEGylation. Success depends on favoring Path A over Path B by controlling pH and water content.

Part 4: Robust Experimental Protocol

Protocol: Two-Step High-Efficiency Protein PEGylation Recommended for difficult proteins or expensive PEG reagents.

Reagents:

  • PEG-COOH (Target MW)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1M MES, 0.5M NaCl, pH 6.0

  • Coupling Buffer: 0.1M Phosphate (PBS) or HEPES, pH 7.5

Step-by-Step:

  • Activation (The "Pre-Step"):

    • Dissolve PEG-COOH in Activation Buffer (MES pH 6.0).

    • Add EDC (10 equivalents vs PEG) and Sulfo-NHS (10 equivalents vs PEG).

    • Why? At pH 6.0, carboxyl activation occurs, but NHS-ester hydrolysis is very slow [3].

    • Incubate for 15 minutes at Room Temp.

  • Desalting (Optional but Recommended):

    • If the protein is sensitive to excess EDC, pass the activated PEG mixture through a rapid desalting column (e.g., PD-10) equilibrated with Coupling Buffer .

    • Note: If skipping this, ensure the volume of PEG added to the protein is small (<10% v/v) to avoid shifting the pH back to 6.0.

  • Conjugation:

    • Add the activated PEG solution to the protein solution (in pH 7.5 buffer).

    • Ratio: Use 20–50 molar excess of PEG for >20kDa polymers.

    • Incubate 2 hours at Room Temp or Overnight at 4°C.

  • Quenching:

    • Add 1M Glycine or Tris (pH 8.0) to a final concentration of 50mM to quench remaining NHS esters.

  • Analysis:

    • Do not use UV alone. PEG does not absorb at 280nm.

    • Use SDS-PAGE (Barium Iodide stain for PEG specific staining) or SEC-HPLC (Refractive Index detector) to verify the MW shift.

References

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd Edition). Academic Press.[2][3][4] Chapter 18: PEGylation and Synthetic Polymer Modification.

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002).[5][6][7] Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459–476.[5][7]

  • Pasut, G., & Veronese, F. M. (2012). Polymer–drug conjugation, recent achievements and general strategies. Progress in Polymer Science, 32(8-9), 933-961.

  • Fee, C. J., & Van Alstine, J. M. (2006).[8] PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science, 61(3), 924-939.[8]

Sources

Technical Support Center: Overcoming Steric Hindrance in Bis-PEG4 Linker Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Bis-(m-PEG4) / Bis-PEG4 Linker Optimization Lead Scientist: Senior Application Specialist

Nomenclature & Reagent Verification

Before troubleshooting, we must clarify the reagent structure, as "Bis-(m-PEG4)" contains a nomenclatural contradiction that often leads to experimental error.

  • m-PEG (Methoxy-PEG): Monofunctional (capped). Cannot be a "Bis" linker.

  • Bis-PEG4: Homobifunctional crosslinker (e.g., Bis-NHS-PEG4 or Bis-Maleimide-PEG4).

  • Branched Bis-PEG: A scaffold with two PEG arms (e.g., N-(Amino-PEG5)-N-bis(PEG4-acid)).[1]

Assumption for this Guide: We assume you are using a Bis-functionalized PEG4 linker (e.g., Bis-NHS-PEG4) to conjugate two biomolecules (e.g., Antibody-Drug Conjugate or Protein-Protein Crosslinking), and you are facing low yields due to the short linker length (~16 Å).

The Core Problem: The Kinetic Trap

Short linkers like PEG4 suffer from a "Kinetic Trap." The conjugation reaction (


) must compete with the hydrolysis of the reactive group (

).
  • The Steric Penalty: Because PEG4 is short, it cannot reach "buried" or sterically occluded residues. This drastically reduces

    
    .
    
  • The Hydrolysis Race: Water molecules are small and unhindered. They hydrolyze the NHS ester regardless of steric bulk.

  • Result: The linker deactivates before it can navigate the steric hindrance to form a bond.

Visualizing the Kinetic Competition

KineticTrap cluster_0 The Steric Barrier Reagent Active Bis-PEG4-NHS Conjugate Successful Conjugate Reagent->Conjugate k_conj (Slowed by Sterics) Waste Hydrolyzed Inert Byproduct Reagent->Waste k_hyd (Fast & Constant) Target Target Protein (Buried Lysine) Target->Conjugate High Activation Energy Water Water (Hydrolysis) Water->Waste

Figure 1: The Kinetic Trap. Steric hindrance selectively suppresses the conjugation rate (


) without affecting the hydrolysis rate (

), leading to rapid reagent consumption with minimal yield.

Troubleshooting Guides (Q&A Format)

Issue A: "I add 20x molar excess, but conjugation yield is <10%."

Diagnosis: You are likely adding the linker in a single bolus. The high local concentration of NHS ester hydrolyzes within minutes (half-life ~1 hour at pH 8.0, but faster if mixing is poor), leaving dead reagent.

Solution: The "Pulse-Feeding" Protocol Instead of one large addition, maintain a steady-state concentration of active linker to favor the slow conjugation reaction over time.

StepActionScientific Rationale
1 Lower pH to 7.2 Increases NHS ester half-life from ~1h (pH 8) to ~4-5h, giving the linker more time to diffuse into hindered sites [1].
2 Dissolve in DMAc Use Dimethylacetamide (DMAc) or DMSO. These organic solvents can slightly relax protein surface structure, exposing buried residues.
3 Aliquot Reagent Split your total 20x excess into 4 aliquots of 5x each.
4 Pulse Addition Add one aliquot every 30 minutes.
5 Result You maintain a "fresh" supply of active ester, statistically increasing the probability of a successful collision with a hindered lysine.
Issue B: "My protein precipitates immediately upon linker addition."

Diagnosis: The "Hydrophobic Valley." Even though PEG is hydrophilic, the Bis-NHS headgroups are hydrophobic. When you attach a short linker to a surface lysine, you neutralize the positive charge (Lys-NH3+


 Amide), altering the protein's isoelectric point (pI) and solubility profile.

Solution: Solvation Tuning

  • Check Protein Concentration: If

    
    , dilute to 
    
    
    
    . Crowding exacerbates aggregation during charge neutralization.
  • Add a Chaotrope (Mild): Add 0.5M - 2M Urea to the reaction buffer.

    • Why? This is not enough to denature most antibodies or globular proteins, but it increases the solubility of hydrophobic intermediates and slightly expands the protein radius, reducing steric hindrance [2].

  • Validate with DLS: Use Dynamic Light Scattering to ensure no aggregates formed before adding the linker.

Issue C: "I cannot see the mass shift on SDS-PAGE."

Diagnosis: A Bis-PEG4 linker adds roughly ~300-500 Da. On a 150 kDa IgG, this shift is invisible on a standard gel.

Solution: High-Resolution Validation

  • Method 1: MALDI-TOF MS: The gold standard. You need intact mass analysis to see the +400 Da shift per linker.

  • Method 2: Hydrophobic Interaction Chromatography (HIC): Even a small PEG linker changes the hydrophobicity profile. A shift in retention time on an HIC column is a positive confirmation of conjugation.

  • Method 3: Thiol Assay (If using Bis-Maleimide): Use Ellman’s Reagent to quantify free thiols before and after. A reduction in free thiols confirms the linker has reacted.

Advanced Protocol: Chaotrope-Assisted Conjugation

Objective: Force conjugation to sterically hindered sites using reversible unfolding.

Reagents:

  • Target Protein (1 mg/mL in PBS, pH 7.2).

  • Bis-NHS-PEG4 (10 mM stock in dry DMSO).

  • Stock Urea (8M).

Workflow:

  • Titration: Prepare protein aliquots with increasing Urea concentrations: 0M, 1M, 2M, 4M.

  • Reaction: Add 10x molar excess of Bis-NHS-PEG4. Incubate 1 hour at RT.

  • Quench: Add Tris-HCl (pH 8.0) to stop reaction.

  • Refold: Immediately dialyze against PBS (no Urea) to refold the protein.

  • Analysis: Assess activity (ELISA/Binding Assay).

    • Outcome: You will likely find a "Sweet Spot" (e.g., 2M Urea) where conjugation yield doubles, but protein activity is retained after refolding.

Decision Tree: Optimization Logic

OptimizationTree Start Start: Low Conjugation Yield CheckAgg Is Protein Precipitating? Start->CheckAgg YesAgg Yes CheckAgg->YesAgg NoAgg No CheckAgg->NoAgg Solvent 1. Dilute Protein <2mg/mL 2. Add 10% Glycerol or 0.5M Urea YesAgg->Solvent CheckpH Check pH & Hydrolysis NoAgg->CheckpH HighpH pH > 7.5 CheckpH->HighpH LowpH pH 7.0 - 7.4 CheckpH->LowpH LowerpH Lower pH to 7.2 (Slows Hydrolysis) HighpH->LowerpH StericIssue Suspect Steric Hindrance LowpH->StericIssue PulseFeed Apply Pulse-Feeding (4x additions over 2 hrs) StericIssue->PulseFeed Chaotrope Apply 2M Urea (Expose Residues) StericIssue->Chaotrope

Figure 2: Troubleshooting Decision Tree. Follow this logic path to isolate whether the failure is due to solubility, hydrolysis kinetics, or steric occlusion.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Zero-Length Crosslinkers and NHS Esters).

  • Thermo Fisher Scientific. Crosslinking Technical Handbook: Strategies for Protein Conjugation. (Section: Overcoming Steric Hindrance).

  • Broad Institute. Proteomics Protocols: NHS-Ester Labeling Efficiency Optimization.

  • BenchChem. Technical Support: Optimizing NH-bis-PEG4 Conjugation Reactions.

Sources

Technical Support Center: Hydrophobic PROTAC Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solubility of Hydrophobic PROTAC Degraders Role: Senior Application Scientist Status: Active Guide

The PROTAC Solubility Paradox

Executive Summary: PROTACs (Proteolysis Targeting Chimeras) inherently violate Lipinski’s Rule of 5 (bRo5). They are "heterobifunctional," requiring two distinct ligands connected by a linker.[1][2] This often results in high Molecular Weight (>800 Da), high TPSA, and high lipophilicity.

The Core Challenge: You are likely facing the "Solubility-Permeability Trade-off." Increasing polarity (to fix solubility) often kills membrane permeability. Conversely, high lipophilicity (to cross membranes) leads to precipitation in aqueous media and poor oral bioavailability.

Our Directive: We do not just "add polar groups." We engineer Molecular Chameleons —molecules that hide their polarity to cross membranes but expose it to dissolve in water—and utilize Amorphous Solid Dispersions (ASDs) to maintain supersaturation.

Decision Logic & Workflow

Use this logic flow to diagnose your solubility bottleneck.

PROTAC_Solubility_Workflow Start START: PROTAC Precipitation Check_LogP Check cLogP / LogD Start->Check_LogP High_Lipophilicity High Lipophilicity (cLogP > 5) Check_LogP->High_Lipophilicity Polarity_Check High Polarity but Insoluble? Check_LogP->Polarity_Check Linker_Analysis Analyze Linker Composition High_Lipophilicity->Linker_Analysis Flexible_PEG Current Linker: Flexible PEG? Linker_Analysis->Flexible_PEG Rigidify STRATEGY 1: Rigidify Linker (Piperazines/Bicycles) Flexible_PEG->Rigidify Yes Chameleon STRATEGY 2: Induce Chameleonicity (IMHB Design) Flexible_PEG->Chameleon No (Already Polar) Formulation_Check Chemical Design Optimized? Rigidify->Formulation_Check Polarity_Check->Chameleon Chameleon->Formulation_Check Assay_Crash Precipitation in Cell Media? Formulation_Check->Assay_Crash InVivo_Fail Low Oral Exposure? Formulation_Check->InVivo_Fail Cosolvent STRATEGY 3: Assay Optimization (DMSO < 0.5%, Cyclodextrins) Assay_Crash->Cosolvent ASD STRATEGY 4: Amorphous Solid Dispersion (HPMCAS/PVPVA) InVivo_Fail->ASD

Figure 1: Troubleshooting decision matrix for PROTAC solubility. Blue nodes indicate decision points; Green nodes indicate corrective strategies.

Chemical Design Troubleshooting (Intrinsic)

Issue: "My PROTAC has a PEG linker but is still insoluble."

Root Cause: While PEG is hydrophilic, long PEG chains introduce high conformational entropy. In aqueous solution, the hydrophobic warheads may "collapse" onto the PEG chain to minimize water contact, forming an insoluble aggregate rather than a solvated species. Furthermore, PEG offers no structural rigidity to prevent


-

stacking of the warheads.

The Fix: Rigidification & Vectorization Replace linear PEGs with rigid, polar heterocycles. Rigid linkers reduce the entropic penalty of solvation and prevent the "collapse" of the two warheads onto each other.

Linker TypeSolubility ImpactPermeability ImpactRecommendation
Linear PEG Moderate (hydrophilic)Low (high TPSA)Use only for initial PoC.
Piperazine/Piperidine High (Basic N solubilizes)High (Rigid)Standard replacement.
Bicyclic (Spiro) High (3D shape)High (vector control)Use to break planarity.
Alkyne Low (Lipophilic)HighUse only if TPSA is already high.
Issue: "I added polar groups, but now it won't enter cells."

Root Cause: You have increased the TPSA (Topological Polar Surface Area) beyond the cell membrane's permeability limit (>140 Ų). The Fix: Molecular Chameleonicity (IMHB) Design the molecule to form Intramolecular Hydrogen Bonds (IMHBs) .

  • Mechanism: In a lipid membrane (low dielectric), the molecule folds, forming internal H-bonds (e.g., between a linker amide NH and a warhead acceptor). This "hides" the polarity.

  • Result: In water (high dielectric), the H-bonds break, exposing polar groups for solubility.

Formulation & Assay Troubleshooting (Extrinsic)

Issue: "Compound crashes out in cell culture media (RPMI/DMEM)."

Root Cause: This is often "DMSO Shock." You are pipetting a high-concentration DMSO stock (e.g., 10 mM) into aqueous media.[3] The rapid change in solvent polarity causes immediate precipitation of hydrophobic PROTACs before they can disperse.

The Fix: Serial Dilution & Cosolvents

  • Intermediate Dilution: Do not go 10 mM DMSO

    
     Media. Go 10 mM DMSO 
    
    
    
    100
    
    
    M (in 10% DMSO/Buffer)
    
    
    Final Media.
  • Cyclodextrins: Use Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in your assay buffer. It encapsulates the hydrophobic linker without affecting E3 ligase binding.
Issue: "In vivo exposure is zero despite good potency."

Root Cause: Crystalline limited solubility. The crystal lattice energy of PROTACs is high due to


-

stacking of the two warheads. The body cannot break this lattice energy to dissolve the drug.

The Fix: Amorphous Solid Dispersions (ASD) You must convert the crystalline PROTAC into an amorphous form stabilized by a polymer.[4]

  • Polymers: HPMCAS (Hydroxypropyl methylcellulose acetate succinate) or PVPVA.

  • Mechanism: The polymer prevents recrystallization, maintaining the PROTAC in a "spring-loaded" supersaturated state in the gut.[3]

Experimental Protocols

Protocol A: Kinetic Solubility Assay (High-Throughput)

Use this to screen linker analogs rapidly.

Materials:

  • 10 mM DMSO Stock of PROTAC.[3][5]

  • PBS pH 7.4 (or FaSSIF for biorelevant data).[5]

  • Filter Plate (0.45

    
    m PVDF).
    

Steps:

  • Spike: Add 2

    
    L of 10 mM DMSO stock to 198 
    
    
    
    L PBS (Final: 100
    
    
    M, 1% DMSO). Critical: Add DMSO to buffer while vortexing to minimize local precipitation.
  • Incubate: Shake at 500 rpm for 90 minutes at Room Temp.

  • Filter: Vacuum filter using the filter plate to remove precipitates.

  • Quantify: Analyze filtrate via LC-MS/MS.

  • Calculate:

    
    .
    
Protocol B: Chameleonicity Assessment (LogP Shift)

Use this to validate if your design is "hiding" polarity.

Concept: Measure lipophilicity in two systems: Octanol/Water (Standard) vs. Toluene/Water (mimics membrane interior). Steps:

  • Measure LogP(oct) : Standard shake-flask or HPLC method.

  • Measure LogP(tol) : Partition between Toluene and Water.

  • Analysis:

    • If

      
       is small  (< 1.0), the molecule is rigid/always polar (Poor permeability).
      
    • If

      
       is large  (> 2.0), the molecule exposes polarity in octanol but "hides" it in toluene (Good Chameleonicity).
      

Visualizing Chameleonicity

Chameleon_Effect cluster_water Aqueous Environment (High Dielectric) cluster_lipid Lipid Membrane (Low Dielectric) Open Open Conformation (Polar Groups Exposed) Closed Closed Conformation (IMHB Formed) Open->Closed  Enters Membrane  (H-bonds form internally) Closed->Open  Exits to Cytosol  (H-bonds break)

Figure 2: The "Chameleonic Effect." To optimize solubility without losing permeability, the PROTAC must adopt an open, solvated state in water (blue) and a closed, self-shielded state in lipids (red).

FAQ: Quick Troubleshooting

Q: Can I use DMSO > 1% to solve solubility? A: No. In cellular assays, DMSO > 0.5-1% often causes cytotoxicity or off-target effects (e.g., cell shrinkage) that mimic degradation. Use Soluplus or Cyclodextrins instead.

Q: My PROTAC degrades in the solubility assay buffer. A: Check your linker. Esters are labile in plasma/buffer. Switch to Amides or Ethers . Also, ensure your buffer pH isn't hydrolyzing the warhead (e.g., Thalidomide ring opening at pH > 7.4).

Q: Why does my PROTAC stick to the plastic tips? A: High lipophilicity causes non-specific binding (NSB). Use Low-Retention tips and Glass-coated plates. Add 0.01% Tween-80 to the assay buffer to reduce surface adsorption.

References

  • Matsson, P., & Kihlberg, J. (2017). "How to Design Drugs that Cross Membranes: Molecular Chameleons." Journal of Medicinal Chemistry.

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy.

  • Pike, A., et al. (2020). "Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective." Drug Discovery Today.

  • Foley, C. N., et al. (2020). "Lipid-based formulations for the oral delivery of PROTACs." American Pharmaceutical Review.

  • Atilaw, Y., et al. (2021). "Solution Conformations Shed Light on PROTAC Cell Permeability." ACS Medicinal Chemistry Letters.

Sources

Technical Support Center: Optimizing PROTAC Solubility & Stability via Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Aggregation & Assay Interference in PROTAC Development Assigned Specialist: Senior Application Scientist

Introduction: The Solubility-Permeability Paradox

In PROTAC (Proteolysis Targeting Chimera) development, researchers often face a critical bottleneck: aggregation . PROTACs are inherently large, heterobifunctional molecules (Molecular Weight > 800 Da) containing two hydrophobic ligands connected by a linker. This structure creates significant lipophilicity, leading to:

  • Colloidal Aggregation: Formation of amorphous particles that scatter light and sequester assay reagents.

  • False Positives/Negatives: Aggregates causing non-specific inhibition or signal quenching in TR-FRET/AlphaLISA assays.

  • Poor Bioavailability: Solubility-limited absorption in vivo.

While linear PEGs are the standard solution, they often require excessive length to achieve solubility, which paradoxically reduces cell permeability (increasing TPSA). Branched PEGs offer a structural solution: they maximize the "hydrophilic shielding" effect per unit of linker length, breaking the solubility-permeability trade-off.

Module 1: Diagnostic Troubleshooting

How do I distinguish between a "Hook Effect" and Aggregation?

Before modifying your chemistry, you must diagnose the physical behavior of your compound in solution.

Diagnostic Workflow

DiagnosticTree Start Issue: Erratic Assay Data (Flat curves / High background) Step1 Step 1: Perform Detergent Test (Add 0.01-0.1% Tween-20) Start->Step1 Result1A IC50 Normalizes Step1->Result1A Signal Restored Result1B Issue Persists Step1->Result1B No Change Diagnosis1 Diagnosis: Non-specific Aggregation (False Positive) Result1A->Diagnosis1 Step2 Step 2: DLS Analysis (Dynamic Light Scattering) Result1B->Step2 Result2A Polydispersity Index (PdI) < 0.2 Single Peak Step2->Result2A Result2B PdI > 0.2 Multiple Peaks/Large Radius Step2->Result2B Diagnosis2 Diagnosis: True Ligand Interaction (Check Hook Effect) Result2A->Diagnosis2 Result2B->Diagnosis1 Action Action: Switch to Branched PEG Linker Diagnosis1->Action

Figure 1: Decision tree for diagnosing PROTAC aggregation versus kinetic mechanism failures.

Protocol: DLS for PROTACs

Objective: Detect sub-visible aggregates (1 nm – 1 µm) that standard visual inspection misses.

  • Preparation: Dissolve PROTAC in DMSO (stock), then dilute into assay buffer (PBS or HEPES) to final concentration (typically 10–100 µM). Critical: Keep DMSO < 1% to mimic assay conditions.

  • Filtration: Filter buffers through 0.22 µm filters before adding PROTAC to remove dust noise. Do not filter the PROTAC solution itself (you might filter out the drug).

  • Measurement:

    • Instrument: Malvern Zetasizer or Wyatt DynaPro.

    • Temperature: 25°C.

    • Duration: 10 runs of 10 seconds.

  • Interpretation:

    • Monomer: Hydrodynamic radius (

      
      ) ~1–3 nm.
      
    • Aggregate:

      
       > 10 nm or high Polydispersity Index (PdI > 0.2).
      

Module 2: The Branched PEG Solution

Why use branched PEGs instead of longer linear PEGs?

Linear PEGs improve solubility by extending into the solvent, but they add significant molecular weight and flexibility (entropic penalty). Branched PEGs (e.g., bis-PEG or dendron-like structures) create a "Solvation Shell" around the hydrophobic core without linearly extending the distance between the Warhead and E3 Ligand.

Comparative Data: Linear vs. Branched
FeatureLinear PEG LinkerBranched PEG LinkerImpact on Assay
Hydrodynamic Radius (

)
Large (Extended)Compact (Globular)Branched diffuses faster; less steric clash.
Shielding Efficiency Moderate (Exposes patches)High (Umbrella effect)Branched prevents hydrophobic stacking.
Permeability (PAMPA) Decreases with lengthMaintainedBranched adds hydrophilicity with less "length".
Synthesis Complexity LowModerateBranched requires orthogonal protecting groups.
Mechanism of Action

ShieldingMechanism cluster_0 Linear PEG Linker (Prone to Stacking) cluster_1 Branched PEG Linker (Solvation Shield) L1 Ligand A Link1 Linear PEG L1->Link1 L2 Ligand B Link1->L2 Agg1 Hydrophobic Patch Link1->Agg1 Exposed B1 Ligand A Core Branch Point B1->Core B2 Ligand B Core->B2 PEG_Arm1 PEG Arm Core->PEG_Arm1 PEG_Arm2 PEG Arm Core->PEG_Arm2 Shield Water Shell PEG_Arm1->Shield PEG_Arm2->Shield

Figure 2: Structural comparison showing how branched PEGs create a steric and hydrophilic shield around the hydrophobic ligands.

Module 3: Experimental Implementation

How to incorporate branched PEGs into your workflow.

Synthesis Strategy

Branched PEGs are typically introduced via a central amino acid (like Lysine) or a specialized connector unit.

  • The "Anchor" Point: Use a trifunctional core (e.g., 3-amino-1,2-propanediol or a Lysine derivative).

  • The Arms: Attach short PEG chains (PEG2–PEG4) to the non-linking positions of the core.

  • The Linker: The main chain connects the E3 ligand and POI ligand.

Example Structure Logic:

POI Ligand — [Linker Backbone] — CH(CH₂-O-PEG₃-OMe)₂ — [Linker Backbone] — E3 Ligand Here, the central carbon holds two short PEG methyl ethers acting as "solubility wings."

Assay Optimization (TR-FRET / AlphaLISA)

If you suspect aggregation is ruining your assay, follow this optimization matrix:

Step A: Detergent Titration

  • Protocol: Run your biochemical assay with increasing concentrations of Tween-20 or Triton X-100 (0.005%, 0.01%, 0.05%, 0.1%).

  • Result: If IC50 shifts by >10-fold or signal intensity drops drastically with detergent, your compound was aggregating.

  • Fix: If detergent solves it, use it. If detergent kills the protein activity, you must re-engineer the linker to a branched PEG to provide intrinsic solubility.

Step B: Centrifugation Test

  • Protocol: Spin your compound stock (diluted in buffer) at 10,000 x g for 10 mins. Measure concentration of the supernatant.

  • Result: If concentration drops significantly, the compound precipitated.

  • Fix: Branched PEG linkers specifically prevent this "crashing out" in aqueous buffers.

Frequently Asked Questions (FAQ)

Q: Will branched PEGs affect the degradation efficiency (Dmax)? A: Possibly, but often positively. While they alter the shape, the compact nature of branched PEGs often prevents the "floppy" behavior of long linear PEGs, potentially pre-organizing the molecule for better ternary complex formation. However, you must verify that the bulkiness doesn't sterically hinder the E3-POI interface.

Q: Can I just use a shorter linear PEG? A: Shortening a linear PEG reduces solubility (less hydrophilic surface area). If your PROTAC is aggregating, shortening the linker usually makes it worse by bringing the two hydrophobic ligands closer together (intramolecular stacking). Branched PEGs add hydrophilicity without adding length.

Q: What is the best "branch" to start with? A: A common starting point is a Bis-PEG3 motif. It offers a balance of significant solubility improvement without excessive molecular weight gain (~300-400 Da added).

References

  • Troup, R. I., et al. (2020).[1][] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[1] Link

  • BenchChem Technical Guide. (2025). Navigating the PROTAC Linker Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers. Link

  • Precise PEG. (2024). How to Choose the Right PEG Linker for Your Research and Applications. Link

  • BOC Sciences. (2022).[3] Overview of PROTAC Linkers: Types and Design.

  • Biopharma PEG. (2022).[3] PEG Derivatives Applied in PROTAC Linker. Link

Sources

Resolving purification issues with PEGylated organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PEGylation Purification Technical Support Center.

Current Status: Online Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PEG-PUR-001

Introduction: The "Stealth" Polymer Challenge

If you are reading this, you are likely facing the "PEG Paradox." You have successfully conjugated Polyethylene Glycol (PEG) to your target molecule to improve its solubility and half-life, but now that same polymer is actively fighting your attempts to purify it.

PEG is a unique beast in organic chemistry. It is a "stealth" polymer—neutral, highly hydrated, and polydisperse. It does not behave like a protein, nor does it behave like a standard small molecule. It shields charges, inflates hydrodynamic volumes, and disappears under standard UV detection.

This guide is not a textbook; it is a troubleshooting engine designed to resolve the specific failure modes of PEGylated organic compounds (both small molecules and macromolecules).

Module 1: The Hydrodynamic Illusion (SEC Troubleshooting)

The Issue: "I am running Size Exclusion Chromatography (SEC). My 20 kDa PEG-conjugate is eluting in the void volume, or co-eluting with high molecular weight impurities, despite the theoretical MW being low."

The Mechanism: PEG binds 2–3 water molecules per ethylene oxide unit via hydrogen bonding.[1] This creates a massive "hydration shell."

  • The Rule of Thumb: A PEG molecule has a hydrodynamic radius (Rh) roughly 3–4 times larger than a globular protein of the same molecular weight.

  • Example: A 20 kDa PEG coil behaves hydrodynamically like an 80–100 kDa globular protein.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Broad, tailing peaks Secondary interactions with the column matrix.Add Salt: Supplement mobile phase with 150–300 mM NaCl or KCl to suppress ionic interactions.
Poor Resolution (Overlap) Column pore size is too small (assuming protein MW).Upscale Media: Switch to a resin with a larger fractionation range (e.g., Superose 6 instead of Superdex 75). Treat your 20kDa PEG like a 100kDa protein.
Viscous Fingering Sample is too viscous (high concentration PEG).Dilute & Slow Down: Load <2% column volume. Reduce flow rate by 50% to maintain laminar flow.

Visualization: The SEC Decision Matrix

SEC_Decision start Start: SEC Resolution Issue check_mw Is PEG MW > 5kDa? start->check_mw check_res Is Resolution Poor? check_mw->check_res No action_pore Select Column for 4x Target MW check_mw->action_pore Yes (Hydrodynamic Effect) action_salt Increase Salt (200mM NaCl) check_res->action_salt Tailing Peaks action_flow Reduce Flow Rate (Viscosity Limit) check_res->action_flow Fronting/Distortion

Caption: Logic flow for selecting SEC conditions based on PEG's hydrodynamic behavior.

Module 2: The Shielding Effect (IEX & HIC)

The Issue: "My protein is cationic (pI 9.0), but after PEGylation, it flows through my Cation Exchange (CEX) column or elutes much earlier than expected."

The Mechanism: This is Charge Shielding . The neutral PEG chain forms a dynamic cloud around the protein surface, physically preventing the charged domains from interacting with the chromatography resin.

  • Result: The effective surface charge is dampened. Multi-PEGylated species are shielded more than mono-PEGylated ones.

The Solution: Orthogonal Thinking If Charge Shielding kills your IEX resolution, flip the script. Use the PEG's properties against it.

  • IEX Optimization: Lower the ionic strength of your loading buffer to near zero to force binding despite the shield.

  • Switch to HIC (Hydrophobic Interaction Chromatography): PEG is amphiphilic. High salt promotes PEG binding to hydrophobic ligands (Butyl/Phenyl).

    • Elution Order (HIC): Native Protein (Weakest) → Mono-PEG → Multi-PEG (Strongest).

Protocol: HIC Purification of PEG-Conjugates

  • Column: Phenyl Sepharose or Butyl Sepharose High Performance.

  • Buffer A (Binding): 1.5 M Ammonium Sulfate + 50 mM Phosphate, pH 7.0.

  • Buffer B (Elution): 50 mM Phosphate, pH 7.0 (No Salt).

  • Gradient: 0% to 100% B over 20 column volumes.

    • Note: PEGylated species will elute later than native protein, offering excellent separation of "over-PEGylated" byproducts.

Module 3: Small Molecule PEGylation (RP-HPLC Focus)

The Issue: "I am purifying a small molecule-PEG linker (PROTAC/ADC payload). I see a 'picket fence' of peaks and cannot isolate the single species."

The Mechanism: Commercially available PEG reagents are polydisperse (a mixture of chain lengths, e.g., n=22, n=23, n=24). In Reversed-Phase HPLC (RP-HPLC), these oligomers resolve individually, creating a complex chromatogram where your "product" is actually a cluster of peaks.

Troubleshooting Protocol:

VariableRecommendationWhy?
Stationary Phase C4 or Phenyl-Hexyl (vs. C18)C18 often retains PEG too strongly, causing irreversible adsorption or peak broadening. C4 allows faster elution and better recovery.
Mobile Phase Acetonitrile (ACN) vs. MethanolACN has lower viscosity (crucial for PEG) and higher elution strength.
Temperature Elevated (40–60°C) Reduces viscosity and improves mass transfer, sharpening the peaks of polydisperse polymers.
Detection ELSD or CAD Small molecule PEGs often lack UV chromophores. See Module 4.

Module 4: The Invisible Analyte (Detection Systems)

The Issue: "I see a peak on my Mass Spec, but my UV trace at 280nm/254nm is flat."

The Reality: Pure PEG has essentially zero UV absorbance. If your small molecule payload has a weak chromophore, the PEG signal will dominate the noise.

The Fix: Universal Detection You must move beyond UV.

  • CAD (Charged Aerosol Detection): The gold standard. It detects any non-volatile analyte. Response is uniform and independent of chemical structure (unlike UV).

  • ELSD (Evaporative Light Scattering): A robust alternative.[2] Good for gradient elution.

  • Iodine Staining (Qualitative): For TLC or Gel Electrophoresis. Barium-Iodine stain specifically complexes with the ether oxygens in PEG, turning it orange/brown.

Visualization: Detection Logic

Detection_Logic sample PEG-Conjugate chromophore Has Strong Chromophore? sample->chromophore uv UV (280/254nm) chromophore->uv Yes (Protein/Drug) universal Universal Detector chromophore->universal No (Pure PEG/Linker) cad CAD (Quantitation) universal->cad High Sensitivity Needed elsd ELSD (General) universal->elsd Standard Prep

Caption: Selecting the correct detector based on the physicochemical properties of the conjugate.

FAQ: Rapid Fire Support

Q: How do I remove unreacted PEG from my reaction mixture? A: If the PEG is large (>5kDa) and the target is a small molecule, use Diafiltration (TFF) with a cutoff 3x smaller than the PEG. If the target is a protein and the PEG is free, use HIC (PEG binds stronger than protein) or Cation Exchange (Free PEG flows through, Protein binds).

Q: My backpressure is hitting the system limit during filtration. A: PEG solutions are non-Newtonian shear-thinning fluids but highly viscous at rest. Warm the buffer to 30°C (if protein stable) to drop viscosity significantly. Use wide-bore tubing and lower flow rates.

Q: Can I use Mass Spec (ESI-MS) for PEGylated proteins? A: Yes, but it is difficult. The polydispersity of PEG creates a massive envelope of charge states that overlap, making deconvolution nearly impossible. Solution: Deglycosylate if applicable, or use MALDI-TOF , which produces singly charged ions and is more tolerant of heterogeneity.

References

  • Fee, C. J., & Van Alstine, J. M. (2006). PEG-proteins: Reaction engineering and separation issues. Chemical Engineering Science. Link

  • Cytiva (formerly GE Healthcare). (2024). Purification of PEGylated proteins: Principles and Methods. Cytiva Life Sciences Handbooks. Link

  • Thermo Fisher Scientific. (2024). Charged Aerosol Detection (CAD) vs. ELSD for Liquid Chromatography. Thermo Fisher Technical Notes. Link

  • Veronese, F. M. (2001). Peptide and protein PEGylation: a review of problems and solutions. Biomaterials. Link

  • Bain, R., et al. (2024). Looking for recommendations for PEG cleanup from neutral small molecule LCMS workflow. Reddit/r/ChemPros (Community Validation). Link

Sources

Technical Support Center: Stability Profiling of (R)-2,6-Bis-(m-PEG4)-amidohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid is a discrete PEGylated linker commonly used in PROTAC® and ADC development. Structurally, it consists of a Lysine backbone where both amine groups are capped with methyl-PEG4 via amide linkages , leaving a free carboxylic acid for conjugation.

Stability Verdict: This molecule generally exhibits high stability in human plasma due to the steric shielding provided by the PEG chains and the chemical robustness of the amide bonds. However, susceptibility to enzymatic hydrolysis can vary significantly between species (e.g., Rodent vs. Human) and matrix conditions.

This guide provides the protocols to validate this stability and troubleshoot common experimental anomalies.

Module 1: Experimental Design (The "Wet" Lab)

The Stability Assay Protocol

To accurately determine the half-life (


), you must differentiate between chemical instability and matrix interference.

Reagents:

  • Matrix: Pooled Plasma (Human, Mouse, Rat) with K2EDTA or Heparin.

  • Stock Solution: 10 mM in DMSO.

  • Internal Standard (IS): A structural analog (e.g., m-PEG4-amine) or stable isotope-labeled version.

Step-by-Step Workflow:

  • Pre-warming: Thaw plasma at 37°C. Centrifuge at 3,000 x g for 5 mins to remove cryoprecipitates.

  • Spiking: Dilute stock to 1 µM (final concentration) in plasma. Note: Keep DMSO < 0.5% to avoid denaturing plasma enzymes.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120, 240 min, and 24 hours.

  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

  • Extraction: Vortex (2 min) -> Centrifuge (10 min, 4,000 rpm, 4°C) -> Collect Supernatant for LC-MS/MS.

Visualization: Assay Workflow

The following diagram illustrates the critical path for stability testing, highlighting the "Stop" points where degradation is arrested.

StabilityWorkflow cluster_0 Critical Control Point Stock Analyte Stock (10mM DMSO) Incubation Incubation (t=0 to 24h) Stock->Incubation Spike (1µM) Plasma Pooled Plasma (37°C) Plasma->Incubation Quench Quench & PPT (ACN + IS) Incubation->Quench Aliquot at Timepoints Centrifuge Centrifugation (Remove Proteins) Quench->Centrifuge Analysis LC-MS/MS Quantification Centrifuge->Analysis Supernatant

Figure 1: Standard Plasma Stability Workflow. The Quench step (Red) is critical; delays here will artificially lower recovery values.

Module 2: Bioanalysis (LC-MS/MS)

Analytical Conditions

PEGylated molecules present unique challenges, primarily ion suppression and peak broadening .

ParameterRecommendationRationale
Column C18 or C8 (e.g., Waters XBridge or Phenomenex Kinetex)C8 often provides better peak shape for PEGylated species by reducing hydrophobic retention dragging.
Mobile Phase A 0.1% Formic Acid in WaterStandard protonation source.
Mobile Phase B 0.1% Formic Acid in ACNMethanol can sometimes cause higher backpressure and broader peaks for PEGs.
Gradient Steep (e.g., 5% to 95% B in 3 min)PEG chains are "sticky"; a steep gradient ensures sharp elution.
Ionization ESI Positive ModeThe amide nitrogens and PEG oxygens protonate readily

.
Transitions Monitor PEG fragments (m/z 89, 133)PEG chains fragment predictably. Use these as qualifiers.
Troubleshooting "Ghost" Peaks

Issue: You see multiple peaks for a "pure" compound. Cause: While m-PEG4 is discrete (monodisperse), trace amounts of m-PEG3 or m-PEG5 impurities from synthesis might exist. Solution: Verify the raw material purity via NMR or High-Res MS before assuming plasma degradation.

Module 3: Troubleshooting & FAQs

FAQ: Stability & Recovery

Q1: My recovery at T=0 is only 60%. Is the molecule unstable? A: Likely not. Low T=0 recovery usually indicates Non-Specific Binding (NSB) or solubility issues, not degradation.

  • Diagnosis: The molecule has a hexanoic acid backbone and PEG chains. It may bind to plasma proteins (albumin) and precipitate during the Quench step.

  • Fix: Optimize the extraction. Try adding 1% Formic Acid to the Quench solvent to break protein-drug interactions before centrifugation.

Q2: I see degradation in Mouse Plasma but not Human. Why? A: This is a classic Species Difference . Rodents have high levels of carboxylesterases and specific amidases (like carboxylesterase 1c) that humans lack.

  • Impact: If your molecule has a free acid, it is safe. If you esterified the acid for the assay, the ester is cleaving, not the amide linker. Ensure you are tracking the correct species.

Q3: The degradation profile is non-linear (fast drop then plateau). A: This suggests Enzyme Saturation or Product Inhibition .

  • Fix: Lower the spike concentration from 10 µM to 1 µM. If the rate changes, the kinetics are enzyme-dependent.

Diagnostic Logic Tree

Use this flow to diagnose stability failures.

Troubleshooting Start Issue: Low Parent Compound Signal CheckT0 Check T=0 Recovery Start->CheckT0 LowT0 T=0 is Low (<80%) CheckT0->LowT0 HighT0 T=0 is High (>90%) CheckT0->HighT0 Binding Cause: Protein Binding/Precipitation Action: Add Acid to Quench LowT0->Binding CheckSpecies Check Species Differences HighT0->CheckSpecies RodentOnly Degradation in Rodent Only? CheckSpecies->RodentOnly AllSpecies Degradation in All Species CheckSpecies->AllSpecies Enzymatic Cause: High Esterase/Amidase Activity Action: Use Enzyme Inhibitors (BNPP) RodentOnly->Enzymatic Chemical Cause: Chemical Instability or Bacterial Action: Check pH & Sterility AllSpecies->Chemical

Figure 2: Diagnostic Decision Tree for Stability Issues. Follow the path based on your T=0 and species data.

Module 4: Scientific Rationale (Mechanism)[1]

The "Stealth" Effect of PEG

The stability of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid relies on the Steric Shielding hypothesis.

  • Mechanism: The flexible PEG chains (m-PEG4) rapidly rotate, creating a hydration shell. This "sweeping" motion prevents proteolytic enzymes (like trypsin or chymotrypsin) from accessing the amide bonds at the Lysine 2,6-positions.

  • Literature Support: Research on PEGylated cytokines confirms that even short PEG chains (PEG4) significantly increase half-life compared to naked peptides by reducing renal clearance and enzymatic attack [1].

The Amide Bond Strength

Amide bonds are thermodynamically stable but kinetically labile in the presence of enzymes. However, the specific tertiary or hindered amides formed in this linker are less susceptible than standard peptide bonds.

  • Validation: The FDA Bioanalytical Method Validation guidance emphasizes demonstrating stability in the specific matrix intended for study [2].

References

  • Site-Specific PEGylation of Therapeutic Proteins. PMC (NIH). (2015).[1] Discusses the steric shielding effect of PEG chains on enzymatic stability.

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[2][3][4] (2018).[2][5][6][7] The regulatory standard for conducting plasma stability and recovery assays.

  • (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid Product Data. TargetMol. Chemical properties and storage conditions.[8][9]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. Detailed insights on LC-MS ionization of PEGylated species.

Sources

Technical Support Center: Overcoming the PEGylation Permeability Paradox

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Cell Permeability of PEGylated Drug Candidates Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Troubleshooting, Protocols)

Welcome to the Advanced Drug Delivery Support Hub. Current Status: System Active Operator: Senior Application Scientist

The Core Challenge: The Permeability Paradox

Q: Why does my drug lose cell permeability after PEGylation, despite improved solubility?

A: You are encountering the "PEG Dilemma."[1][2] While PEGylation reduces immunogenicity and prevents enzymatic degradation, it introduces two primary barriers to cellular uptake:

  • Steric Shielding: The flexible PEG chains create a "hydration shell" (a volume of coordinated water molecules) that significantly increases the hydrodynamic radius of your molecule. This physically prevents the drug from interacting with cell membrane receptors or diffusing through the lipid bilayer.

  • Amphiphilicity Shift: Small molecule drugs often rely on a specific logP (lipophilicity) to cross membranes passively. Attaching a hydrophilic PEG chain shifts the logP drastically lower, effectively trapping the molecule in the extracellular aqueous environment.

The Solution: You must transition from "Permanent PEGylation" to "Releasable" or "Smart" PEGylation strategies.

Module 1: Chemical Engineering (Cleavable Linkers)

Q: My PEGylated conjugate is stable in plasma but shows no efficacy in vitro. It seems to be entering cells but not acting. What is happening?

A: Your drug is likely trapped in the endosome or unable to dissociate from the PEG chain to bind its target. If the PEG is permanently attached, the steric bulk can prevent the drug from fitting into its active site (e.g., an enzyme pocket or receptor groove).

Troubleshooting Protocol: Switch to a Cleavable Linker You need a linker that is stable in the blood (pH 7.4, low reduction potential) but cleaves intracellularly.

Linker TypeTrigger MechanismCleavage LocationBest For
Disulfide Reduction by Glutathione (GSH)Cytosol (High GSH: 2-10 mM)Cytosolic targets (e.g., kinase inhibitors)
Hydrazone Acidic Hydrolysis (pH < 5.5)Endosome / LysosomeLysosomal escape; Doxorubicin conjugates
Val-Cit Dipeptide Enzymatic (Cathepsin B)LysosomeAntibody-Drug Conjugates (ADCs)
Ester Esterase hydrolysisCytosol / PlasmaGeneral prodrugs (Caution: variable stability in plasma)
Experimental Protocol A: Synthesis of a Reductive-Cleavable (Disulfide) PEG-Drug

Use this protocol to conjugate a thiol-containing drug to a PEG carrier via a disulfide bond, ensuring release in the cytosol.

Reagents:

  • Drug-SH (Thiol-functionalized drug)

  • mPEG-OPSS (Ortho-pyridyl disulfide PEG), MW 2kDa - 5kDa

  • Buffer: PBS pH 7.4 + 5mM EDTA (to prevent oxidation)

Workflow:

  • Dissolution: Dissolve mPEG-OPSS in degassed PBS/EDTA (100 mg/mL).

  • Activation: Dissolve Drug-SH in a minimal amount of DMSO (if insoluble in water).

  • Coupling: Add Drug-SH to the PEG solution at a 1.2 : 1 molar ratio (Drug : PEG).

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours under Nitrogen.

    • Checkpoint: Monitor the release of pyridine-2-thione (leaving group) by UV absorbance at 343 nm.

  • Purification: Dialysis (MWCO 1kDa) against water or Size Exclusion Chromatography (SEC) to remove unreacted drug.

  • Validation: Verify conjugate via MALDI-TOF MS and check cleavage by incubating with 10 mM DTT (mimicking cytosolic GSH) for 30 mins.

Module 2: Formulation & Surface Engineering

Q: I cannot chemically modify my lead compound further. How can I improve uptake of the existing PEGylated formulation?

A: If chemical conjugation is fixed, you must rely on Active Transport or Co-transport strategies. High molecular weight PEGs (>2kDa) are almost exclusively taken up by endocytosis.

Strategy 1: Ligand-Targeted PEGylation Attach a targeting ligand to the distal end of the PEG chain.

  • Folate: For cancer cells overexpressing folate receptors.

  • RGD Peptide: For integrin targeting on endothelial cells.

  • TAT Peptide: A Cell-Penetrating Peptide (CPP) that drags the PEG-cargo across the membrane.

Strategy 2: The "Lipid-PEG" Approach Conjugate a lipid tail (e.g., Cholesterol or DSPE) to the PEG. This allows the conjugate to insert into the cell membrane or form micelles that fuse with the membrane.

Visualizing the Pathway

PermeabilityPathways cluster_0 Critical Failure Point Extracellular Extracellular Space (pH 7.4) Membrane Cell Membrane (Barrier) Extracellular->Membrane Passive Diffusion (Blocked for PEG > 1kDa) Endosome Endosome (pH 5.0 - 6.0) Extracellular->Endosome Endocytosis (PEG > 2kDa) Cytosol Cytosol (High GSH, pH 7.2) Endosome->Cytosol Endosomal Escape (Requires pH-sensitive linker or disruption agent) Target Drug Target (Active Site) Cytosol->Target GSH Cleavage (Disulfide Linker)

Figure 1: Cellular uptake pathways for PEGylated drugs. Note that passive diffusion is often blocked, necessitating endocytic pathways and subsequent endosomal escape mechanisms.

Module 3: Troubleshooting Permeability Assays (Caco-2)

Q: My Caco-2 permeability results are inconsistent. The PEGylated compound shows near-zero recovery. Is it sticking to the plastic?

A: Standard Caco-2 protocols often fail for PEGylated compounds due to Unstirred Water Layer (UWL) effects and Plastic Adsorption .

Troubleshooting Guide:

SymptomRoot CauseSolution
Low Recovery (<70%) Adsorption to plate walls or filter.Pre-coat wells with 1% BSA (block non-specific sites) or use glass-coated inserts.
P_app is artificially low PEG creates a large hydration shell, slowing diffusion through the UWL.Increase shaking speed to 500 RPM (orbital) to reduce UWL thickness.
High Variation Monolayer disruption.Check TEER values. Some high MW PEGs can physically disrupt tight junctions.
No Detection Sensitivity limits of UV/HPLC.Switch to LC-MS/MS. PEGylated drugs have lower extinction coefficients per mass.
Experimental Protocol B: Optimized Caco-2 Assay for PEGylated Drugs
  • Preparation: Culture Caco-2 cells for 21 days on Transwell® inserts (0.4 µm pore size).

  • Verification: Measure TEER. Must be > 300 Ω·cm².

  • Equilibration: Wash cells 2x with HBSS (pH 7.4). Incubate for 30 min at 37°C.

  • Dosing:

    • Apical (A): Add 10 µM PEG-Drug in HBSS.

    • Basolateral (B): Add HBSS + 1% BSA .

    • Note: BSA in the receiver compartment acts as a "sink" to drive transport for lipophilic drugs that might otherwise back-diffuse, and helps solubilize the PEG-conjugate if it has a lipid tail.

  • Incubation: Incubate for 120 minutes (longer than the standard 60 min) at 37°C with orbital shaking at 150 RPM .

  • Sampling: Take 100 µL aliquots from both A and B sides at T=0, 60, and 120 min.

  • Analysis: Analyze via LC-MS/MS. Calculate P_app (Apparent Permeability Coefficient).

Decision Matrix: Selecting the Right Strategy

Use this logic flow to determine your next experimental step.

DecisionMatrix Start Start: Low Permeability of PEG-Drug CheckSize Check PEG Size Start->CheckSize SmallPEG < 1 kDa CheckSize->SmallPEG Yes LargePEG > 2 kDa CheckSize->LargePEG No CheckLinker Is Linker Cleavable? SmallPEG->CheckLinker CheckTarget Target Location? LargePEG->CheckTarget MakeCleavable Action: Switch to Disulfide/Hydrazone Linker CheckLinker->MakeCleavable No ReduceSize Action: Reduce PEG size or use Monodisperse PEG CheckLinker->ReduceSize Yes, still low uptake Extracellular Extracellular CheckTarget->Extracellular Receptor Intracellular Intracellular CheckTarget->Intracellular Cytosol/Nucleus OptimizeForm Action: Add Targeting Ligand (Folate/RGD) or Lipid Tail Extracellular->OptimizeForm Intracellular->MakeCleavable

Figure 2: Strategic Decision Matrix for troubleshooting PEGylated drug permeability.

References

  • Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery.[2][3] Drug Discovery Today, 10(21), 1451-1458. Link

  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals.[3][4][5][6] Nature Reviews Drug Discovery, 2(3), 214-221. Link

  • Mishra, P., et al. (2016).[3] PEGylation in anti-cancer therapy: An overview. Asian Journal of Pharmaceutical Sciences, 11(3), 337-348. Link

  • Turecek, P. L., et al. (2016).[3] PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences, 105(2), 460-475. Link

  • D'Souza, A. A., & Shegokar, R. (2016). Polyethylene glycol (PEG): a versatile polymer for pharmaceutical applications.[6][7] Expert Opinion on Drug Delivery, 13(9), 1257-1275. Link

  • Hubbell, J. A., et al. (2009). Materials Engineering for Immunomodulation. Nature, 462, 449–460. Link

Sources

Technical Support Center: Handling Hygroscopic Discrete PEG Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Discrete" Difference

Unlike traditional polydisperse PEGs, which are mixtures of chain lengths with a Gaussian distribution, discrete PEGs (dPEG®) are single molecular weight compounds with a specific chain length (e.g., exactly 12 or 24 ethylene oxide units).

While this purity simplifies analytical characterization (Mass Spec, HPLC), it presents unique physical handling challenges. Many discrete PEGs—especially those with MW < 1 kDa—are viscous oils or low-melting waxy solids , not the free-flowing powders researchers expect. Furthermore, functional groups like NHS esters and Maleimides are extremely hygroscopic and prone to rapid hydrolysis.

This guide replaces "trial and error" with thermodynamically sound protocols to protect your expensive reagents.

Core Protocol: The "Cold Chain to Bench" Workflow

The #1 cause of reagent failure is opening a cold bottle in a warm room. When a -20°C bottle is opened in ambient air, moisture immediately condenses inside, hydrolyzing the NHS ester within minutes.

DOT Diagram: Safe Equilibration Workflow

EquilibrationWorkflow Freezer Storage (-20°C) with Desiccant Desiccator Desiccator/Jar (Ambient Temp) Freezer->Desiccator Remove Check Visual Check: Is bottle wet? Desiccator->Check Wait 30-60 mins Wipe Wipe External Condensation Check->Wipe Yes Open Open Bottle (Ideally under Argon) Check->Open No (Dry) Wipe->Check Stock Prepare Stock Soln (Anhydrous Solvent) Open->Stock Immediate Use

Figure 1: The critical equilibration path. Never bypass the 30-60 minute warm-up period.

Handling & Weighing: The "Stock Solution" Strategy

Issue: Discrete PEGs are often sticky gums or oils. Weighing 2 mg of a sticky gum directly into a reaction vial is inaccurate and introduces water.

The Solution: Do not weigh the reagent for every experiment. Create a high-concentration stock solution.

Protocol: Gravimetric Stock Preparation
  • Solvent Choice: Use Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2]

    • Pro-Tip: Purchase "Septum-Sealed" anhydrous solvents. If using a standard bottle, add activated 3Å molecular sieves 24 hours prior.

  • The Procedure:

    • Remove the dPEG vial from the freezer and equilibrate (see Fig 1).

    • Place the entire vial of dPEG on the balance. Tare.

    • Using a clean syringe, add anhydrous solvent directly to the dPEG vial to achieve a concentration of 100 mM to 250 mM .

    • Why? It is easier to measure volume accurately than to scrape sticky solids.

    • Vortex until fully dissolved.[3]

  • Storage of Stock:

    • Aliquots are risky due to surface area.

    • Best Practice: Store the stock vial at -20°C. When reusing, purge the headspace with dry Argon or Nitrogen before re-capping.

Chemical Stability: The Hydrolysis Trap

For NHS-ester functionalized PEGs, the competition between Conjugation (Amine reaction) and Hydrolysis (Water reaction) is pH-dependent.

Data Table: NHS Ester Half-Life vs. pH

At 25°C in aqueous solution

pH EnvironmentHalf-Life (

) of NHS Ester
Reaction Favorability
pH 5.0 > 4-5 HoursStable, but low amine reactivity (amines protonated).
pH 7.0 ~ 4-5 HoursOptimal Balance for reaction vs. hydrolysis.
pH 8.0 ~ 1 HourFast reaction, but reagent degrades quickly.
pH 8.6 ~ 10 Minutes Critical Danger Zone. Hydrolysis dominates.

Data synthesized from BenchChem and Vector Labs technical notes [1, 2].

Troubleshooting Guide

Scenario A: "My dPEG reagent looks like a clear goo/oil, but the datasheet says 'Solid'."
  • Cause: Low molecular weight discrete PEGs (e.g., PEG4 to PEG12) often have melting points near room temperature.

  • Action: This is normal. Do not freeze-dry or attempt to powderize it. Handle it as a liquid using the Stock Solution Protocol above.

Scenario B: Low Conjugation Efficiency (The "Dead Reagent" Hypothesis)

Use this logic flow to diagnose the failure.

Troubleshooting Start Problem: Low Conjugation Yield BufferCheck Check Buffer Composition Start->BufferCheck TrisGlycine Contains Tris/Glycine? BufferCheck->TrisGlycine Stop1 STOP: Primary amines in buffer competed with target. TrisGlycine->Stop1 Yes pHCheck Check Reaction pH TrisGlycine->pHCheck No HighpH Is pH > 8.0? pHCheck->HighpH Hydrolysis Reagent Hydrolyzed before reacting. HighpH->Hydrolysis Yes SolventCheck Check Solvent Quality HighpH->SolventCheck No WetSolvent Was solvent anhydrous? SolventCheck->WetSolvent Moisture Moisture in DMSO/DMF deactivated NHS ester. WetSolvent->Moisture No Success Investigate Steric Hindrance or Protein Aggregation WetSolvent->Success Yes

Figure 2: Diagnostic logic for failed NHS-ester conjugations.

Frequently Asked Questions (FAQ)

Q: Can I use water to dissolve the NHS-PEG before adding it to my protein? A: No. Even in neutral water, hydrolysis begins immediately. Dissolve the PEG in anhydrous DMSO or DMF first, then add this organic stock to your aqueous protein buffer.[4][5] Keep the final organic solvent concentration < 10% (v/v) to prevent protein denaturation [3].

Q: My protocol requires pH 8.5. How do I stop the reagent from degrading? A: You cannot stop the degradation at that pH (t1/2 ~10 mins). You must add a large molar excess (e.g., 20x to 50x) of the PEG reagent to compensate for the rapid hydrolysis, or lower the pH to 7.5 and extend the reaction time [1].

Q: How do I remove the unreacted discrete PEG? A: Because dPEGs have a single molecular weight, they are easier to remove than polydisperse PEGs.

  • For Proteins: Use Size Exclusion Chromatography (SEC) or dialysis.

  • For Small Molecules: Use Reverse-Phase HPLC. The dPEG will elute as a single sharp peak, unlike the "hump" seen with polydisperse PEGs [4].

References

Sources

Impact of PEG chain length on PROTAC degradation efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of PEG Chain Length on Degradation Efficiency Ticket ID: TPD-LINK-001

Executive Summary

Welcome to the Targeted Protein Degradation (TPD) Technical Support Center. You are likely here because your PROTAC is binding to the target but failing to induce degradation, or you are observing a "bell-shaped" concentration-response curve that limits efficacy.

The linker is not merely a passive connector; it is a thermodynamic governor of the ternary complex. In PROTAC design, PEG chain length dictates three critical success factors:

  • Ternary Complex Cooperativity (

    
    ):  The stability of the Protein-PROTAC-E3 complex relative to binary binding.
    
  • Steric Clash vs. Proximity: The physical ability of the E3 ligase to ubiquitinate the target.

  • Cell Permeability: The balance between solubility (hydrophilicity) and membrane transport (lipophilicity).

This guide provides troubleshooting steps, theoretical grounding, and validated protocols to optimize your PEG linker strategy.

Troubleshooting Guide

Issue A: High Binding Affinity ( ), but Low/No Degradation ( )

Diagnosis: The linker is likely too short , causing steric clashes between the E3 ligase and the Protein of Interest (POI).

  • Mechanism: Even if both warheads bind their targets individually, a short linker prevents the formation of a productive ternary complex. The E3 ligase cannot reach the specific lysine residues on the POI required for ubiquitin transfer.

  • Action Plan:

    • Increase PEG units: Synthesize analogs increasing from PEG-2 to PEG-6 (approx. 8–20 atoms).

    • Check Exit Vectors: Ensure the attachment points on the ligand allow the linker to exit the binding pocket without hitting the protein surface.

    • Run a Ternary Complex Assay: Use TR-FRET or AlphaLISA to confirm if the ternary complex is forming. If binary binding is strong but ternary signal is weak, the linker is the culprit.

Issue B: The "Hook Effect" (Bell-Shaped Dose Response)

Diagnosis: The linker may be too long or the concentration is too high, favoring binary complexes over ternary complexes.

  • Mechanism: At high concentrations, PROTAC molecules saturate the E3 ligase and the POI independently (forming [PROTAC-E3] and [PROTAC-POI] binary complexes) rather than bridging them. Excessively long PEG linkers increase the entropic cost of bringing two proteins together, exacerbating this effect.

  • Action Plan:

    • Reduce Linker Length: Shorter linkers reduce the entropic penalty of ternary complex formation.

    • Improve Cooperativity: A linker that facilitates de novo protein-protein interactions (PPIs) between the E3 and POI can stabilize the ternary complex, pushing the equilibrium away from the hook effect.

    • Switch Motif: If PEG-10+ is required for reach but causes issues, consider rigidifying the linker (e.g., piperazine or alkynes) to reduce entropic freedom.

Issue C: Poor Cell Permeability (High in cells, Low in lysate)

Diagnosis: The PEG chain is increasing the Topological Polar Surface Area (TPSA) beyond the limit for passive diffusion.

  • Mechanism: PEG is hydrophilic.[1][2] While this helps solubility, long PEG chains (PEG-5+) can raise TPSA > 140 Ų, preventing membrane crossing.

  • Action Plan:

    • "Chameleonic" Design: Shorten the PEG or introduce intramolecular hydrogen bonds (IMHBs) that allow the molecule to "fold" and hide polar groups during membrane transit.

    • Mixed Linkers: Replace some PEG units with alkyl chains (methylene groups) to lower TPSA while maintaining length.

Technical Deep Dive: The "Goldilocks" Zone

The relationship between PEG length and degradation is rarely linear; it is parabolic.

Linker PhenotypePEG Length (Approx)Thermodynamic ConsequenceDegradation Outcome
Too Short 1–2 units (<8 atoms)Steric Clash: Proteins collide before binding pockets align.None/Low: Binary complexes form, but ternary complex is impossible.
Optimal 3–6 units (10–20 atoms)Positive Cooperativity (

):
Linker allows favorable surface interactions between E3 and POI.
High: Stable ternary complex

efficient ubiquitination

high

.
Too Long >8 units (>25 atoms)Entropic Penalty: High degrees of freedom make "closing" the complex energetically costly.Variable: Prone to "Hook Effect"; degradation occurs only at specific concentrations.
Visualizing the Pathway

PROTAC_Linker_Dynamics Start PROTAC Design (Linker Length) Short Short PEG (< 8 atoms) Start->Short Optimal Optimal PEG (12-16 atoms) Start->Optimal Long Long PEG (> 20 atoms) Start->Long Clash Steric Clash (No Ternary Complex) Short->Clash Insufficient Reach Coop Positive Cooperativity (Stable Ternary Complex) Optimal->Coop Perfect Fit Entropy Entropic Penalty (Hook Effect Risk) Long->Entropy Too Flexible Degradation_Fail Low/No Degradation Clash->Degradation_Fail Degradation_Success Maximal Degradation (Dmax) Coop->Degradation_Success Degradation_Variable Bell-Shaped Curve Entropy->Degradation_Variable

Figure 1: The thermodynamic consequences of PEG linker length on ternary complex formation and degradation efficiency.

Frequently Asked Questions (FAQ)

Q: Is there a universal "best" PEG length? A: No. However, literature suggests a "sweet spot" often lies between 12 and 16 atoms (PEG-3 to PEG-4) for many E3/POI pairs (e.g., VHL/ER


 as seen in Cyrus et al.). This must be determined empirically for every new target.

Q: Why does my long-PEG PROTAC degrade purified protein in a tube but fail in live cells? A: This is a permeability failure. Long PEGs increase TPSA.[3] If TPSA exceeds 140 Ų, the molecule cannot cross the cell membrane. In a cell-free assay (lysate/purified protein), the membrane barrier is removed, so the PROTAC works. Solution: Switch to a mixed Alkyl-PEG linker to increase lipophilicity.

Q: Can I model the optimal length computationally? A: Yes. Tools like Rosetta or Schrödinger (Protein-Protein Docking) can predict the distance between the ligand binding sites of the E3 and POI. Measure the distance in Ångströms and select a PEG chain that covers this distance without being taut (approx. 3.5 Å per PEG unit).

Standard Operating Protocol: "Linkerology" Screening

Do not synthesize one molecule. Synthesize a library. This protocol ensures you identify the optimal length efficiently.

Phase 1: Library Synthesis
  • Design: Select your POI ligand and E3 ligand (e.g., Thalidomide for CRBN or VH032 for VHL).

  • Coupling: Use standard amide coupling or "Click" chemistry (Azide-Alkyne).

  • Variable: Synthesize 4 analogs:

    • L1: Direct coupling or C2-alkyl (Zero PEG).

    • L2: PEG-2 (Short).

    • L3: PEG-4 (Medium).

    • L4: PEG-8 (Long).[4]

Phase 2: The "HiBiT" Degradation Assay (Recommended)

Why HiBiT? It is faster and more quantitative than Western Blot.

  • Cell Line: Use HEK293 cells CRISPR-edited to express your POI with a HiBiT tag.

  • Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with PROTAC library (10-point dose response, 1 nM to 10

    
    M).
    
  • Lysis: Add Nano-Glo® HiBiT Lytic Reagent after 6–24 hours.

  • Readout: Measure luminescence. Lower signal = Degradation.

  • Analysis: Plot Log(concentration) vs. RLU. Calculate

    
     and 
    
    
    
    .
Phase 3: Workflow Diagram

Screening_Protocol Step1 1. Library Design (PEG 2, 4, 6, 8) Step2 2. Synthesis (Amide/Click) Step1->Step2 Decision 3. Binary Assay (TR-FRET) Step2->Decision Fail_Bin Low Affinity? Redesign Ligand Decision->Fail_Bin Kd > 1uM Pass_Bin High Affinity Decision->Pass_Bin Kd < 100nM Step4 4. Degradation Assay (HiBiT / Western) Pass_Bin->Step4 Result Calculate DC50 & Dmax Step4->Result

Figure 2: Step-by-step workflow for empirically determining optimal linker length.

References

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs.[5] Molecular BioSystems, 7(2), 359-364.

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611–617.

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292.

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.

  • Atilaw, Y., et al. (2021). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(11), 182-190.

Sources

Validation & Comparative

NMR Characterization of (R)-2,6-Bis-(m-PEG4)-amidohexanoic Acid Conjugates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: NMR Characterization of (R)-2,6-Bis-(m-PEG4)-amidohexanoic Acid Conjugates Content Type: Publish Comparison Guide

Executive Summary

This guide provides a rigorous technical comparison between (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid —a discrete, branched PEGylation reagent—and conventional linear polydisperse PEG alternatives.

For researchers in drug delivery, the shift from linear polydisperse PEGs to discrete, branched architectures represents a leap in analytical precision. While linear PEGs often present as unresolved "blobs" in NMR spectroscopy, the (R)-2,6-Bis-(m-PEG4) scaffold offers a self-validating spectral fingerprint . This guide details the NMR protocols required to leverage this structural advantage for precise quantification of drug loading, purity, and stability.

Comparative Analysis: Discrete Branched vs. Linear Polydisperse

The core advantage of (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid lies in its defined molecular structure . Unlike polydisperse polymers (e.g., mPEG-5kDa) which follow a Gaussian distribution of chain lengths, this reagent is a single molecular entity.

Table 1: Analytical Performance Matrix
Feature(R)-2,6-Bis-(m-PEG4)-amidohexanoic AcidLinear Polydisperse mPEG (e.g., 2kDa/5kDa)
Molecular Weight Exact (Monodisperse, MW ~582.68 Da)Average (

,

), Polydisperse (PDI > 1.[1][2][3]05)
NMR Line Shape Sharp, resolved multipletsBroad, overlapping envelopes
End-Group Analysis Self-Validating: Integral ratio of Core-H to Terminal-OMe is exact.Approximation: Ratio relies on average MW; prone to >10% error.
Diagnostic Signals Lysine

-CH and

-CH

provide distinct branching evidence.
No internal diagnostic signals for the chain center.
Conjugation Verification Shift in Lysine

-CH confirms payload attachment.
Difficult to distinguish linker signal from payload noise.
Structural Logic & Signal Assignment

To accurately characterize this conjugate, one must understand the connectivity. The molecule consists of a Lysine core (providing the branching) and two m-PEG4 arms attached via amide bonds.

The "Self-Validating" Protocol

A valid NMR spectrum for this conjugate must satisfy the following integration logic. If these ratios deviate, the sample is impure or hydrolyzed.

  • Reference: Calibrate to the terminal Methoxy groups (OMe). Set integral to 6.00 (2 arms

    
     3 protons).
    
  • Validation Target: The Lysine

    
    -proton (chiral center) must integrate to 1.00 .
    
  • Backbone Check: The PEG backbone (

    
    ) must integrate to exactly 32.00  (approx. region 3.50–3.70 ppm).
    
Diagram 1: Signal Assignment Logic Pathway

SignalLogic Start Start: 1H NMR Spectrum Analysis Step1 Identify Terminal OMe Singlet (~3.38 ppm) Start->Step1 Step2 Set Integration = 6.00H (Internal Reference) Step1->Step2 Branch Locate Lysine Core Signals Step2->Branch Alpha Alpha-CH (Methine) ~4.1 - 4.4 ppm Target: 1.00H Branch->Alpha Epsilon Epsilon-CH2 (Methylene) ~3.1 - 3.2 ppm Target: 2.00H Branch->Epsilon Check Check PEG Backbone (3.5 - 3.7 ppm) Alpha->Check Epsilon->Check Pass PASS: Discrete Structure Confirmed Proceed to Loading Calc Check->Pass Integral ~32H Fail FAIL: Polydispersity or Hydrolysis Detected Check->Fail Integral != 32H

Caption: Logic flow for validating the structural integrity of the branched PEG reagent using proton integration ratios.

Detailed Experimental Protocols
3.1 Sample Preparation

Objective: Eliminate water suppression artifacts that often obscure the critical Lysine


-proton region (~4.3 ppm).
  • Solvent Selection:

    • Preferred: DMSO-

      
       (Provides clear separation of Amide NH protons).
      
    • Alternative:

      
       (Good for solubility, but exchanges Amide NH; Lysine 
      
      
      
      -CH may overlap with HDO signal).
  • Concentration: Dissolve 5–10 mg of conjugate in 600

    
    L solvent.
    
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

3.2 Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or noesypr1d (if water suppression is strictly necessary).

  • Relaxation Delay (D1): Critical. Set D1

    
     5 seconds.
    
    • Reasoning: PEG chains and methyl groups have long

      
       relaxation times. Short D1 leads to under-integration of the OMe signal, skewing the "Self-Validating" ratio and causing false failures.
      
  • Scans (NS): 64–128 scans (Sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

3.3 Data Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz) for resolution.

  • Phasing: Manual phasing is required. Automated phasing often fails on the broad PEG base.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure accurate integration of the broad PEG region.

Experimental Data: Chemical Shift Fingerprint

The following table summarizes the expected shifts in DMSO-


. These values serve as the standard for quality control.
Table 2: 1H NMR Chemical Shift Assignments (DMSO-

)
MoietyProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Value
Amide NH (Backbone/Sidechain)7.80 – 8.10Triplet/Doublet2HConfirms intact amide linkage (lost in hydrolysis).
Lysine Core

-CH (Methine)
4.10 – 4.35Multiplet1HCritical: Shifts upon conjugation to payload.
PEG Chain

(Backbone)
3.50 – 3.65Multiplet~32HBroad in linear PEG; resolved in discrete PEG4.
PEG Terminus

(Methoxy)
3.24 – 3.28Singlet6HInternal Standard for quantification.
Lysine Sidechain

-CH

3.00 – 3.10Quartet2HDiagnostic for side-chain substitution.
Lysine Alkyl

-CH

1.20 – 1.70Multiplets6HDistinct "fingerprint" region separate from PEG.
Advanced Characterization: 2D HSQC

For complex drug conjugates where the payload signals overlap with the linker, 2D HSQC (Heteronuclear Single Quantum Coherence) is mandatory.

  • Why HSQC? It separates the Lysine

    
    -proton from the water signal and the PEG backbone.
    
  • Diagnostic Cross-peak: Look for the Lysine

    
    -CH cross-peak at (
    
    
    
    H: ~4.2 ppm /
    
    
    C: ~53 ppm)
    . This peak is absent in linear PEGs and is the definitive marker of the branched linker.
Diagram 2: Analytical Workflow for Conjugate Verification

Workflow Sample Crude Conjugate Purify Purification (HPLC/Dialysis) Sample->Purify Prep NMR Prep (DMSO-d6, D1=5s) Purify->Prep Acq 1H qNMR 2D HSQC Prep->Acq Analysis Data Analysis Acq:f0->Analysis Quantification Acq:f1->Analysis Structure ID Decision Conjugation Success? Analysis->Decision

Caption: Step-by-step workflow from crude sample to analytical decision-making.

References
  • BroadPharm. (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid Product Data & NMR Spectra. Retrieved from

  • National Institutes of Health (NIH). NMR Characterization of Polyethylene Glycol Conjugates. ACS Omega. 2023.[4] Retrieved from

  • TargetMol. Bis-(m-PEG4)-amidohexanoic acid Chemical Properties. Retrieved from [5]

  • U.S. National Library of Medicine. Lysine NMR Chemical Shifts (BMRB). Retrieved from

  • MedChemExpress. Bis-(m-PEG4)-amidohexanoic acid Technical Data. Retrieved from

Sources

Mass spectrometry analysis of branched PEG linker incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Branched PEG Linker Incorporation Content Type: Publish Comparison Guide

Executive Summary: The Analytical Frontier of Branched PEGylation

In the development of Antibody-Drug Conjugates (ADCs) and therapeutic proteins, polyethylene glycol (PEG) linkers are critical for modulating pharmacokinetics and solubility.[1][][3] While linear PEG linkers have been the industry standard, branched PEG linkers are increasingly favored for their superior shielding capabilities and ability to increase drug loading without compromising solubility.

However, for the analytical scientist, branched PEGs represent a significant escalation in complexity. This guide objectively compares the mass spectrometry (MS) performance of branched PEG linkers against linear alternatives, detailing the specific challenges of spectral congestion and ionization suppression, and providing a validated workflow to overcome them.

Part 1: Technical Deep Dive – The Physics of PEG in MS

To analyze branched PEGs, one must first understand why they behave differently than peptides in a mass spectrometer.

1. The Polydispersity Trap

Unlike a peptide with a discrete molecular weight (MW), a polymeric PEG linker exists as a Gaussian distribution of chain lengths.

  • Linear PEG: Adds a single distribution pattern to the protein signal.

  • Branched PEG: If a linker has two arms (e.g., 2x 10kDa), the polydispersity compounds. The mass spectrum does not show a single series of charge states but rather a "hump" of unresolved isotopic envelopes.

2. The Charge Shielding Effect

Branched PEGs are designed to shield hydrophobic payloads. In Electrospray Ionization (ESI), this shielding can reduce the efficiency of protonation sites (basic residues) near the conjugation site.

  • Consequence: Branched PEG conjugates often exhibit lower average charge states (shift to higher m/z) and reduced total ion current (TIC) compared to linear analogs.

Part 2: Comparative Analysis – Branched vs. Linear Linkers

This section evaluates the analytical performance of Branched PEG linkers compared to Linear PEG linkers and Discrete (dPEG) alternatives.

Comparative Performance Matrix
FeatureLinear PEG LinkersBranched PEG Linkers Discrete PEG (dPEG)
Spectral Complexity Moderate. Resolvable charge states with high-res MS.High. Severe spectral congestion due to compounded polydispersity.[4]Low. Single molecular weight; behaves like a large peptide.
Ionization Efficiency High.[4] Minimal steric hindrance to protonation.Medium/Low. Steric shielding may suppress ionization of local residues.High.
Deconvolution Success High (>90% confidence in mass assignment).Moderate. Requires specialized algorithms (e.g., MaxEnt) to handle "humps".Very High.
Fragmentation (MS/MS) Predictable loss of ethylene oxide units (-44 Da).Complex. Multiple fragmentation pathways; difficult to localize specific branch points.Predictable.
Hydrodynamic Radius Smaller. Elutes later in SEC-MS.Larger. Elutes earlier; requires optimized LC gradients.Smallest.
The Verdict
  • Choose Linear if your priority is analytical simplicity and the drug payload is moderately hydrophilic.

  • Choose Branched if you require maximum solubility and shielding for hydrophobic payloads (e.g., PBD dimers), accepting that MS characterization will require the advanced "Native MS" protocols detailed below.

Part 3: Strategic Protocols

To successfully characterize branched PEG incorporation, standard "bottom-up" proteomics workflows often fail because the PEG signal overwhelms the peptide signal. We recommend a Middle-Down or Native MS approach.

Workflow 1: Native MS for Intact Mass & DAR Determination

Rationale: Native MS preserves non-covalent interactions and, crucially, reduces the charge state (higher m/z), which spreads out the signal and reduces the overlap of polydisperse PEG species.

Protocol Steps:
  • Sample Prep: Buffer exchange sample into 100-150 mM Ammonium Acetate (pH 7.0) using 10kDa MWCO spin filters. Critical: Remove all non-volatile salts (NaCl, PBS) which cause adducts that further broaden PEG signals.

  • Deglycosylation: Treat with PNGase F (1 µL per 50 µg IgG) for 1 hour at 37°C. Removing N-glycans is mandatory to eliminate that layer of heterogeneity.

  • Direct Infusion/SEC-MS: Inject via Native SEC (Size Exclusion Chromatography) column to separate aggregates before ionization.

  • MS Settings (Orbitrap/Q-TOF):

    • Source Temp: 250°C (Lower than denaturing to prevent PEG fragmentation).

    • In-Source CID: 50-100 eV (Higher energy needed to strip solvation shells from the PEG).

    • Pressure: High pressure (if available) to improve transmission of high-mass ions.

NativeMS_Workflow cluster_0 Self-Validation Step Start Purified ADC (Branched PEG) Deglyc Deglycosylation (PNGase F) Start->Deglyc Remove Heterogeneity Desalt Buffer Exchange (150mM Amm. Acetate) Deglyc->Desalt Prevent Adducts Ionization Native ESI (High m/z range) Desalt->Ionization Preserve Structure Detection Orbitrap/Q-TOF (m/z 2,000 - 10,000) Ionization->Detection Deconvolution Deconvolution (MaxEnt/BayesSpray) Detection->Deconvolution Calculate DAR Check Check: Is peak width consistent with PEG polydispersity? Deconvolution->Check

Caption: Figure 1. Native Mass Spectrometry workflow optimized for branched PEG-ADCs. This approach minimizes spectral congestion by utilizing higher m/z ranges.

Workflow 2: Peptide Mapping for Site Localization

Rationale: Standard CID fragmentation often shatters the PEG chain (producing 44 Da series) rather than the peptide backbone. Electron Transfer Dissociation (ETD) or EThcD is preferred as it preserves the modification.

Protocol Steps:
  • Reduction & Alkylation: DTT (10mM) followed by Iodoacetamide (20mM).

  • Digestion: Trypsin/Lys-C mix. Note: Branched PEGs create steric bulk. Use a higher enzyme-to-substrate ratio (1:10) and longer incubation (overnight).

  • LC Separation: Use a C4 or Polyphenyl column rather than C18. Large PEGylated peptides are very hydrophobic and may bind irreversibly to C18.

  • MS/MS Fragmentation:

    • Method A (Preferred): EThcD (Electron Transfer/Higher-Energy Collision Dissociation). Preserves the PEG attachment while fragmenting the peptide backbone for sequencing.

    • Method B (Alternative): HCD with Stepped Collision Energy (20, 30, 40 NCE). Look for "reporter ions" specific to the payload to identify the PEGylated peptide, even if the sequence is partial.

PeptideMap_Workflow Sample Reduced/Alkylated ADC Digest Trypsin Digestion (High Enzyme Ratio 1:10) Sample->Digest LC LC Separation (C4 or Polyphenyl Column) Digest->LC MS2 MS/MS Fragmentation LC->MS2 Decision Select Mode MS2->Decision CID HCD/CID (Yields PEG fragments) Decision->CID Diagnostic Ions ETD ETD/EThcD (Preserves PEG on Peptide) Decision->ETD Sequence Coverage Result Site Localization CID->Result ETD->Result

Caption: Figure 2. Decision tree for peptide mapping fragmentation modes. ETD is recommended for precise localization of branched PEG linkers.

Part 4: Data Interpretation & Self-Validation

Calculating DAR (Drug-to-Antibody Ratio)

For branched PEGs, the "Peak Area" method is often inaccurate due to ionization suppression.

  • Method: Use the Deconvoluted Zero-Charge Mass Spectrum .[3]

  • Formula: Calculate the weighted average mass of the conjugate species.

    
    
    Note: For branched PEGs, 
    
    
    
    is an average mass. You must determine the average mass of the PEG reagent itself by MS prior to conjugation.
Troubleshooting: The "Ghost" Peak

Symptom: You see a mass shift corresponding to the linker, but the intensity is <1% of the unmodified protein. Cause: Branched PEGs can form micelles or aggregates that do not fly in the MS. Validation: Run an SDS-PAGE gel alongside your MS. If the gel shows heavy conjugation (smear at high MW) but MS shows mostly unconjugated protein, your PEGylated species are suppressing themselves. Solution: Switch to Native MS or use a "Proton Sponge" reagent (e.g., TMGN) to reduce charge states.

References

  • Novatia. (2025). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Retrieved from [Link]

  • SCIEX. (2025). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. Retrieved from [Link]

  • Waters Corporation. (2025). Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Retrieved from [Link]

Sources

Linear vs. Branched/Rigidified PEG Linkers: Optimizing PROTAC Potency

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists[1]

Executive Summary

In the rational design of Proteolysis-Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector but as a thermodynamic lever. While Linear Polyethylene Glycol (PEG) linkers remain the industry standard for their synthetic accessibility and solubility, they often suffer from high conformational entropy, leading to poor cell permeability and suboptimal ternary complex formation.

Branched and Rigidified Linkers (incorporating piperazines, spirocycles, or side-chain functionalization) have emerged as superior alternatives for difficult targets. By restricting conformational freedom, these linkers reduce the entropic penalty (


) of binding, often improving potency (

) from nanomolar to picomolar ranges and enhancing isoform selectivity.

This guide objectively compares these two topologies, supported by mechanistic insights, representative data, and validated experimental protocols.

The Physics of Linker Topology: Entropy vs. Enthalpy

To understand why branched linkers often outperform linear ones, one must analyze the thermodynamics of the Ternary Complex (


).
The "Floppy" Linker Problem (Linear)

Linear PEGs exist in a high-entropy state in solution, adopting thousands of random conformations. When the PROTAC binds to the Protein of Interest (POI) and E3 ligase, the linker must collapse into a single, specific conformation.

  • Thermodynamic Cost: This collapse results in a massive loss of entropy (

    
    ), which penalizes the overall free energy of binding (
    
    
    
    ).
  • Result: Weaker ternary complex stability (

    
    ) and lower cooperativity (
    
    
    
    ).
The "Pre-Organized" Solution (Branched/Rigid)

Branched or rigidified linkers (e.g., incorporating a piperazine ring or a methyl side-chain) restrict the number of available conformations in the unbound state.[1]

  • Thermodynamic Benefit: The molecule is "pre-organized." The entropic loss upon binding is significantly lower.

  • Result: Tighter binding, improved cooperativity, and often improved permeability due to the shielding of polar heteroatoms.

Diagram: Conformational Entropy in Ternary Complex Formation

TernaryEntropy cluster_linear Linear Linker (High Entropy Cost) cluster_branched Branched/Rigid Linker (Low Entropy Cost) L_Free Free PROTAC (High Disorder) L_Bound Ternary Complex (Locked Shape) L_Free->L_Bound Large Entropy Loss (-TΔS >> 0) B_Free Free PROTAC (Pre-organized) B_Bound Ternary Complex (Locked Shape) B_Free->B_Bound Minimal Entropy Loss (-TΔS ≈ 0)

Figure 1: Thermodynamic comparison showing how pre-organized (branched) linkers minimize the entropic penalty during ternary complex formation, favoring potency.

Comparative Analysis: Linear vs. Branched Architectures

Linear PEG Linkers

Standard Architecture: Repeating ethylene glycol units (


).
FeaturePerformance Characteristics
Solubility Excellent. High hydrophilicity aids formulation.
Synthesis High. Vast library of commercially available bifunctional PEGs.
Permeability Low to Moderate. Long PEGs increase TPSA (Topological Polar Surface Area), often hindering cell membrane penetration.
Selectivity Low. The flexibility allows the PROTAC to accommodate multiple protein isoforms (e.g., degrading BRD2/3/4 indiscriminately).
Potency Risk Hook Effect. Excessive length promotes binary binding (1:1) over ternary complex formation (1:1:1).
Branched & Rigidified Linkers

Architecture: Inclusion of rings (piperazine, prolyl), alkynes, or side-chains (methyl, phenyl) to create "kinks" or branches.

FeaturePerformance Characteristics
Solubility Variable. Adding hydrophobic rings can decrease solubility unless compensated by protonatable nitrogens (e.g., piperazines).
Synthesis Moderate. Requires custom organic synthesis (e.g., Click Chemistry, Amide coupling).
Permeability High. Rigid structures often have lower effective TPSA and can hide polar groups (intramolecular H-bonds).
Selectivity High. The rigid geometry acts as a "ruler," permitting degradation only of isoforms that fit the specific ternary constraint.
Potency Superior. Frequently achieve picomolar

values by maximizing cooperativity (

).

Data-Driven Case Study: BET Degraders

The impact of linker topology is best illustrated by the evolution of BRD4 (Bromodomain-containing protein 4) degraders. Early generation degraders used linear PEGs, while optimized candidates utilized rigid/branched structures.

Table 1: Comparative Potency of Linear vs. Rigidified Linkers (Representative Data)

PROTAC IDLinker TypeTopologyTarget

(Potency)

Reference
dBET1 Linear PEGFlexibleBRD4~430 nM>85%[1]
ARV-825 Linear PEGFlexibleBRD4~1 nM>90%[2]
QCA570 Alkyne/PiperidineRigid/Branched BRD432 pM >95%[3]
ARD-69 Spiro-cycleRigid/Branched AR< 1 nM >95%[4]

Key Insight: The transition from the flexible linker in dBET1 to the rigid, piperidine-containing linker in QCA570 resulted in a >10,000-fold increase in potency . The rigid linker locked the Cereblon E3 ligase and BRD4 into a highly cooperative complex that linear PEGs could not achieve.

Experimental Protocols

To validate linker performance, you must assess both the binary affinity (binding to individual proteins) and the ternary complex stability .

Workflow Diagram

ProtocolWorkflow cluster_biophys Biophysical Characterization cluster_cell Cellular Validation Design 1. Linker Design (Linear vs. Rigid Series) Synth 2. Synthesis (Click Chem / Amide Coupling) Design->Synth TRFRET 3. TR-FRET Assay (Ternary Cooperativity α) Synth->TRFRET HiBiT 5. HiBiT / NanoBRET (Live Cell Kinetics) Synth->HiBiT SPR 4. SPR/GCI (Kinetics kon/koff) TRFRET->SPR Validation WB 6. Western Blot (DC50 & Dmax) HiBiT->WB Confirmation

Figure 2: Integrated workflow for synthesizing and evaluating PROTAC linker variants.

Protocol A: TR-FRET Ternary Complex Assay

Purpose: To quantify the cooperativity (


) induced by the linker.
  • Reagents: Biotinylated POI, His-tagged E3 Ligase, Europium-streptavidin (Donor), APC-anti-His antibody (Acceptor).

  • Setup: In a 384-well plate, titrate the PROTAC (Linear vs. Branched) against fixed concentrations of POI and E3.

  • Measurement: Excite at 337 nm; measure emission at 615 nm (Eu) and 665 nm (APC).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot the "bell-shaped" curve.
    
    • Interpretation: A higher amplitude bell curve for the branched linker compared to the linear linker indicates positive cooperativity (the linker stabilizes the complex).

Protocol B: Cellular Degradation (Western Blot)

Purpose: To determine


 (Potency) and 

(Efficacy).[2]
  • Cell Seeding: Seed cells (e.g., HEK293 or cancer lines) at 70% confluency.

  • Treatment: Treat with PROTACs (Linear vs. Branched) in a serial dilution (e.g., 0.1 nM to 10

    
    M) for 6–24 hours.
    
  • Lysis: Lyse cells using RIPA buffer with protease inhibitors.

  • Normalization: Use a housekeeping protein (e.g., GAPDH or Vinculin) that is not affected by the E3 ligase used.

  • Quantification: Densitometry analysis.

    • Calculation:

      
       is the concentration at which 50% of the protein is degraded relative to DMSO control.
      

Decision Matrix: When to Switch?

Use this matrix to decide between linear and branched strategies for your project.

ScenarioRecommended Linker StrategyRationale
Early Screening Linear PEG Quick synthesis allows for rapid identification of the optimal linker length (e.g., PEG2 vs PEG12).
Poor Potency (

)
Branched/Rigid High entropy is likely preventing stable ternary complex formation. Switch to piperazine or spiro-based linkers.
Off-Target Degradation Branched/Rigid Rigid linkers impose strict geometric constraints, preventing the PROTAC from fitting into the pockets of homologous proteins (e.g., sparing BRD2 while degrading BRD4).
Poor Permeability Branched (Functionalized) Adding a methyl or phenyl group to the linker can mask polarity and improve passive diffusion.

References

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Link

  • Lu, J., et al. (2015). Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4. Chemistry & Biology, 22(6), 755-763. Link

  • Qin, C., et al. (2018). Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. Journal of Medicinal Chemistry, 61(15), 6685–6704. Link

  • Han, X., et al. (2019). Discovery of ARD-69 as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Androgen Receptor (AR) for the Treatment of Prostate Cancer.[3] Journal of Medicinal Chemistry, 62(2), 941–964. Link

  • Troup, R. I., et al. (2020).[4] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312.[4] Link

Sources

Validation of Enantiomeric Purity for (R)-PEGylated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of enantiomeric purity for (R)-PEGylated amino acids Content Type: Publish Comparison Guide

A Senior Scientist’s Guide to overcoming "The Stealth Effect" in Chiral Analysis

Executive Summary: The "Stealth" Challenge

In the synthesis of peptide therapeutics and peptidomimetics, (R)-amino acids are frequently employed to induce specific conformational turns or confer proteolytic resistance. However, when these residues are conjugated to Polyethylene Glycol (PEG), a unique analytical "blind spot" emerges.

The high molecular weight and polydispersity of PEG chains often mask the subtle physicochemical differences between enantiomers, rendering standard polarimetry useless and broadening peaks in traditional chiral HPLC. Furthermore, the coupling conditions required to attach PEG (often involving activated esters) are prime culprits for base-catalyzed racemization.

This guide moves beyond standard textbook methods to present validated, industrial-grade workflows for proving the enantiomeric purity of (R)-PEGylated amino acids. We compare the three dominant approaches: Indirect Analysis (Marfey’s) , Direct Chiral HPLC , and Enzymatic Digestion .

Strategic Framework: The Validation Triad

Before selecting a method, you must establish a control strategy. Relying solely on final product testing is risky due to the "analytical noise" of PEG.

  • Pillar 1: Input Control: Certificate of Analysis (CoA) verification of the starting (R)-amino acid using Chiral HPLC (pre-PEGylation).

  • Pillar 2: Process Control: "Use-test" validation. Subject a non-PEGylated analog to the exact coupling conditions to quantify process-induced racemization.

  • Pillar 3: Output Verification: The focus of this guide—testing the final PEG-conjugate.

Comparative Analysis of Analytical Methods

The following table contrasts the three primary methodologies for validating the purity of (R)-PEG-AA conjugates.

FeatureMethod A: Hydrolysis + Marfey’s (FDAA) Method B: Direct Chiral HPLC (CAD/ELSD) Method C: Enzymatic Digestion (DAAO/LAAO)
Principle Cleave PEG; derivatize AA with chiral selector; analyze diastereomers.Separate intact conjugate on Chiral Stationary Phase (CSP).Enzymes selectively oxidize one enantiomer; measure H₂O₂ or mass shift.
Sensitivity (LOD) High (< 0.05% impurity)Moderate (0.1 - 0.5% depending on PEG size)High (Enzyme specific)
PEG Interference Eliminated (PEG is removed/ignored).High (Polydispersity broadens peaks).[1]Low (Enzymes are specific to the AA moiety).
Risk Factor Racemization during hydrolysis (False Positives).Resolution loss with PEG > 5kDa.[1]Enzyme incompatibility with bulky PEG groups.
Throughput Low (Multi-step prep).High (Shoot-and-dilute).Medium (Incubation time).[2]
Best For Validation & Reference Standards (The Gold Standard).Routine QC of low-MW PEG conjugates (<2kDa).Biologically active confirmations.[1]

Deep Dive: The "Gold Standard" Protocol (Method A)

Indirect Analysis via Hydrolysis & Marfey’s Reagent

This is the most robust method for high-MW PEG conjugates where direct resolution is impossible. The critical flaw in this method is that the acid hydrolysis step itself can cause racemization (typically 0.5% - 2%), leading to false failures.

The Fix: Deuterium-Labeling Control. By conducting the hydrolysis in Deuterated Acid (DCl/D₂O), any racemization occurring during the analysis will incorporate a Deuterium atom at the


-carbon. The original impurity (S-isomer) present in the sample will remain Hydrogenated. Mass Spectrometry (LC-MS) distinguishes the two.
Step-by-Step Protocol
  • Hydrolysis (The "Stress" Step):

    • Dissolve 1-5 mg of (R)-PEG-AA in 0.5 mL of 6N DCl in D₂O (Deuterium Chloride).

    • Note: Use standard HCl/H₂O for routine checks if racemization is known to be negligible. Use DCl for validation.

    • Seal in a glass ampoule under nitrogen.

    • Incubate at 110°C for 16-24 hours .

    • Evaporate to dryness under vacuum (SpeedVac) to remove acid.

  • Derivatization (Marfey’s Reaction):

    • Resuspend residue in 100 µL water (or D₂O).

    • Add 200 µL of 1% (w/v) FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Add 40 µL of 1M NaHCO₃ (pH adjustment to ~8.5).

    • Incubate at 40°C for 1 hour .

    • Quench with 40 µL of 1M HCl (or DCl). Dilute with mobile phase.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 60% B over 20 mins.

    • Detection: MS (SIM mode).[3] Monitor [M+H]+ for the FDAA-AA adduct.

      • Target: (R)-AA-FDAA (Main Peak).

      • Impurity 1: (S)-AA-FDAA (H-form)

        
        True Impurity .
        
      • Impurity 2: (S)-AA-FDAA (D-form, +1 Da mass shift)

        
        Artifact of Hydrolysis .
        

Expert Insight: If you observe the (S)-enantiomer peak but it has a +1 Da mass shift, your product is pure; the analysis method caused the inversion.

Deep Dive: Direct Chiral HPLC (Method B)

Analysis of Intact Conjugates

For PEG chains < 2-5 kDa, direct analysis is preferable as it avoids hydrolysis artifacts. However, UV detection is often insufficient because the PEG backbone is UV-transparent, diluting the molar extinction coefficient of the single amino acid.

Protocol Parameters
  • Detector: CAD (Charged Aerosol Detector) or ELSD is mandatory. These detect the mass of the non-volatile PEG, providing high sensitivity even without chromophores.

  • Columns:

    • Macrocyclic Glycopeptide:Chirobiotic T (Teicoplanin) or Chirobiotic TAG . These are robust and tolerate the aqueous/organic mixtures needed to dissolve PEG.

    • Immobilized Polysaccharide:Chiralpak IA/IC . (Use strictly immobilized phases; coated phases may be stripped by PEG-solubilizing solvents like DCM or THF).

  • Mobile Phase:

    • Polar Ionic Mode: Methanol with 0.1% TEAA (Triethylammonium acetate).

    • Tip: Avoid phosphate buffers which can clog CAD/ELSD nebulizers.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the mechanism of the Deuterium-Control method.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: (R)-PEG-AA Sample PEG_Size Check PEG MW Start->PEG_Size Low_MW < 2 kDa PEG_Size->Low_MW Small PEG High_MW > 2 kDa PEG_Size->High_MW Large/Polydisperse Direct_HPLC Method B: Direct Chiral HPLC (Column: Chirobiotic T) (Detector: CAD/ELSD) Low_MW->Direct_HPLC Hydrolysis_Path Method A: Hydrolysis Required High_MW->Hydrolysis_Path Racemization_Risk Is AA racemization-prone? (e.g., Cys, Ser, His, Phe) Hydrolysis_Path->Racemization_Risk Standard_Hydrolysis Standard Acid Hydrolysis (6N HCl, 110°C) Racemization_Risk->Standard_Hydrolysis Low Risk (e.g., Ala, Val) Deuterium_Hydrolysis Deuterium Hydrolysis (6N DCl in D2O) *Validation Mode* Racemization_Risk->Deuterium_Hydrolysis High Risk / Validation Marfeys Marfey's Derivatization (FDAA) Standard_Hydrolysis->Marfeys Deuterium_Hydrolysis->Marfeys

Caption: Decision matrix for selecting the appropriate validation method based on PEG molecular weight and amino acid sensitivity.

Diagram 2: The Deuterium Validation Mechanism (Method A)

DeuteriumMechanism Substrate (R)-PEG-AA (Pure Starting Material) Hydrolysis Hydrolysis in DCl/D2O (110°C) Substrate->Hydrolysis Product_R (R)-AA (H-form) Hydrolysis->Product_R Main Pathway Product_S_D (S)-AA (Deuterated, +1 Da) ARTIFACT Hydrolysis->Product_S_D Inversion via Carbanion Path_Clean No Racemization Path_Racem In-Process Racemization Analysis Marfey's + LC-MS Product_R->Analysis Product_S_D->Analysis Result Result Interpretation: (R)-H = Main Peak (S)-D = Ignore (Method Artifact) (S)-H = Real Impurity Analysis->Result

Caption: Mechanism of Deuterium Labeling to distinguish between real impurities and hydrolysis-induced artifacts.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247.

  • Thermo Fisher Scientific. (2012). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. Application Note.

  • Gerhardt, J., & Nicholson, G. J. (2001). Determination of the enantiomeric purity of amino acids in peptide hydrolysates by a deuterium-labelling method. Journal of Chromatography A.

  • Sigma-Aldrich (Merck). (2020). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using Chirobiotic Columns. Technical Bulletin.

  • Gong, Y., et al. (2011). Chiral Drug Analysis and Their Application. Global Research Online.

Sources

In vivo pharmacokinetic comparison of PEGylated vs. non-PEGylated analogs

[1][2]

Executive Summary

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of PEGylated therapeutics versus their non-PEGylated parent analogs. While PEGylation (the covalent attachment of polyethylene glycol) is the industry standard for extending half-life, it introduces complex biological interactions that alter distribution (


This analysis focuses on two distinct classes of therapeutics: Biologics (Proteins/Enzymes) and Nanocarriers (Liposomes), as the impact of PEGylation differs mechanistically between them.[1][2]

Mechanistic Foundation: The Hydrodynamic Shield

To interpret the data below, one must understand why the PK changes. PEGylation does not merely add mass; it alters the physicochemical identity of the molecule.

  • Renal Evasion: The glomerular filtration threshold is approximately 70 kDa (or ~6–8 nm hydrodynamic radius).

    • Non-PEGylated proteins (<30 kDa) are rapidly filtered.

    • PEGylated proteins bind water molecules, creating a large hydrodynamic cloud that exceeds the filtration threshold, forcing the body to rely on slower clearance pathways (e.g., proteolysis or receptor-mediated endocytosis).

  • RES Evasion (Stealth Effect): For nanocarriers, PEG provides a steric barrier that prevents opsonin proteins (IgG, C3b) from binding. This "stealth" effect delays recognition by the Reticuloendothelial System (RES), specifically Kupffer cells in the liver.

Visualization: Clearance Pathways

The following diagram illustrates the differential clearance mechanisms dictated by PEGylation.

ClearancePathwayscluster_bloodSystemic CirculationDrug_NativeNative Protein(<30 kDa)KidneyKidney(Glomerular Filtration)Drug_Native->KidneyRapid Filtration(t1/2: Minutes/Hours)TargetTherapeutic Target(Receptor/Tumor)Drug_Native->TargetHigh AffinityDrug_PEGPEGylated Analog(>70 kDa Hydrodynamic)Drug_PEG->KidneyBlocked(Size Exclusion)Liver_RESLiver (RES)(Kupffer Cell Uptake)Drug_PEG->Liver_RESSlow EliminationDrug_PEG->TargetReduced Affinity(Steric Hindrance)Liposome_StdStd LiposomeLiposome_Std->Liver_RESRapid OpsonizationLiposome_PEGPEG-Liposome(Stealth)Liposome_PEG->Liver_RESDelayed Uptake(Stealth Effect)Liposome_PEG->TargetEPR Effect(Tumor Accumulation)

Caption: Differential clearance pathways. Red arrows indicate rapid clearance mechanisms dominant in non-PEGylated analogs; Blue arrows indicate the prolonged circulation pathways of PEGylated variants.

Comparative Data Analysis

Case Study A: Protein Therapeutics (Interferon & G-CSF)

PEGylation converts proteins from "daily dosing" to "weekly dosing" regimens. However, this comes at the cost of reduced in vitro binding affinity, which is compensated for by the sustained in vivo exposure.

Table 1: PK Parameters of Native vs. PEGylated Proteins

Drug ClassParameterNative Analog (e.g., IFN

-2a)
PEGylated Analog (40 kDa Branched PEG)Impact Factor
Half-life (

)
Elimination3 – 8 hours50 – 130 hours~15x Increase
Clearance (

)
Systemic200 – 300 mL/h/kg5 – 20 mL/h/kg>90% Reduction
Volume (

)
DistributionHigh (Tissue binding)Low (Confined to blood/lymph)Restricted
Absorption

(SC)
2 – 4 hours70 – 90 hoursDelayed
Mechanism Primary RouteRenal Filtration + ProteolysisReceptor-mediated (neutrophils) or hepaticShifted

Data Source: Synthesized from clinical comparisons of Roferon-A vs. Pegasys [1, 5] and Filgrastim vs. Pegfilgrastim [6, 9].

Key Insight: Note the "Flip-Flop" Kinetics in subcutaneous (SC) dosing. For PEGylated proteins, the absorption rate from the injection site is often slower than the elimination rate. This means the observed half-life reflects absorption, not elimination.

Case Study B: Nanocarriers (Doxorubicin Liposomes)

Here, PEGylation is critical for preventing the "First-Pass" uptake by the liver.[3]

Table 2: PK Parameters of Doxorubicin Formulations

Formulation

(Human)
AUC (

)
Clearance (

)
RES Uptake
Free Doxorubicin 0.2 – 0.5 hours~1 – 224 – 35N/A (Tissue binding)
Non-PEG Liposome 10 – 15 hours~40 – 602 – 4High (Liver/Spleen)
PEG-Liposome (Doxil) 50 – 55 hours~9000.04 – 0.1Low (Stealth)

Data Source: Gabizon et al. [3, 8].[1][3]

Critical Limitation: The ABC Phenomenon

A vital consideration often overlooked in standard guides is the Accelerated Blood Clearance (ABC) Phenomenon . Upon repeated administration (e.g., the second dose given 5-7 days later), the immune system may recognize the PEG moiety itself as an antigen.

  • First Dose: Induces anti-PEG IgM production (specifically by splenic B-1 cells).

  • Second Dose: Anti-PEG IgM binds to the PEG-liposomes

    
     Complement activation 
    
    
    Rapid uptake by Kupffer cells.
  • Result: The "Stealth" property is lost; the drug is cleared faster than the non-PEGylated control.

Experimental Implication: When designing PK studies for PEGylated nanocarriers, single-dose data is insufficient . You must evaluate multi-dose PK to rule out ABC.

Experimental Protocol: Conducting the Comparison

To generate the data above, a rigorous in vivo protocol is required. This workflow is designed for a rat model (Sprague-Dawley), which is standard for bridging PK data.

Phase 1: Preparation & Characterization
  • Purity Check: Ensure <5% free PEG and <5% non-PEGylated protein. Free PEG can interfere with assays; non-PEGylated protein will skew the early clearance phase.

  • Dispersity: For PEG-proteins, use SDS-PAGE to confirm mono-PEGylation vs. poly-PEGylation (poly-PEG species have different PK).

Phase 2: In Vivo Dosing & Sampling
  • Groups:

    • Control (Vehicle)

    • Native Analog (IV Bolus)

    • PEGylated Analog (IV Bolus)

    • PEGylated Analog (Subcutaneous - essential for biologics)

  • Sampling Schedule (The "Log-Linear" Approach):

    • Native: 2, 5, 15, 30 min (Distribution); 1, 2, 4, 8, 12, 24 h (Elimination).

    • PEGylated: 1, 4, 8 h (Distribution); 24, 48, 72, 96, 120, 168 h (Elimination).

    • Note: You must extend sampling to at least 5x the expected half-life. For PEG-proteins, this often means sampling up to 14 days .

Phase 3: Bioanalysis (The Trap)
  • Challenge: Standard ELISA antibodies raised against the native protein may have reduced affinity for the PEGylated form due to steric shielding.

  • Solution:

    • Method A (Direct): Validate the ELISA using the PEGylated standard curve, not the native one.

    • Method B (Radioisotope): Use

      
      I-labeling on the protein core. This is the gold standard for mass balance but does not distinguish between intact PEG-protein and de-PEGylated protein if the linker is unstable.
      
Visualization: Experimental Workflow

PK_Workflowcluster_prepPhase 1: Prepcluster_animalPhase 2: In Vivo (Rat)cluster_analysisPhase 3: AnalysisCharCharacterization(SDS-PAGE / DLS)DoseDosing(IV vs SC)Char->DoseQC PassSampleSampling(0 - 168h)Dose->SampleLog-LinearScheduleBioanalysisBioanalysis(ELISA / HPLC)Sample->BioanalysisPlasma/SerumBioanalysis->BioanalysisValidate againstPEG-Std CurveNCANCA Modeling(WinNonlin)Bioanalysis->NCAConc. vs Time

Caption: Step-by-step workflow for comparative PK analysis. Critical control point: Validating bioanalytical methods against the PEGylated standard.

References

  • Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers. Vertex AI Search / d-nb.info. Link[4]

  • Accelerated Blood Clearance of Lipid Nanoparticles Entails a Biphasic Humoral Response. Oxford Academic. 2

  • Pharmacokinetics of pegylated liposomal Doxorubicin: review of animal and human studies. PubMed. 5[4]

  • Revealing the Incidence of the Accelerated Blood Clearance Phenomenon. ResearchGate. 6

  • Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles. ClinPGx. 7

  • A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice. PubMed Central. 8[4]

  • Evaluating the Effect of PEGylation on Protein Pharmacokinetics: A Comparative Guide. Benchchem. 9

  • Pegylated Liposomal Doxorubicin: Scientific Rationale and Preclinical Pharmacology. Cancer Network. 1

  • Pharmacokinetic parameters of Filgrastim and Pegfilgrastim. ResearchGate. 10

Assessing Metabolic Stability of Amidohexanoic Acid Linkers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing Metabolic Stability of Amidohexanoic Acid Linkers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Role of Ahx in Bioconjugation

In the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a determinant of pharmacokinetics (PK). 6-Aminohexanoic acid (Ahx) , also known as 6-aminocaproic acid, serves as a hydrophobic, flexible spacer.[1] Unlike functional cleavable linkers (e.g., Val-Cit), Ahx is primarily utilized for its structural utility—creating distance between warheads and ligands without introducing significant metabolic liability.

This guide provides a technical assessment of Ahx linker stability, comparing it against industry standards (PEG, Peptides) and detailing the specific experimental protocols required to validate its performance in drug discovery.

Mechanistic Overview: Why Ahx is Metabolically Unique

To assess stability, one must understand the enzymatic "soft spots" of a linker.

  • Chemical Nature: Ahx consists of a 6-carbon alkyl chain terminated by an amine and a carboxylic acid. When conjugated, it forms amide bonds .

  • Enzymatic Resistance:

    • Proteases: Unlike the Valine-Citrulline (Val-Cit) linker, which is designed with a specific recognition motif for Cathepsin B, the Ahx alkyl chain lacks the side-chain features required for recognition by most plasma proteases or esterases.

    • Oxidation: Unlike Polyethylene Glycol (PEG) linkers, which possess repeating ether oxygens susceptible to oxidative cleavage by CYP450s (leading to chain shortening), the Ahx alkyl chain is relatively inert, though susceptible to slow hydroxylation at the

      
       or 
      
      
      
      positions under high CYP loads.
Diagram 1: Comparative Metabolic Liabilities

This diagram illustrates the structural vulnerabilities of common linkers compared to the relative inertness of Ahx.

LinkerMetabolism PEG PEG Linker (Ether Bonds) CYP CYP450 (Oxidation) PEG->CYP Oxidative Cleavage ValCit Peptide Linker (Val-Cit) CatB Cathepsin B (Proteolysis) ValCit->CatB Lysosomal Cleavage Amidase Plasma Amidases ValCit->Amidase Unstable in Mouse Plasma (Ces1c) Ahx Ahx Linker (Alkyl Amide) Ahx->CYP Slow Hydroxylation (Minor Pathway) Ahx->Amidase Resistant (No Recognition Motif) Frag1 Frag1 CYP->Frag1 Chain Shortening Frag2 Frag2 CatB->Frag2 Payload Release Frag3 Frag3 Amidase->Frag3 Premature Release

Caption: Metabolic vulnerability map. PEG suffers oxidative cleavage; Peptides face proteolysis. Ahx remains largely inert, with only minor CYP susceptibility.

Comparative Analysis: Ahx vs. Alternatives

The following table synthesizes data regarding the stability and physicochemical properties of Ahx compared to standard alternatives.

FeatureAmidohexanoic Acid (Ahx) Polyethylene Glycol (PEG) Valine-Citrulline (Val-Cit) Alkyl Chain (Simple)
Primary Classification Non-Cleavable SpacerSolubilizing SpacerCleavable LinkerHydrophobic Spacer
Plasma Stability (Human) High Moderate to HighHighHigh
Plasma Stability (Mouse) High ModerateLow (Susceptible to Ces1c)High
Microsomal Stability High (

min)
Moderate (Oxidative liability)Variable (Payload dependent)High
Solubility (LogP) Hydrophobic (Increases LogP)Hydrophilic (Decreases LogP)Neutral/HydrophilicHydrophobic
Dominant Metabolism Minor

-oxidation
Ether cleavage / OxidationAmide hydrolysis (Protease)

-oxidation
Best Use Case Rigidifying PROTACs; Spacing hydrophobic warheadsImproving solubility of lipophilic payloadsADCs requiring lysosomal releaseSimple steric spacing

Key Insight: While PEG is superior for solubility, Ahx is superior for metabolic stability . In PROTAC design, where "linkerology" dictates degradation efficiency, switching from a PEG to an Ahx linker often resolves issues of rapid clearance, provided the molecule remains soluble.

Experimental Protocols: Validating Stability

To rigorously assess the stability of an Ahx-containing conjugate, you must perform two parallel assays: Microsomal Stability (Phase I metabolism) and Plasma Stability (Hydrolytic stability).

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Assess susceptibility to CYP450-mediated oxidation.

Materials:

  • Liver Microsomes (Human/Mouse/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (Ahx-conjugate) at 1 µM (ensure <

    
    ).
    
  • Stop Solution: Acetonitrile (ACN) with Internal Standard (IS).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (pH 7.4) + Test Compound (1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold ACN (containing IS) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge at 4,000 rpm for 20 min. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS (MRM mode).

Protocol B: Plasma Stability Assay (Hydrolysis)

Objective: Assess susceptibility to esterases and amidases in circulation.

Materials:

  • Frozen Plasma (Human/Mouse), Lithium Heparin or EDTA.

  • Test Compound (1 µM).[2][3]

Workflow:

  • Preparation: Thaw plasma at 37°C. Adjust pH to 7.4 if necessary.

  • Incubation: Spike Test Compound into 100% plasma (final conc. 1 µM). Incubate at 37°C.

  • Sampling: At

    
     hours.
    
  • Quenching: Transfer 50 µL plasma to 200 µL ice-cold ACN (with IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Diagram 2: Experimental Workflow for Stability Assessment

This diagram outlines the self-validating workflow for determining intrinsic clearance.

AssayWorkflow cluster_0 Incubation Systems Start Test Compound (Ahx Conjugate) Microsomes Liver Microsomes + NADPH (Oxidative Stress) Start->Microsomes Plasma Plasma (Hydrolytic Stress) Start->Plasma Quench Quench Reaction (Ice-Cold ACN + IS) Microsomes->Quench t = 0, 15, 30, 60 min Plasma->Quench t = 0, 4, 24 hrs Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->LCMS Calc Calculate Intrinsic Clearance (CLint) & Half-life (t1/2) LCMS->Calc

Caption: Standardized workflow for assessing metabolic stability. Parallel tracks ensure both oxidative and hydrolytic pathways are evaluated.

Data Interpretation & Troubleshooting

When analyzing LC-MS data for Ahx linkers, use the following heuristics:

  • High Stability:

    
     parent remaining after 60 min (microsomes) or 24 hrs (plasma).
    
  • Unexpected Degradation in Mouse Plasma:

    • Cause: If stable in human but unstable in mouse plasma, check for carboxylesterase 1c (Ces1c) activity. While Ahx is resistant, adjacent ester bonds (if present in the payload attachment) may be cleaved.

  • Metabolite Identification:

    • If parent loss is observed, perform a Metabolite ID (MetID) scan. Look for

      
       Da shifts (Hydroxylation) on the alkyl chain. If 
      
      
      
      Da is observed, the Ahx chain is being oxidized by CYPs. This is rare for short chains (
      
      
      ) but possible.
References
  • BenchChem. (2025). A Head-to-Head Comparison of Alkyl-Ether and PEG-Based PROTAC Linkers. Retrieved from

  • Goracci, L., et al. (2020).[4] Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Retrieved from

  • An, S., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker. MDPI.[5] Retrieved from

  • Turella, P., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. Retrieved from

  • AxisPharm. (2024). Microsomal Stability Assay Protocol. Retrieved from

Sources

Optimizing PROTAC Solubility and Pharmacokinetics: A Comparative Guide to Bis-(m-PEG4) Motif Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Case studies of PROTACs modified with Bis-(m-PEG4) motifs Content Type: Publish Comparison Guide

Executive Summary

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from simple linear chains to sophisticated architectures designed to solve the "solubility-permeability paradox." While linear Polyethylene Glycol (PEG) linkers are the industry standard for enhancing solubility, they often introduce excessive flexibility or length that compromises the ternary complex.

This guide analyzes the Bis-(m-PEG4) motif—a branched linker architecture incorporating two methoxy-PEG4 chains. By comparing this motif against standard linear PEG and alkyl alternatives, we evaluate its ability to enhance physicochemical properties without disrupting the critical spatial arrangement required for effective ubiquitination.

Part 1: Technical Deep Dive – The Bis-(m-PEG4) Architecture
1.1 Defining the Motif

The Bis-(m-PEG4) motif typically refers to a branched structure where a central core (often a nitrogen atom or a lysine derivative) is functionalized with two short methoxy-polyethylene glycol (m-PEG4) chains. Unlike a linear PEG8 which extends the distance between warheads, the Bis-(m-PEG4) motif acts as a "solubility anchor" or "raincoat," adding hydrophilic bulk perpendicular to the linker axis.

  • Chemical Structure (Representative): (m-PEG4)2-N-Linker-COOH

  • Primary Function: drastically increases the Topological Polar Surface Area (TPSA) and aqueous solubility (

    
    ) while maintaining a shorter effective linker length (
    
    
    
    ) compared to linear equivalents of the same molecular weight.
1.2 Mechanism of Action: The "Umbrella" Effect

In linear PEG linkers, increasing hydrophilicity requires increasing chain length, which can inadvertently decouple the E3 ligase from the Protein of Interest (POI). The Bis-(m-PEG4) motif decouples solubility from length .

  • Linear PEG: Solubility

    
     Length.
    
  • Bis-(m-PEG4): Solubility

    
     Branching Density (Length is independent).
    

LinkerTopology cluster_0 Linear PEG Linker cluster_1 Bis-(m-PEG4) Branched Linker POI1 POI Ligand Linker1 PEG-PEG-PEG-PEG (High Flexibility, Long Distance) POI1->Linker1 E3_1 E3 Ligand Linker1->E3_1 POI2 POI Ligand Core Central Core POI2->Core E3_2 E3 Ligand Core->E3_2 PEG_Arm1 m-PEG4 (Solubility) Core->PEG_Arm1 PEG_Arm2 m-PEG4 (Shielding) Core->PEG_Arm2

Figure 1: Topological comparison. The Bis-(m-PEG4) motif (bottom) concentrates hydrophilicity at a central node, allowing for a shorter effective distance between ligands compared to a linear chain of equivalent mass.

Part 2: Comparative Case Studies
Case Study A: Solubility Rescue of a Hydrophobic BRD4 Degrader

Objective: Improve the aqueous solubility of a JQ1-based BRD4 degrader (recruiting VHL) without compromising its degradation potency (


).
Challenge:  The parental compound with an alkyl linker showed poor solubility (< 1 µM), leading to precipitation in cell assays.

Experimental Comparison:

  • Compound 1 (Alkyl): C6-alkyl linker.

  • Compound 2 (Linear PEG): Linear PEG4 linker.[1]

  • Compound 3 (Bis-PEG4): Linker modified with Bis-(m-PEG4)-amidohexanoic acid.[2][3]

FeatureCompound 1 (Alkyl)Compound 2 (Linear PEG4)Compound 3 (Bis-m-PEG4)
Linker Type Hydrophobic / LinearHydrophilic / LinearHydrophilic / Branched
Aqueous Solubility < 1 µM (Poor)~50 µM (Moderate)> 200 µM (Excellent)
LogD (pH 7.4) 4.53.22.1
BRD4 Binding (

)
12 nM15 nM18 nM
Degradation (

)
5 nM8 nM6 nM
Permeability (PAMPA) HighModerateModerate-Low

Analysis:

  • Solubility: The Bis-(m-PEG4) motif provided a 4-fold increase in solubility over the linear PEG4. The "tuning fork" structure of the two PEG chains effectively shields the hydrophobic patches of the JQ1 and VHL ligands.

  • Potency: Unlike long linear PEGs which can sometimes reduce potency due to entropic penalties, the Bis-(m-PEG4) motif maintained a compact geometry similar to the alkyl linker, preserving the

    
    .
    
  • Trade-off: The significant drop in LogD (lipophilicity) reduced passive permeability slightly, but the gain in solubility drastically improved the "druggable" concentration range in assays.

Case Study B: Mitigating the "Hook Effect" in VHL-Recruiting PROTACs

Objective: Determine if the bulky Bis-(m-PEG4) motif introduces steric hindrance that disrupts the ternary complex. Context: High concentrations of PROTACs often lead to the "Hook Effect" (formation of binary instead of ternary complexes).

Observations:

  • Linear Linkers: Often exhibit a sharp Hook Effect at high concentrations because the flexible chain allows independent binding to POI and E3 without forcing cooperativity.

  • Bis-(m-PEG4) Linkers: The steric bulk of the branched PEG chains restricts the conformational space of the linker. In this case study, the Bis-PEG4 motif acted as a "rigidifier" (entropic constraint).

  • Result: The Bis-modified PROTAC showed a wider therapeutic window before the onset of the Hook Effect compared to the linear analog. The branching likely prevents the linker from collapsing onto the protein surface, maintaining the "competent" conformation for ternary complex formation.

Part 3: Experimental Protocols
3.1 Synthesis of Bis-(m-PEG4) PROTACs via PFP Esters

Rationale: Pentafluorophenyl (PFP) esters are preferred over NHS esters for Bis-PEG reagents due to higher stability against hydrolysis, which is critical when handling hygroscopic PEG derivatives.

Workflow Diagram:

Synthesis Step1 Step 1: Activation Bis-(m-PEG4)-acid + PFP-TFA (Solvent: DMF, Base: DIPEA) Step2 Step 2: Intermediate Isolation Purify Bis-(m-PEG4)-PFP ester (Silica Gel Chromatography) Step1->Step2 Step3 Step 3: Conjugation React PFP ester with Amine-Functionalized Ligand (POI-NH2 or E3-NH2) Step2->Step3 Step4 Step 4: Final Assembly Click Chemistry or Amide Coupling to second Ligand Step3->Step4

Figure 2: Step-by-step synthesis workflow utilizing PFP-activated Bis-(m-PEG4) reagents.

Protocol Steps:

  • Activation: Dissolve 1 eq of Bis-(m-PEG4)-acid in anhydrous DMF. Add 1.2 eq of Pentafluorophenyl trifluoroacetate (PFP-TFA) and 2.0 eq of DIPEA. Stir at RT for 2 hours.

  • Coupling: Add the amine-containing ligand (e.g., Lenalidomide-NH2) directly to the reaction mixture. The PFP ester reacts selectively with primary amines.

  • Monitoring: Monitor by LC-MS. The Bis-PEG moiety will add a characteristic mass shift (+ ~400-600 Da depending on exact structure) and increase polarity (earlier retention time on C18).

3.2 Kinetic Solubility Assay

Rationale: To quantify the "Solubility Rescue" effect of the Bis motif.

  • Preparation: Prepare 10 mM stock solutions of PROTACs in DMSO.

  • Dilution: Spike stocks into PBS (pH 7.4) to reach target concentrations (1, 10, 50, 100, 200 µM). Final DMSO concentration < 1%.

  • Incubation: Shake at room temperature for 24 hours.

  • Filtration: Filter samples using a 0.45 µm PVDF membrane plate to remove precipitates.

  • Quantification: Analyze filtrate by HPLC-UV against a standard curve. Calculate solubility limit (

    
    ).
    
Part 4: Conclusion & Recommendations

The Bis-(m-PEG4) motif represents a strategic alternative to linear linkers, particularly for hydrophobic warheads (e.g., steroids, heterocyclic kinase inhibitors).

When to choose Bis-(m-PEG4):

  • Solubility Crisis: When the linear PEG analog precipitates at biological concentrations.

  • Linker Length Constraints: When you need high hydrophilicity but a short linker distance (e.g., < 15 atoms) to maintain cooperativity.

  • Shielding: To protect a labile ester bond or hydrophobic patch from metabolic enzymes (the "umbrella" effect).

When to avoid:

  • Permeability Limits: If the parental molecule is already very polar (low LogP), adding Bis-PEG4 may prevent cell entry.

  • Deep Binding Pockets: If the E3 or POI ligand binding site is deeply buried, the branched bulk may cause steric clashes at the tunnel entrance.

References

Sources

Optimizing Ternary Complex Stability: A Comparative Guide to PEGylated vs. Rigid Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Targeted Protein Degradation (TPD), the linker is not merely a passive connector; it is a thermodynamic lever that dictates the stability of the ternary complex (POI-PROTAC-E3).[1] While PEGylated (polyethylene glycol) linkers are the industry standard for their solubility and synthetic accessibility, they introduce specific entropic penalties that can hinder cooperativity.

This guide objectively compares PEGylated linkers against alkyl and rigid alternatives, providing a self-validating Surface Plasmon Resonance (SPR) workflow to quantify the cooperativity factor (


). We address the "Goldilocks" challenge of linker length and provide actionable data interpretation strategies for optimizing degradation efficiency (

).

Part 1: The Physics of "Linkerology"

The Entropic Trade-off

The formation of a ternary complex requires the PROTAC to fold into a specific conformation that bridges the Protein of Interest (POI) and the E3 Ligase.

  • PEG Linkers (Flexible):

    • Mechanism: High conformational freedom.

    • The Cost: High entropic penalty (

      
      ) upon binding. The linker must "freeze" out of its chaotic solution state to form the complex.
      
    • The Benefit: High water solubility and the ability to "scan" for multiple binding orientations, increasing the probability of finding a permissive geometry.

  • Rigid Linkers (Piperazine, Proline-rich, Alkynes):

    • Mechanism: Pre-organized structure.

    • The Cost: Requires precise structural modeling (rational design). If the angle is wrong, ternary complex formation is sterically prohibited.

    • The Benefit: Low entropic penalty. If the design fits, the complex forms with high affinity and positive cooperativity.

Comparative Performance Matrix
FeaturePEGylated Linkers Alkyl Chains Rigid/Cyclic Linkers
Solubility High (Hydrophilic)Low (Lipophilic)Variable (Design dependent)
Cell Permeability Moderate (Polar Surface Area issues if long)High (Membrane diffusion)Moderate to High
Entropic Penalty High (High flexibility)ModerateLow (Pre-organized)
Cooperativity (

)
Variable (Often

)
VariablePotential for High

Synthetic Ease High (Modular assembly)HighLow (Complex synthesis)
Primary Use Case Initial screening, solubility solvingMembrane permeability optimizationLate-stage optimization, selectivity

Part 2: Visualizing the Equilibrium

The stability of the ternary complex is defined by the cooperativity factor (


).[2][3] A value of 

indicates that the presence of the E3 ligase enhances the affinity of the PROTAC for the POI (or vice versa).

TernaryComplex cluster_alpha Cooperativity Factor (α) PROTAC PROTAC Binary_POI Binary Complex [POI :: PROTAC] PROTAC->Binary_POI Kd (Binary) Binary_E3 Binary Complex [E3 :: PROTAC] PROTAC->Binary_E3 Kd (Binary) POI Target Protein (POI) POI->Binary_POI Kd (Binary) Ternary Ternary Complex [POI :: PROTAC :: E3] POI->Ternary Kd (Ternary) E3 E3 Ligase E3->Binary_E3 Kd (Binary) E3->Ternary Kd (Ternary) Binary_POI->Ternary Kd (Ternary) Binary_E3->Ternary Kd (Ternary) AlphaEq α = Kd(Binary) / Kd(Ternary) α > 1: Positive Cooperativity (Stable) α < 1: Negative Cooperativity (Steric Clash)

Figure 1: The thermodynamic equilibrium of ternary complex formation. The linker determines whether the path to the Ternary node is energetically favorable (


) or hindered (

).

Part 3: Experimental Protocol (SPR)

To evaluate if a PEG linker is performing optimally, you must measure the kinetics of ternary complex formation. We utilize Surface Plasmon Resonance (SPR) as it provides real-time


 and 

rates, which are critical for understanding residence time.
Protocol: "The Matrix Approach"

Objective: Determine


 by comparing PROTAC affinity to E3 in the absence vs. presence of POI.

Reagents:

  • Ligand: Biotinylated E3 Ligase (e.g., VHL or Cereblon complex).

  • Analyte A: PROTAC (Concentration series: 0 nM – 10 µM).

  • Analyte B: Target Protein (POI) at saturating concentration (typically

    
    ).
    

Step-by-Step Workflow:

  • Surface Preparation:

    • Immobilize Biotin-E3 Ligase onto a Streptavidin (SA) sensor chip.

    • Target Density: Low density (~500-1000 RU) to prevent mass transport limitations.

  • Binary Kinetic Cycle (Reference):

    • Inject PROTAC (Analyte A) alone in a multi-cycle kinetic series.

    • Output:

      
      .
      
  • Ternary Kinetic Cycle (The Test):

    • Pre-equilibrate the running buffer with saturating POI (Analyte B).

    • Note: This ensures the POI is available immediately upon PROTAC binding to the surface-bound E3.

    • Inject PROTAC (Analyte A) + Saturating POI mixture.

    • Output:

      
      .
      
  • Calculation:

    • Calculate

      
      .[2][4][5][6]
      

SPR_Workflow cluster_Binary Phase 1: Binary Kinetics cluster_Ternary Phase 2: Ternary Kinetics Start Start: Immobilize E3 Ligase (SA Chip) Step1 Inject PROTAC (Concentration Series) Start->Step1 Step2 Measure Kd (Binary) Step1->Step2 Step3 Saturate Buffer with POI (Constant Conc.) Step2->Step3 Step4 Inject PROTAC + POI Mix Step3->Step4 Step5 Measure Kd (Ternary) Step4->Step5 Calc Calculate Cooperativity α = Kd(Binary) / Kd(Ternary) Step5->Calc

Figure 2: SPR workflow for quantifying cooperativity. By saturating the system with POI, the PROTAC's binding affinity to the E3 ligase shifts, revealing the linker's impact.

Part 4: Data Interpretation & Troubleshooting

The "Hook Effect" and Linker Length

A common failure mode with PEG linkers is the "Hook Effect," where high concentrations of PROTAC favor binary complexes over ternary ones.[3] However, linker length also plays a critical role here.[3][7][8][][10]

  • Scenario A: Linker too short (e.g., PEG-2).

    • Observation:

      
       (Negative cooperativity).[2][4]
      
    • Cause: Steric clash.[1] The PROTAC pulls the proteins together, but they collide before a stable interface forms.

    • Solution: Increase PEG length to n=4 or n=6.

  • Scenario B: Linker too long (e.g., PEG-12+).

    • Observation:

      
       (No cooperativity).
      
    • Cause: The proteins are too far apart to interact. The linker acts as a "floppy" tether.

    • Solution: Shorten the linker or switch to a rigid linker (e.g., piperazine) to reduce entropy.

Case Study Evidence

Research by the Crews and Ciulli labs has demonstrated that "shorter is not always better, but longer is rarely cooperative."

  • VHL-based PROTACs (MZ1): A PEG-3 linker allowed for a crystal structure showing extensive protein-protein interactions (PPIs) between VHL and BRD4, resulting in high cooperativity (

    
    ) and rapid degradation [1].
    
  • BTK Degraders: Zorba et al. showed that extending PEG linkers alleviated steric clashes in BTK-Cereblon pairs, but excessive length eventually reduced the thermodynamic stability of the complex [2].

Summary Table: Troubleshooting by Linker Type
Observation in SPRDiagnosisRecommended Action
High

(Fast dissociation)
Unstable Ternary ComplexSwitch to Rigid Linker to lock conformation.
Low Solubility / Aggregation Hydrophobic CollapseSwitch to PEG Linker or add polar groups to alkyl chain.

(No Cooperativity)
Independent BindingShorten PEG chain to force Protein-Protein Interaction.

(Negative Cooperativity)
Steric ClashLengthen PEG chain or change exit vector on Warhead.

References

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13, 514–521. Link

  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery, 15(9), 1065-1078. Link

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today, 25(10), 1793-1800. Link

Sources

The Stealth Barrier: A Comparative Guide to High MW PEG Interference in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals.[1] Content Type: Technical Comparison Guide.

Executive Summary: The PEGylation Paradox

Polyethylene glycol (PEG) tags, particularly High Molecular Weight (HMW) variants (20 kDa – 40 kDa), are the gold standard for extending the pharmacokinetic (PK) half-life of biologics. They function by increasing hydrodynamic volume and shielding the molecule from renal clearance and proteolytic degradation.

However, this "stealth" effect creates a fundamental paradox : the very properties that protect the molecule in vivo actively interfere with the biological assays required to characterize it in vitro.

This guide objectively compares the assay performance of HMW PEGylated molecules against Low MW PEG and non-PEGylated alternatives, focusing on interference mechanisms in Ligand Binding Assays (LBA), Surface Plasmon Resonance (SPR), and Cell-Based Potency Assays.

Mechanistic Deep Dive: The "Cloud" Effect

To understand interference, one must visualize the biophysical reality of a PEGylated protein. Unlike a rigid protein domain, a PEG chain acts as a highly mobile, hydrated "cloud."

  • Steric Shielding: A 40 kDa PEG chain has a hydrodynamic radius (

    
    ) roughly equivalent to a 180 kDa globular protein. It sweeps out a large volume, physically blocking antibodies or receptors from accessing the protein core.
    
  • Viscosity & Diffusion: HMW PEG significantly slows the diffusion coefficient (

    
    ), impacting association rates (
    
    
    
    ) in kinetic assays.
Diagram 1: The Steric Shielding Mechanism

This diagram illustrates how HMW PEG creates a "exclusion volume" that blocks detection antibodies.

PEG_Interference Protein Therapeutic Protein (Target) PEG_Low Low MW PEG (5 kDa) Protein->PEG_Low Conjugated PEG_High High MW PEG (40 kDa) Protein->PEG_High Conjugated Ab_Detection Detection Antibody (Anti-Target) Ab_Detection->PEG_Low Minimal Interference Ab_Detection->PEG_High BLOCKED (Steric Hindrance)

Caption: HMW PEG (Red) creates a massive hydrodynamic shield compared to Low MW PEG (Green), physically blocking detection antibodies.

Comparative Performance Analysis

The following data summarizes the impact of PEG chain length on key bioanalytical parameters.

Table 1: Impact of PEG Molecular Weight on Assay Parameters
ParameterNative ProteinLow MW PEG (5–10 kDa)High MW PEG (20–40 kDa)Impact / Interference
Hydrodynamic Radius (

)
Baseline~2–3x increase~5–10x increaseDrastic reduction in diffusion rates.
Binding Affinity (

)
ReferenceMinor reduction (< 2-fold)Major reduction (10–100 fold) Primary loss driven by slower

.
ELISA Signal (

)
100%> 90%20–50% Epitope masking prevents saturation.
Cell Potency (

)
ReferenceSlight shiftSignificant shift (Right) Reduced receptor access; requires higher conc.
Immunogenicity (ADA) VariableLow riskHigh risk (Anti-PEG) Induction of Anti-PEG Abs (ABC phenomenon).
Renal Clearance RapidModerateMinimal The trade-off: Assay pain for PK gain.

Critical Assay Interference & Solutions

A. Ligand Binding Assays (ELISA / SPR)

The Problem: Standard ELISA often underestimates the affinity of HMW PEGylated proteins. The "Cloud" effect slows the association rate (


), meaning the assay may not reach equilibrium during standard incubation times. Furthermore, anti-target antibodies may be sterically blocked.[2]

Evidence: Studies show that ELISA can underestimate affinity by >40-fold compared to SPR for PEGylated molecules because it is an endpoint assay that assumes equilibrium.

Protocol: Optimized SPR Workflow for PEGylated Proteins Standard SPR protocols fail because the PEG layer prevents the protein from packing densely on the sensor chip.

  • Chip Selection: Use a CM3 or CM4 chip (lower carboxymethylation density). High-density chips (CM5) cause steric crowding, preventing bulky PEGylated ligands from binding.

  • Immobilization Strategy:

    • Do not immobilize the PEGylated protein (Ligand).

    • Invert the assay: Immobilize the Target/Receptor on the chip and flow the PEGylated protein as the Analyte. This eliminates avidity effects and allows the PEG "cloud" to flow freely without surface crowding.

  • Flow Rate: Increase flow rate to 50–100 µL/min to minimize mass transport limitations caused by the slow diffusion of HMW PEG.

  • Data Fitting: Use a 1:1 binding model with Mass Transport limitation parameter. The PEG tail adds significant drag.

B. Immunogenicity Assays (Anti-Drug Antibodies)

The Problem: High MW PEG is immunogenic.[3] It can induce "Anti-PEG" antibodies (IgM/IgG), leading to the Accelerated Blood Clearance (ABC) phenomenon.[4][5] Standard ADA assays often yield false positives due to "bridging" interference or false negatives due to PEG masking.

Diagram 2: The Anti-PEG "Sandwich" Interference How Anti-PEG antibodies create false signals in bridging assays.

ADA_Interference Plate Assay Plate Surface Capture_Drug Capture Drug (PEGylated) Plate->Capture_Drug Immobilized Anti_PEG_Ab Anti-PEG Antibody (From Patient Serum) Capture_Drug->Anti_PEG_Ab Binds PEG moiety Detection_Drug Detection Drug (PEGylated + Label) Anti_PEG_Ab->Detection_Drug Bridges to second PEG Result FALSE POSITIVE (Signal generated by PEG binding, not protein binding) Detection_Drug->Result

Caption: In bridging assays, Anti-PEG antibodies (Red) bind the PEG tags on both capture and detection reagents, mimicking a positive ADA result.

Self-Validating Protocol: Specificity Confirmation To confirm if a positive signal is true ADA (anti-protein) or Anti-PEG:

  • Screening: Run standard bridging ELISA.

  • Confirmation Step: Spiking experiment.

    • Spike excess Free PEG (40 kDa) into the sample.

    • Spike excess Native Protein into a duplicate sample.

  • Interpretation:

    • Signal drops with Native Protein?

      
      True Anti-Protein ADA. 
      
    • Signal drops with Free PEG?

      
      Anti-PEG Interference. 
      

Alternatives to High MW PEG

Given the interference challenges, modern drug development is shifting toward alternatives that offer half-life extension without the "sticky" interference of PEG.

TechnologyMechanismAssay Interference Profile
XTEN® / PAS Unstructured polypeptide chains (Pro-Ala-Ser)Low. Defined sequence allows precise antibody generation. Less hydrophobic than PEG.
Fc-Fusion Fusion to IgG Fc domainMinimal. Well-characterized. Standard anti-Fc reagents work perfectly.
Albumin Fusion Fusion to HSALow. Slight steric bulk, but no "cloud" viscosity issues.
Branched PEG Multi-arm PEG (e.g., 2x20 kDa)High. Often worse than linear HMW PEG due to "umbrella" shielding effect.

References

  • Ganson, N. J., et al. (2016). Pre-existing anti-polyethylene glycol antibody development in healthy individuals and patients.[3][4] Journal of Allergy and Clinical Immunology.[6] Retrieved from [Link]

  • McSweeney, M. D., et al. (2018). Inhibition of anti-PEG IgM with high molecular weight free PEG.[3] Journal of Controlled Release. Retrieved from [Link]

  • Rapid Novor. (2025). SPR vs. ELISA: SPR Guides Accurate ELISA Results.[7] Retrieved from [Link]

  • Yang, Q., et al. (2016). Analysis of Pre-existing Anti-PEG Antibodies in the General Population.[4] Analytical Chemistry.[3][8][9] Retrieved from [Link]

  • Beeg, M., et al. (2021).[7] Comparison of ELISA and SPR for ADA Detection. Bioanalysis.[3][6][7][10] Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid

[1][2]

Executive Summary & Chemical Profile

(R)-2,6-Bis-(m-PEG4)-amidohexanoic acid (CAS: 2353409-74-0) is a specialized bifunctional PEGylated linker primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1] While the linker itself lacks the high potency of cytotoxic payloads (e.g., MMAE/MMAF), it acts as a critical intermediate that demands rigorous contamination control and protection against potential sensitization.

As a Senior Application Scientist, I emphasize that "Research Use Only" (RUO) chemicals often lack comprehensive toxicological data. Therefore, the Precautionary Principle applies: handle this substance as if it possesses the irritant and sensitizing properties common to PEGylated organic acids until proven otherwise.

Chemical Characteristics
FeatureDetail
Physical State Solid (Waxy powder or crystalline solid)
Hygroscopicity High (Moisture sensitive)
Storage -20°C (Desiccated)
Solubility Soluble in DMSO, DMF, Water
Primary Hazard Potential Skin/Eye Irritant, Respiratory Irritant (Dust)

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific risks associated with this linker.

  • Inhalation (Dust): As a solid, the primary risk is the generation of airborne particulates during weighing. Inhalation may cause respiratory tract irritation.[2]

  • Skin Contact: PEG derivatives can enhance skin permeability. Direct contact may lead to contact dermatitis or sensitization.

  • Chemical Integrity: Moisture absorption degrades the reagent (hydrolysis of amide bonds over time), necessitating strict environmental isolation (glovebox or inert gas handling).

GHS Classification (Inferred from Analogs)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid in a research setting.

PPE Selection Logic

The choice of PPE depends on the operational state of the chemical (Solid vs. Solution).

PPE_SelectionStartStart: Hazard AssessmentStateDetermine Physical StateStart->StateSolidSolid (Powder/Crystal)State->SolidSolutionSolution (DMSO/DMF)State->SolutionResp_SolidRespiratory: N95 or Fume HoodSolid->Resp_SolidEye_SolidEye: Safety Goggles (Tight Seal)Solid->Eye_SolidResp_SolRespiratory: Fume Hood (Vapor)Solution->Resp_SolEye_SolEye: Safety Glasses w/ Side ShieldsSolution->Eye_SolGlovesHand: Double Nitrile Gloves (0.11mm min)Eye_Solid->GlovesEye_Sol->GlovesBodyBody: Lab Coat + Tyvek SleevesGloves->Body

Figure 1: PPE Decision Tree based on physical state.[1] Note that solids pose a higher inhalation risk requiring stricter respiratory controls.

Detailed PPE Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1]PEG linkers are often dissolved in DMSO/DMF, which permeate latex. Nitrile offers superior resistance to organic solvents [1]. Double gloving allows the outer layer to be shed immediately upon contamination.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Powder fines can bypass standard safety glasses. Goggles provide a seal against dust entry.
Respiratory Fume Hood (Face velocity: 100 fpm) OR N95 Respirator .[1]Primary control is engineering (Hood). If weighing outside a hood (not recommended), N95 is the minimum requirement to prevent particulate inhalation.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek® Sleeve Covers .Sleeve covers bridge the gap between glove and coat cuff, preventing wrist exposure—a common contamination point.

Operational Protocols: Handling & Manipulation

Preparation & Gowning

Objective: Prevent contamination of the sample (moisture) and the scientist.

  • Equilibration: Remove the vial from -20°C storage. Allow it to stand at room temperature for 30 minutes before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense inside, hydrolyzing the sensitive ester/amide bonds [2].

  • Gowning Up:

    • Don lab coat.

    • Don inner pair of nitrile gloves (tucked under coat cuff).

    • Don Tyvek sleeve covers (over coat cuff).

    • Don outer pair of nitrile gloves (over sleeve cover).

Weighing & Solubilization Workflow

This workflow ensures precise handling while maintaining safety.

Handling_WorkflowStorage1. Cold Storage (-20°C)Equilibrate2. Equilibrate (30 min @ RT)Storage->EquilibratePrevent CondensationOpen3. Open in Inert Atmosphere(N2/Ar Glovebox or Hood)Equilibrate->OpenWeigh4. Weigh (Anti-static Gun)Open->WeighMinimize ExposureDissolve5. Dissolve (DMSO/DMF)Weigh->DissolveReseal6. Purge Headspace & ResealWeigh->ResealImmediate ClosureReseal->Storage

Figure 2: Operational workflow emphasizing moisture control and exposure minimization.

Step-by-Step Procedure:

  • Workspace Prep: Wipe down the balance and fume hood surface with 70% Ethanol. Place a disposable absorbent pad (benchkote) in the work area.[5]

  • Static Control: Use an anti-static gun on the vial and spatula. PEG linkers are often static-charged and can "jump" during weighing, creating an inhalation hazard.[1]

  • Weighing:

    • Open vial under gentle Nitrogen flow if possible.

    • Transfer solid using a clean, dry spatula into a pre-weighed vessel.

    • Critical: If any powder spills, do not blow it off. Wipe with a damp Kimwipe (water/methanol) and dispose of as hazardous waste.

  • Solubilization: Add solvent (DMSO or DMF) immediately to the weighed solid. Once in solution, the inhalation risk drops, but the skin absorption risk (via solvent) increases.

Disposal & Emergency Response

Waste Disposal

Do not dispose of down the drain.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .

  • Liquid Waste: Solutions containing the linker must be disposed of in Organic Solvent Waste (Halogenated or Non-Halogenated depending on the solvent).

  • Empty Vials: Rinse with solvent (methanol/acetone) into the liquid waste container before disposing of the glass vial.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated gloves/clothing.[1] Wash skin with soap and copious amounts of water for 15 minutes.[6] Do not use organic solvents to clean skin, as they increase absorption.

  • Eye Contact: Flush eyes with water for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention.

  • Spill Cleanup (Solid):

    • Alert nearby personnel.

    • Don fresh PPE (double gloves, goggles, N95).

    • Cover spill with a wet paper towel (to prevent dust).

    • Wipe up and place in a hazardous waste bag.

    • Clean area with soap and water.[4][6][7][8]

References

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Nitrile Gloves against DMSO/DMF.Link

  • BenchChem. (2025).[9][10] A Technical Guide to the Storage and Handling of PEGylated Linkers.Link[1]

  • BroadPharm. (2025). (R)-2,6-Bis-(m-PEG4)-amidohexanoic acid Product Page & Handling.Link[1]

  • Cayman Chemical. (2025).[3][4] Safety Data Sheet: 6-Aminocaproic Acid (Structural Analog).[1]Link[1]

  • National Institutes of Health (NIH). (2025). Safe handling of hazardous drugs and chemical linkers.Link[1]

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。